An In-depth Technical Guide to 8-Octadecenoic Acid: Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals Abstract 8-Octadecenoic acid, a monounsaturated fatty acid with the chemical formula C₁₈H₃₄O₂, exists as two primary geometric isomers: cis-8-octadecenoic a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Octadecenoic acid, a monounsaturated fatty acid with the chemical formula C₁₈H₃₄O₂, exists as two primary geometric isomers: cis-8-octadecenoic acid and trans-8-octadecenoic acid. These isomers, while sharing the same chemical formula, exhibit distinct physical properties and biological activities. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and known biological signaling pathways associated with 8-octadecenoic acid and its derivatives. Detailed experimental protocols for key assays used in its study are also presented to facilitate further research and drug development efforts.
Chemical Structure and Isomers
8-Octadecenoic acid is an 18-carbon chain fatty acid with a single double bond originating at the 8th carbon atom. The spatial arrangement of the hydrogen atoms attached to the double-bonded carbons dictates its isomeric form.
cis-8-Octadecenoic Acid ((8Z)-octadecenoic acid): In the cis isomer, the hydrogen atoms are on the same side of the carbon chain, resulting in a kinked structure. This conformation is common in natural sources. It is an isomer of several other fatty acids, including oleic acid, vaccenic acid, and petroselinic acid.[1]
trans-8-Octadecenoic Acid ((8E)-octadecenoic acid): In the trans isomer, the hydrogen atoms are on opposite sides of the carbon chain, leading to a more linear and rigid structure.
While research on the direct signaling pathways of 8-octadecenoic acid is ongoing, significant insights have been gained from studying its oxygenated derivative, 8-oxo-9-octadecenoic acid (OOA) . OOA has demonstrated potent anti-inflammatory effects in macrophage cells, indicating the potential for 8-octadecenoic acid and its metabolites to play a crucial role in modulating inflammatory responses.[7][8][9]
The anti-inflammatory actions of OOA are primarily mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[7][8]
Inhibition of MAPK Signaling Pathway
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of inflammatory responses in macrophages. LPS stimulation leads to the phosphorylation and activation of MAPKs, including c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).[7] OOA has been shown to inhibit the LPS-induced phosphorylation of both JNK and ERK, thereby downregulating the downstream inflammatory cascade.[7][8]
An In-depth Technical Guide to cis-8-Octadecenoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract cis-8-Octadecenoic acid, a monounsaturated omega-10 fatty acid, is a positional isomer of th...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to cis-8-Octadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-8-Octadecenoic acid, a monounsaturated omega-10 fatty acid, is a positional isomer of the more common oleic acid. While present in smaller quantities in nature, its unique structural properties and metabolic fate are of growing interest in the fields of biochemistry, nutrition, and drug development. This technical guide provides a comprehensive overview of the chemical and physical properties of cis-8-Octadecenoic acid, detailed experimental protocols for its analysis, and an exploration of its known and potential roles in cellular signaling pathways.
Chemical and Physical Properties
cis-8-Octadecenoic acid, also known as (8Z)-octadecenoic acid, possesses the chemical formula C₁₈H₃₄O₂.[1][2][3] It is a colorless to yellowish oily liquid at room temperature.[4] As a monounsaturated fatty acid, it is characterized by a single cis-double bond between the eighth and ninth carbon atoms in its 18-carbon chain. This seemingly subtle difference in double bond position compared to its isomers, such as oleic acid (cis-9) and vaccenic acid (cis-11), influences its physical and biochemical properties. It is found in sources such as partially hydrogenated vegetable oil and milk fat.[2]
Accurate analysis of cis-8-Octadecenoic acid requires precise methodologies for its extraction from biological matrices and subsequent separation from its isomers.
Extraction of Total Fatty Acids from Milk Fat
This protocol is adapted from established methods for the extraction of lipids from milk, a natural source of cis-8-Octadecenoic acid.
Fat Separation: Centrifuge the raw milk sample at 2000 x g for 20 minutes at 4°C to separate the cream layer.
Lipid Extraction: To the cream layer, add a 3:2 (v/v) mixture of hexane and isopropanol. Vortex vigorously for 2 minutes.
Phase Separation: Centrifuge at 1500 x g for 10 minutes to separate the phases.
Collection: Carefully collect the upper hexane layer containing the lipids.
Drying: Pass the hexane extract through a column of anhydrous sodium sulfate to remove any residual water.
Solvent Evaporation: Evaporate the hexane under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
Storage: Store the extracted lipid residue under nitrogen at -20°C until further analysis.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the analysis of fatty acid methyl esters (FAMEs), including cis-8-octadecenoic acid methyl ester, by GC-MS.
Materials:
Extracted lipid sample
Methanolic HCl or BF₃-methanol for transesterification
Hexane
Saturated NaCl solution
Anhydrous sodium sulfate
GC-MS system with a suitable capillary column (e.g., SP-2560 or other highly polar columns)
FAME standards
Procedure:
Transesterification to FAMEs:
To the extracted lipid sample, add 2 mL of 5% methanolic HCl.
Heat the mixture at 80°C for 1 hour in a sealed vial.
After cooling, add 2 mL of hexane and 1 mL of saturated NaCl solution.
Vortex and centrifuge to separate the phases.
Collect the upper hexane layer containing the FAMEs.
Dry the hexane extract with anhydrous sodium sulfate.
GC-MS Analysis:
Injection: Inject 1 µL of the FAMEs solution into the GC-MS.
Column: Utilize a highly polar capillary column (e.g., 100 m x 0.25 mm ID, 0.20 µm film thickness) for optimal separation of fatty acid isomers.
Oven Program: A typical temperature program starts at 100°C, holds for 4 minutes, then ramps to 240°C at 3°C/min, and holds for 15 minutes. This program may need optimization depending on the specific column and instrument.
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode with a scan range of m/z 50-500.
Identification: Identify the cis-8-octadecenoic acid methyl ester peak by comparing its retention time and mass spectrum with that of a pure standard.
Signaling Pathways and Biological Significance
While the specific signaling roles of cis-8-Octadecenoic acid are still under active investigation, its metabolic context and the known functions of related fatty acids provide a framework for understanding its potential biological significance.
Biosynthesis and Metabolism
cis-8-Octadecenoic acid is formed through the elongation of sapienic acid (cis-6-hexadecenoic acid), which is synthesized from palmitic acid by the action of Δ6-desaturase.
Biosynthesis of cis-8-Octadecenoic Acid.
Potential Signaling Roles
Fatty acids and their derivatives are known to act as signaling molecules by activating nuclear receptors and G-protein coupled receptors (GPCRs). While direct evidence for cis-8-Octadecenoic acid is limited, its structural similarity to other bioactive fatty acids suggests potential involvement in similar pathways.
Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are transcription factors that play crucial roles in lipid and glucose metabolism.[6][7] Various fatty acids are known to be natural ligands for PPARs. It is plausible that cis-8-Octadecenoic acid or its metabolites could modulate the activity of PPAR isoforms, thereby influencing gene expression related to fatty acid oxidation and storage.
G-Protein Coupled Receptors (GPCRs): Certain fatty acids can activate specific GPCRs, such as GPR40 and GPR120, which are involved in insulin (B600854) secretion and inflammatory responses.[8] The differential effects of cis and trans isomers of octadecenoic acid on adipocyte metabolism have been observed, suggesting that the geometry and position of the double bond are critical for receptor interaction and downstream signaling.[9]
Potential Signaling Pathways of cis-8-Octadecenoic Acid.
Conclusion
cis-8-Octadecenoic acid represents an intriguing area of lipid research. Its distinct structure warrants further investigation into its specific biological functions. The methodologies outlined in this guide provide a foundation for researchers to accurately quantify and study this fatty acid. Future research focusing on its direct interactions with cellular receptors and its impact on signaling cascades will be crucial in elucidating its role in health and disease, potentially opening new avenues for therapeutic intervention.
An In-depth Technical Guide to the Physical Properties of trans-8-Octadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known physical and chemical properties of trans-8-octadecenoic acid. Due to the limited availa...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of trans-8-octadecenoic acid. Due to the limited availability of specific experimental data for this particular isomer, this guide also includes comparative data for related isomers and outlines established experimental protocols for the determination of key physical properties.
Chemical and Physical Properties
Tabulated Physical and Chemical Data
The following tables summarize the available computed data for trans-8-octadecenoic acid and comparative experimental data for its isomers.
Table 1: Computed Physicochemical Properties of (E)-octadec-8-enoic acid [1]
Property
Value
Molecular Weight
282.5 g/mol
XLogP3
6.5
Hydrogen Bond Donor Count
1
Hydrogen Bond Acceptor Count
2
Rotatable Bond Count
15
Exact Mass
282.255880323 Da
Monoisotopic Mass
282.255880323 Da
Topological Polar Surface Area
37.3 Ų
Heavy Atom Count
20
Complexity
234
Table 2: Comparative Experimental Physical Properties of Octadecenoic Acid Isomers
Spectroscopic data is crucial for the identification and structural elucidation of fatty acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹³C-NMR spectroscopy, the carbons of the trans double bond would have distinct chemical shifts, typically around 130 ppm.
Infrared (IR) Spectroscopy
A study on the infrared anisotropy of triclinic trans-8-octadecenoic acid has been reported, indicating the availability of detailed IR spectral data in the scientific literature.[5][6] Generally, the IR spectrum of a trans-unsaturated fatty acid is characterized by a distinct absorption band around 965-975 cm⁻¹ corresponding to the C-H out-of-plane bending vibration of the trans double bond.[7][8]
Mass Spectrometry (MS)
The mass spectrum of the methyl ester of 8-octadecenoic acid is available and can be used for its identification in complex mixtures after derivatization.[9] Gas chromatography-mass spectrometry (GC-MS) is a standard technique for the analysis of fatty acids.[10][11][12]
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination of physical properties. The following are standard methodologies adaptable for trans-8-octadecenoic acid.
Melting Point Determination (Capillary Method)
This method is suitable for crystalline solids like many saturated and trans-unsaturated fatty acids.
Methodology:
Sample Preparation: A small amount of the dried, powdered sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[13][14]
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.[10] This assembly is placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a modern melting point apparatus).[10][14]
Heating: The bath is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[13]
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the final melting point.[13]
Capillary Method for Melting Point Determination.
Boiling Point Determination (Distillation Method)
For liquids, the boiling point can be determined by distillation. As fatty acids can have high boiling points, this is often performed under reduced pressure.
Methodology:
Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer placed so that the top of the bulb is level with the side arm of the distillation flask.[15]
Sample Introduction: The fatty acid sample is placed in the distillation flask along with boiling chips.
Heating: The flask is heated, and the temperature is recorded when the liquid is actively boiling and the condensing vapor front is stable on the thermometer bulb.[15][16]
Pressure Correction: If the distillation is performed at a pressure other than atmospheric pressure, a nomograph is used to correct the observed boiling point to the normal boiling point at 760 mmHg.
Solubility Determination (Gravimetric Method)
This method determines the solubility of a substance in a given solvent.[5][17]
Methodology:
Saturation: An excess amount of the fatty acid is added to a known volume of the solvent in a sealed container.
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure saturation.
Separation: The undissolved solute is separated from the saturated solution by filtration or centrifugation.
Quantification: A known volume of the saturated solution is transferred to a pre-weighed container. The solvent is evaporated, and the container with the residue is weighed again. The difference in weight gives the mass of the dissolved fatty acid.
Gravimetric Method for Solubility Determination.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of fatty acids in a mixture.
Methodology:
Derivatization: Fatty acids are typically converted to their more volatile methyl esters (FAMEs) by reaction with a methylating agent such as BF₃-methanol or methanolic HCl.
Injection: A small volume of the FAMEs solution is injected into the gas chromatograph.
Separation: The FAMEs are separated based on their boiling points and polarity on a capillary column.
Detection and Identification: The separated FAMEs are detected by a mass spectrometer, which provides a mass spectrum for each component, allowing for its identification by comparison with spectral libraries.[11][12][18]
Metabolism and Biological Activity
Trans fatty acid isomers are known to be absorbed and metabolized in the body, where they can be incorporated into lipids or undergo oxidation.[19][20] Studies on various trans-octadecenoic acid isomers suggest they can influence cellular processes. For instance, in adipocytes, trans isomers have been shown to stimulate lipolysis and inhibit glucose utilization compared to their cis counterparts.[13][21] The metabolism of trans fatty acids can involve the same enzymatic pathways as saturated and cis-unsaturated fatty acids, including activation to acyl-CoA esters and subsequent β-oxidation.[19]
A Comprehensive Technical Guide to 8-Octadecenoic Acid: IUPAC Nomenclature, Synonyms, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of 8-Octadecenoic acid, a monounsaturated fatty acid with significant research interest. This document co...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 8-Octadecenoic acid, a monounsaturated fatty acid with significant research interest. This document covers its IUPAC nomenclature, common synonyms, physicochemical properties, and relevant experimental protocols, and explores its role in biological signaling pathways.
IUPAC Name and Synonyms
8-Octadecenoic acid exists as two geometric isomers, cis and trans, which differ in the orientation of their hydrocarbon chains around the double bond. This isomerism significantly influences their physical and biological properties.
The IUPAC naming system precisely describes the structure of these isomers:
cis-8-Octadecenoic acid: The accepted IUPAC name is (Z)-octadec-8-enoic acid [1][2].
trans-8-Octadecenoic acid: The accepted IUPAC name is (E)-octadec-8-enoic acid [1].
In scientific literature and commercial sources, a variety of synonyms are used to refer to these isomers:
A thorough understanding of the physicochemical properties of 8-octadecenoic acid is essential for its handling, formulation, and application in research and development.
Table 2: Physicochemical Data of 8-Octadecenoic Acid
The following sections detail standardized methods for the extraction, purification, and analysis of 8-octadecenoic acid from biological samples.
Extraction of Fatty Acids from a Biological Matrix
This protocol outlines a general procedure for the extraction of total fatty acids from a source such as the brown seaweed Undaria peterseniana, which has been shown to contain derivatives of 8-octadecenoic acid[3].
Methodology:
Sample Preparation: Freeze-dry the biological material to remove water and homogenize it into a fine powder using a grinder[3].
Solvent Extraction:
Extract the powdered material with 80% methanol (B129727) at room temperature.
Concentrate the methanol-soluble fraction using a vacuum evaporator[3].
Perform a solvent-solvent partition using chloroform (B151607) to separate the lipid-soluble components[3].
Purification:
Further purify the chloroform-soluble fraction using silica (B1680970) column chromatography.
Elute the column with a stepwise gradient of chloroform-methanol (from 100:1 to 1:1) to isolate fractions containing fatty acids[3].
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of fatty acids. The following is a general protocol for the analysis of fatty acid methyl esters (FAMEs).
Methodology:
Derivatization to Fatty Acid Methyl Esters (FAMEs):
Dissolve 4–6 mg of the extracted lipid sample in 1 mL of methanolic boron trifluoride (BF₃) solution.
Heat the mixture at 80°C for 20 minutes in a water bath to facilitate the transesterification of fatty acids to their methyl esters[5].
Extract the FAMEs by adding 1 mL of deionized water and 2 mL of hexane[5]. The upper hexane (B92381) layer containing the FAMEs is collected for analysis.
GC-MS Analysis:
Gas Chromatograph (GC) Conditions:
Column: A polar capillary column, such as a Supelco SP-2560 (100 m x 0.25 mm x 0.20 µm) or equivalent, is recommended for the separation of fatty acid isomers.
Injector: Split/splitless injector, typically operated in split mode.
Carrier Gas: Helium or hydrogen.
Temperature Program: An initial oven temperature of around 140°C, held for a few minutes, followed by a ramp up to approximately 240°C. The specific program will depend on the column and the isomers to be separated.
Mass Spectrometer (MS) Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 50 to 500.
Identification: Fatty acids are identified by comparing their retention times and mass spectra with those of known standards and by using mass spectral libraries such as the NIST library.
Biological Activity and Signaling Pathways
A derivative of 8-octadecenoic acid, 8-oxo-9-octadecenoic acid, has been shown to possess anti-inflammatory properties. It exerts its effects by modulating key inflammatory signaling pathways in macrophages[3].
Anti-inflammatory Signaling Pathway of 8-oxo-9-octadecenoic Acid
In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, 8-oxo-9-octadecenoic acid has been found to inhibit the production of inflammatory mediators. This is achieved through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways[3].
The diagram below illustrates the inhibitory effect of 8-oxo-9-octadecenoic acid on these pathways.
Caption: Inhibition of LPS-induced inflammatory pathways by 8-oxo-9-octadecenoic acid.
Introduction to 8-Octadecenoic Acid Isomers in Plants
An In-depth Technical Guide to the Natural Sources of 8-Octadecenoic Acid in Plants This guide provides a comprehensive overview of the natural plant sources of 8-Octadecenoic acid, with a primary focus on its most abund...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Natural Sources of 8-Octadecenoic Acid in Plants
This guide provides a comprehensive overview of the natural plant sources of 8-Octadecenoic acid, with a primary focus on its most abundant isomer in the plant kingdom, petroselinic acid (cis-6-octadecenoic acid). It is intended for researchers, scientists, and drug development professionals, offering detailed information on the occurrence, quantitative data, biosynthesis, and analytical methodologies related to this fatty acid.
8-Octadecenoic acid is a monounsaturated fatty acid with the chemical formula C₁₈H₃₄O₂. The position of the double bond along the 18-carbon chain results in several positional isomers. While the term "8-Octadecenoic acid" can refer to any isomer with the double bond at the 8th carbon, in the context of natural plant sources, the most significant and widely studied isomer is petroselinic acid (cis-6-octadecenoic acid) . Another important isomer is oleic acid (cis-9-octadecenoic acid), which is the most common fatty acid in nature[1][2][3]. This guide will primarily focus on petroselinic acid due to its characteristic abundance in specific plant families and its growing industrial and pharmaceutical interest[4].
Petroselinic acid is a positional isomer of oleic acid, with the double bond at the 6th position instead of the 9th[5][6]. This structural difference imparts unique chemical properties and potential applications, distinguishing it from the more common oleic acid.
Primary Plant Sources of Petroselinic Acid
The primary and most commercially significant sources of petroselinic acid are plants belonging to the Apiaceae (or Umbelliferae) family [1][5][7]. The seeds of these plants are particularly rich in this fatty acid, where it serves as a major storage lipid[8]. Other plant families, such as Araliaceae, Griseliniaceae, and Garryaceae, also contain petroselinic acid[1].
Quantitative Data of Petroselinic Acid in Plant Seed Oils
The concentration of petroselinic acid can vary significantly depending on the plant species, geographical origin, cultivation conditions, and extraction methods employed[5][8]. The following table summarizes the reported quantitative data of petroselinic acid in the seed oils of various plants from the Apiaceae family.
Plant Species
Common Name
Petroselinic Acid Content (% of total fatty acids)
The biosynthesis of petroselinic acid is a specialized pathway that diverges from the synthesis of the more common oleic acid. It primarily occurs in the plastids of developing seeds. The key step involves a unique desaturase enzyme.
Signaling Pathway for Petroselinic Acid Biosynthesis
The following diagram illustrates the proposed biosynthetic pathway of petroselinic acid in plants like coriander.
Caption: Biosynthetic pathway of petroselinic acid in plants.
This pathway highlights that stearoyl-ACP is desaturated at the Δ4 position to form petroselinoyl-ACP, which is then hydrolyzed and transported to the endoplasmic reticulum for incorporation into triacylglycerols[20].
Experimental Protocols
The extraction and quantification of 8-octadecenoic acid from plant materials, particularly seeds, involve several key steps.
Oil Extraction
Objective: To extract the lipid fraction containing fatty acids from the plant matrix.
Methodology: Solvent Extraction
Sample Preparation: Grind the dried plant seeds into a fine powder to increase the surface area for extraction.
Extraction:
Soxhlet Extraction: A commonly used method for efficient extraction. Place the ground seed powder in a thimble and extract with a non-polar solvent like n-hexane for several hours.
Cold Pressing: A mechanical extraction method that avoids the use of solvents and high temperatures, yielding virgin oil[9].
Bligh-Dyer Method (Chloroform/Methanol): A method for total lipid extraction. Homogenize the sample with a chloroform (B151607)/methanol/water mixture (typically in a 1:2:0.8 ratio), followed by phase separation to recover the lipid-containing chloroform layer[12].
Solvent Removal: After extraction, remove the solvent from the lipid extract using a rotary evaporator under reduced pressure.
Fatty Acid Derivatization (Transesterification)
Objective: To convert the fatty acids in the form of triglycerides into their corresponding fatty acid methyl esters (FAMEs) for gas chromatography analysis.
Methodology: Base-Catalyzed Transesterification
Dissolve the extracted oil in a suitable solvent (e.g., toluene (B28343) or hexane).
Heat the mixture at a controlled temperature (e.g., 50-60°C) for a specific duration (e.g., 10-15 minutes) with occasional vortexing.
After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.
Collect the upper hexane (B92381) layer containing the FAMEs.
Quantification and Identification
Objective: To separate, identify, and quantify the individual fatty acid methyl esters.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification.
Column: A capillary column suitable for FAME analysis (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).
GC Conditions:
Injector Temperature: Typically 250°C.
Oven Temperature Program: A programmed temperature gradient is used to separate the FAMEs based on their boiling points and polarity. For example, start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C).
Carrier Gas: Helium or hydrogen at a constant flow rate.
Identification: Identify the FAMEs by comparing their retention times with those of known standards and by interpreting the mass spectra, which provide a unique fragmentation pattern for each compound.
Quantification: Determine the relative percentage of each fatty acid by integrating the peak areas in the chromatogram obtained from the FID.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the extraction and analysis of 8-Octadecenoic acid from plant seeds.
Caption: General workflow for 8-Octadecenoic acid analysis.
Conclusion
The seeds of plants from the Apiaceae family are the most significant natural sources of 8-Octadecenoic acid, primarily in the form of petroselinic acid. The high concentrations of this unique fatty acid in species like coriander, parsley, and fennel make them valuable resources for various industrial and pharmaceutical applications. The established methodologies for extraction and analysis, such as solvent extraction followed by GC-MS of FAMEs, provide reliable means for the quantification and characterization of petroselinic acid content. Further research into the specific biological activities of petroselinic acid may unveil new therapeutic and nutraceutical applications.
The Isomeric World of Octadecenoic Acid: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals This in-depth guide explores the discovery, history, and scientific investigation of key octadecenoic acid isomers. From the ubiquitous oleic acid to its ge...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the discovery, history, and scientific investigation of key octadecenoic acid isomers. From the ubiquitous oleic acid to its geometric and positional counterparts, this document provides a comprehensive overview of their origins, the evolution of their scientific understanding, and the experimental methodologies that have been pivotal in their study.
A Journey Through Time: The Discovery of Key Octadecenoic Acid Isomers
The story of octadecenoic acid isomers is a fascinating chronicle of the development of organic chemistry and analytical techniques. Early chemists, working with rudimentary tools, laid the groundwork for our modern understanding of these vital biomolecules.
Oleic Acid (cis-9-Octadecenoic Acid): The most common fatty acid in nature, oleic acid's history is deeply intertwined with the study of fats and oils. While it was recognized as a distinct substance in pork fat by French chemist Michel Eugène Chevreul in his groundbreaking work in 1823, its preparation in a pure form remained a challenge for a considerable time.[1] The name "oleic acid" is derived from the Latin word oleum, meaning oil.[2]
Elaidic Acid (trans-9-Octadecenoic Acid): The trans isomer of oleic acid, elaidic acid, was first observed in 1819 by J.J.E. Poutet.[3] He noted that triolein (B1671897) could be converted to a substance with the consistency of pork lard when treated with nitrous acid, a process later termed "elaidinization."[4][5] In 1832, F. Boudet further studied Poutet's work and named the isolated fatty acid acide élaïdique, derived from the Greek word elais, meaning olive.[3] For a long time, elaidic acid was considered a laboratory product until its presence in beef fat was demonstrated by Swern D. et al. in 1952.[3]
Vaccenic Acid (trans-11-Octadecenoic Acid): This major trans fatty acid found in ruminant fats and dairy products was discovered in 1928 by S.H. Bertram in animal fats and butter.[4][6][7][8] Its name is derived from the Latin word vacca, meaning cow.[6][8] This discovery was the first to demonstrate the presence of trans fatty acid isomers in ruminant fats.[6]
Petroselinic Acid (cis-6-Octadecenoic Acid): A positional isomer of oleic acid, petroselinic acid was first isolated from parsley seed oil (Petroselinum crispum) in 1909 by Vongerichten and Köhler.[9][10][11] Its name is derived from Petroselinum, the genus name for parsley.[9][10] This fatty acid is a significant component of the seed oils of plants in the Apiaceae family.[9][10][11]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the discussed octadecenoic acid isomers.
Table 1: Physical and Chemical Properties of Octadecenoic Acid Isomers
Property
Oleic Acid (cis-9)
Elaidic Acid (trans-9)
Vaccenic Acid (trans-11)
Petroselinic Acid (cis-6)
Molecular Formula
C₁₈H₃₄O₂
C₁₈H₃₄O₂
C₁₈H₃₄O₂
C₁₈H₃₄O₂
Molar Mass ( g/mol )
282.47
282.47
282.46
282.47
Melting Point (°C)
13-14
43-45
44
30
Boiling Point (°C)
286 (at 100 mmHg)
Decomposes
172
Decomposes
Density (g/cm³)
0.895 (at 25°C)
0.85 (at 70°C)
Not readily available
Not readily available
Table 2: Natural Abundance of Selected Octadecenoic Acid Isomers
Experimental Protocols: From Discovery to Modern Analysis
The methodologies for studying octadecenoic acid isomers have evolved dramatically, reflecting the broader advancements in analytical chemistry.
Early Isolation and Characterization Techniques
The initial isolation of these fatty acids relied on classical chemical methods:
Saponification: This age-old technique, refined by Chevreul, involves the hydrolysis of fats and oils (triglycerides) using an alkali (like potassium hydroxide) to yield glycerol (B35011) and fatty acid salts (soaps).[10] The free fatty acids are then liberated by acidification.
Protocol: A typical protocol would involve refluxing the fat or oil with an ethanolic potassium hydroxide (B78521) solution. After saponification, the ethanol (B145695) is distilled off, and the remaining soap solution is diluted with water. The unsaponifiable matter is extracted with a non-polar solvent like diethyl ether. Finally, the fatty acids are precipitated by adding a mineral acid (e.g., sulfuric or hydrochloric acid).
Fractional Crystallization at Low Temperatures: This method separates fatty acids based on their different melting points and solubilities in a solvent at low temperatures. By carefully controlling the temperature, different fatty acids can be selectively crystallized and removed from the mixture.
Protocol: The mixture of free fatty acids is dissolved in a suitable organic solvent, such as acetone. The solution is then gradually cooled to specific temperatures, causing the fatty acids with higher melting points to crystallize out first. The crystals are then separated by filtration. This process can be repeated at progressively lower temperatures to isolate different fatty acid fractions.
Modern Analytical Techniques for Separation and Structure Elucidation
Modern analytical chemistry provides powerful tools for the precise separation and detailed structural analysis of octadecenoic acid isomers.
Gas Chromatography (GC): Gas chromatography is the cornerstone for the separation and quantification of fatty acid isomers. Fatty acids are typically converted to their more volatile methyl esters (FAMEs) before analysis.
Protocol for FAMEs Analysis:
Derivatization: The fatty acid sample is esterified, commonly by heating with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid or boron trifluoride).
Injection: A small volume of the FAMEs solution is injected into the gas chromatograph.
Separation: The FAMEs are separated on a capillary column with a polar stationary phase (e.g., cyanopropyl polysiloxane). The separation is based on the boiling points and polarities of the different FAMEs. Isomers with different double bond positions and configurations will have different retention times.
Detection: A Flame Ionization Detector (FID) is commonly used for the detection and quantification of the eluted FAMEs.
Determination of Double Bond Position and Configuration:
Ozonolysis: This chemical method cleaves the double bond in an unsaturated fatty acid, producing smaller, more easily identifiable fragments (aldehydes and carboxylic acids). The identity of these fragments reveals the original position of the double bond. Historically, this was a key method for structural elucidation. Modern techniques often couple ozonolysis with mass spectrometry for rapid analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful non-destructive techniques for determining the structure of fatty acids.
¹H NMR: Provides information about the protons in the molecule. The chemical shifts and coupling patterns of the olefinic protons (at the double bond) and allylic protons (adjacent to the double bond) can help determine the position and stereochemistry (cis/trans) of the double bond. For example, in oleic acid, the olefinic protons typically appear as a multiplet around 5.34 ppm.
¹³C NMR: Provides information about the carbon skeleton. The chemical shifts of the carbons involved in the double bond are different for cis and trans isomers, allowing for their differentiation.
Mass Spectrometry (MS): When coupled with gas chromatography (GC-MS), mass spectrometry provides detailed structural information based on the fragmentation pattern of the fatty acid methyl esters. While standard electron ionization (EI) can sometimes be ambiguous for determining double bond position, specific derivatization techniques or tandem mass spectrometry (MS/MS) can provide more definitive structural assignments.
Signaling Pathways and Biological Roles
Octadecenoic acid isomers are not merely structural components of lipids; they are also active signaling molecules with diverse biological effects.
Oleic Acid Signaling Pathway
Oleic acid is involved in a multitude of signaling pathways, often exerting its effects through the activation of protein kinase C (PKC). This can lead to a cascade of downstream events, including the generation of reactive oxygen species (ROS) and the activation of the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and migration. In the liver, oleic acid can impair insulin (B600854) signaling by promoting the expression of SOCS3 (Suppressor of Cytokine Signaling 3).
Caption: Oleic acid signaling pathways in cellular proliferation and insulin resistance.
Elaidic Acid Signaling Pathway
Elaidic acid, a major trans fatty acid, has been shown to integrate into the lipid rafts of cell membranes. This localization can influence the signaling of receptors within these microdomains, such as the Epidermal Growth Factor Receptor (EGFR). Elaidic acid can activate EGFR signaling, which in turn can promote pro-metastatic pathways in cancer cells.
Caption: Elaidic acid's influence on pro-metastatic signaling via lipid rafts.
Vaccenic Acid Signaling Pathway
Vaccenic acid has demonstrated the ability to improve insulin secretion. It is thought to act through G-protein coupled receptor 40 (GPR40) and by increasing the expression of Regenerating islet-derived 1-alpha (REG-1ɑ), both of which are involved in the signaling pathways that mediate insulin release from pancreatic beta cells.
Caption: Vaccenic acid's role in enhancing insulin secretion.
Petroselinic Acid Biological Activity
While a specific signaling pathway for petroselinic acid is not as well-defined as for other isomers, it has been shown to possess a range of biological activities, including antidiabetic, antibacterial, and antifungal properties.[4][6] Its antidiabetic effects may be related to its ability to inhibit protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway.
Caption: Biological activities of petroselinic acid.
Conclusion
The study of octadecenoic acid isomers has been a journey of continuous discovery, driven by technological innovation and a deepening understanding of biochemistry. From their initial identification in natural fats and oils to the elucidation of their complex roles in cellular signaling, these molecules continue to be a rich area of research. For professionals in drug development and life sciences, a thorough understanding of the history, properties, and biological activities of these isomers is crucial for harnessing their therapeutic potential and mitigating their potential risks.
An In-depth Technical Guide to the Metabolism and Pathways of 8-Octadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract 8-Octadecenoic acid, a monounsaturated fatty acid, is an isomer of the more common oleic acid. While less studied, its metabolism and biological ac...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Octadecenoic acid, a monounsaturated fatty acid, is an isomer of the more common oleic acid. While less studied, its metabolism and biological activities are of growing interest, particularly in the contexts of cancer metabolism and inflammation. This technical guide provides a comprehensive overview of the current understanding of 8-octadecenoic acid's metabolic pathways, including its biosynthesis and degradation. It also delves into the signaling roles of its derivatives and provides detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Introduction
8-Octadecenoic acid is a long-chain fatty acid with an 18-carbon backbone and a single double bond located at the eighth carbon from the carboxyl end. It exists as both cis and trans isomers, with the cis isomer being more prevalent in biological systems. While found in trace amounts in sources like partially hydrogenated vegetable oils and milk fat, its endogenous production and metabolic fate are of significant scientific interest. Recent research has highlighted a potential role for cis-8-octadecenoic acid in cancer cell biology, where it is synthesized as an elongation product of sapienic acid. Furthermore, its oxidized derivative, 8-oxo-9-octadecenoic acid, has demonstrated potent anti-inflammatory effects, suggesting a role in cellular signaling pathways.
This guide will provide a detailed exploration of the metabolic pathways of 8-octadecenoic acid, summarize available quantitative data, and present detailed experimental methodologies for its analysis.
Biosynthesis of cis-8-Octadecenoic Acid
The primary known biosynthetic pathway for cis-8-octadecenoic acid involves the elongation of sapienic acid (cis-6-hexadecenoic acid, 16:1n-10). This pathway has been notably identified in cancer cells, suggesting a metabolic rewiring that allows for the production of this unusual fatty acid to support membrane synthesis and potentially influence signaling cascades[1].
The elongation process is a four-step enzymatic cycle that occurs in the endoplasmic reticulum. It involves a family of enzymes known as fatty acid elongases (ELOVLs). While the specific elongase with the highest activity for sapienic acid is not definitively established, ELOVL6 is a likely candidate given its preference for C16 saturated and monounsaturated fatty acyl-CoAs.
The four key reactions in the elongation of sapienic acid to cis-8-octadecenoic acid are:
Condensation: Catalyzed by a fatty acid elongase (ELOVL), sapienoyl-CoA condenses with malonyl-CoA to form 3-keto-10-eicosenoyl-CoA.
Reduction: The 3-ketoacyl-CoA is reduced by a 3-ketoacyl-CoA reductase (KAR) using NADPH as a cofactor to yield 3-hydroxy-10-eicosenoyl-CoA.
Dehydration: A 3-hydroxyacyl-CoA dehydratase (HACD) removes a molecule of water to create trans-2,10-eicosadienoyl-CoA.
Reduction: Finally, a trans-2-enoyl-CoA reductase (TER) reduces the trans-2 double bond using NADPH to produce cis-8-octadecenoyl-CoA.
Biosynthesis of cis-8-Octadecenoyl-CoA via fatty acid elongation.
Degradation of 8-Octadecenoic Acid
The primary catabolic pathway for fatty acids is mitochondrial beta-oxidation. The degradation of cis-8-octadecenoic acid follows the general steps of beta-oxidation, but due to the presence of a cis double bond at an even-numbered carbon, an auxiliary enzyme is required.
The process begins with the activation of 8-octadecenoic acid to 8-octadecenoyl-CoA in the cytoplasm. This is followed by its transport into the mitochondrial matrix via the carnitine shuttle.
The beta-oxidation spiral consists of a repeating sequence of four enzymatic reactions:
Dehydrogenation: Acyl-CoA dehydrogenase introduces a trans double bond between the α and β carbons.
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond.
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.
Thiolysis: Thiolase cleaves the molecule, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.
For cis-8-octadecenoyl-CoA, the first three cycles of beta-oxidation proceed normally, yielding three molecules of acetyl-CoA and a 12-carbon fatty acyl-CoA with a cis-Δ² double bond (cis-2-dodecenoyl-CoA). This intermediate is not a substrate for enoyl-CoA hydratase. An auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase , is required to convert the cis-Δ² double bond to a trans-Δ³ double bond, which can then be further metabolized through the standard beta-oxidation pathway.
Degradation pathway of cis-8-Octadecenoyl-CoA.
Signaling Pathways
While the direct signaling roles of 8-octadecenoic acid are still under investigation, its oxidized derivative, 8-oxo-9-octadecenoic acid (OOA) , has been shown to possess significant anti-inflammatory properties[1]. OOA has been demonstrated to suppress the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages by inhibiting key pro-inflammatory signaling pathways.
Inhibition of NF-κB and MAPK Signaling by 8-Oxo-9-Octadecenoic Acid
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response, leading to the production of pro-inflammatory cytokines. This response is largely mediated by the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
8-oxo-9-octadecenoic acid has been shown to inhibit LPS-induced inflammation by:
Inhibiting NF-κB activation: OOA reduces the phosphorylation of IκB-α and the p65 subunit of NF-κB, which prevents the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.
Inhibiting MAPK signaling: OOA attenuates the phosphorylation of key MAPK proteins, including p38, ERK1/2, and JNK.
This dual inhibition of NF-κB and MAPK pathways leads to a significant reduction in the expression and secretion of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Inhibition of pro-inflammatory signaling by 8-oxo-9-octadecenoic acid.
Quantitative Data
Quantitative data on 8-octadecenoic acid metabolism is limited. However, some studies have provided valuable insights into its relative abundance and metabolic fate.
The study of 8-octadecenoic acid metabolism requires robust analytical methods for its extraction, identification, and quantification.
Lipid Extraction and Fatty Acid Analysis by GC-MS
This protocol outlines a general procedure for the extraction of total lipids from cultured cells and their subsequent analysis as fatty acid methyl esters (FAMEs) by gas chromatography-mass spectrometry (GC-MS).
Materials:
Chloroform
Methanol
0.9% NaCl solution
Internal standard (e.g., heptadecanoic acid, C17:0)
BF₃-methanol (14%) or 2% sulfuric acid in methanol
GC-MS system with a suitable capillary column (e.g., a polar column like those with a polyethylene (B3416737) glycol or cyanopropyl stationary phase)
Procedure:
Cell Harvesting: Harvest cultured cells by scraping or trypsinization, wash with phosphate-buffered saline (PBS), and pellet by centrifugation.
Lipid Extraction (Folch Method):
a. Resuspend the cell pellet in a known volume of PBS.
b. Add a 20-fold volume of chloroform:methanol (2:1, v/v) to the cell suspension.
c. Add a known amount of internal standard.
d. Vortex vigorously for 2 minutes and then incubate at room temperature for 20 minutes.
e. Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
f. Centrifuge at 2,000 x g for 10 minutes.
g. Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
h. Dry the lipid extract under a stream of nitrogen.
Transesterification to FAMEs:
a. Add 2 mL of BF₃-methanol (or 2% sulfuric acid in methanol) to the dried lipid extract.
b. Heat at 100°C for 30 minutes in a sealed tube.
c. Cool the tube to room temperature.
d. Add 1 mL of water and 2 mL of hexane.
e. Vortex vigorously and centrifuge to separate the phases.
f. Collect the upper hexane layer containing the FAMEs.
g. Dry the hexane extract over anhydrous sodium sulfate.
GC-MS Analysis:
a. Inject 1 µL of the FAME solution into the GC-MS.
b. Use an appropriate temperature program to separate the FAMEs. For example: initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 10 minutes.
c. The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
d. Identify 8-octadecenoic acid methyl ester based on its retention time and mass spectrum compared to an authentic standard.
e. Quantify the amount of 8-octadecenoic acid relative to the internal standard.
Workflow for the analysis of fatty acids by GC-MS.
Fatty Acid Beta-Oxidation Rate Assay
This protocol describes a method to measure the rate of fatty acid beta-oxidation in cultured cells using a radiolabeled substrate.
Materials:
[1-¹⁴C]-8-Octadecenoic acid (or a suitable radiolabeled analog like [1-¹⁴C]-palmitic acid)
Cell culture medium
Bovine serum albumin (BSA), fatty acid-free
Perchloric acid (PCA)
Scintillation cocktail
Scintillation counter
Procedure:
Cell Culture: Plate cells in a multi-well plate and grow to the desired confluency.
Preparation of Radiolabeled Substrate: Prepare a solution of [1-¹⁴C]-8-octadecenoic acid complexed to fatty acid-free BSA in cell culture medium.
Incubation:
a. Wash the cells with warm PBS.
b. Add the medium containing the radiolabeled fatty acid to the cells.
c. Incubate at 37°C for a defined period (e.g., 2 hours).
Separation of Acid-Soluble Metabolites:
a. At the end of the incubation, add cold PCA to the medium to a final concentration of 0.4 M to precipitate proteins and unmetabolized fatty acids.
b. Centrifuge the plate at 1,000 x g for 10 minutes.
c. Collect the supernatant, which contains the acid-soluble metabolites (ASMs) of beta-oxidation (e.g., [¹⁴C]-acetyl-CoA).
Quantification:
a. Add a portion of the supernatant to a scintillation vial containing scintillation cocktail.
b. Measure the radioactivity using a scintillation counter.
c. The amount of radioactivity in the ASM fraction is proportional to the rate of beta-oxidation.
d. Normalize the results to the total protein content of the cells.
Conclusion
8-Octadecenoic acid represents an intriguing, less-explored area of lipid metabolism. Its biosynthesis via an alternative pathway in cancer cells and the anti-inflammatory properties of its oxidized derivative highlight its potential significance in health and disease. While a foundational understanding of its metabolic pathways exists, further research is needed to elucidate the specific enzymes and their kinetics, as well as to fully uncover its roles in cellular signaling. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the metabolism and function of this unique fatty acid, potentially leading to new therapeutic targets for a range of diseases.
A Technical Guide to the Structural and Functional Distinctions Between 8-Octadecenoic Acid and Oleic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract Octadecenoic acids, a group of C18:1 fatty acid isomers, play crucial roles in biological systems, serving as energy sources, structural components...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octadecenoic acids, a group of C18:1 fatty acid isomers, play crucial roles in biological systems, serving as energy sources, structural components of cell membranes, and precursors to signaling molecules. While oleic acid ((9Z)-octadec-9-enoic acid) is the most common and well-studied of these isomers, other positional isomers such as 8-octadecenoic acid possess unique structural attributes that can lead to distinct physicochemical properties and biological activities. This technical guide provides an in-depth comparison of the structural differences between 8-octadecenoic acid and oleic acid, summarizes their physicochemical properties, details experimental protocols for their differentiation, and explores the potential implications of their structural variance on metabolic and signaling pathways.
Core Structural Differences
Oleic acid and 8-octadecenoic acid are structural isomers, sharing the same chemical formula (C₁₈H₃₄O₂) and molecular weight (282.46 g/mol ). The primary distinction lies in the position of the single carbon-carbon double bond (C=C) along their 18-carbon backbone.
Oleic Acid: The double bond is located between the 9th and 10th carbon atoms (Δ9). In its most common natural form, the stereochemistry of this bond is cis (Z), resulting in a characteristic kink in the fatty acid chain.[1][2][3] The systematic name for this isomer is (9Z)-octadec-9-enoic acid.
8-Octadecenoic Acid: The double bond is positioned between the 8th and 9th carbon atoms (Δ8). This isomer can exist in both cis ((8Z)-octadec-8-enoic acid) and trans ((8E)-octadec-8-enoic acid) configurations.[4][5][6]
This seemingly minor shift in double bond position can significantly alter the molecule's three-dimensional shape, influencing how it packs into lipid membranes and interacts with enzymes and receptors.
Caption: Structural formulas of Oleic Acid and cis-8-Octadecenoic Acid.
Comparative Physicochemical Data
Property
Oleic Acid ((9Z)-Octadec-9-enoic acid)
cis-8-Octadecenoic Acid
trans-8-Octadecenoic Acid
Molecular Formula
C₁₈H₃₄O₂
C₁₈H₃₄O₂
C₁₈H₃₄O₂
Molecular Weight
282.46 g/mol
282.46 g/mol
282.46 g/mol
CAS Number
112-80-1
5684-71-9
2197-55-9
Melting Point
13-14 °C (experimental)
25.01 °C (estimate)
No data available
Boiling Point
360 °C (experimental)
397.91 °C (estimate)
No data available
Density
0.895 g/mL (experimental)
0.8945 g/cm³ (estimate)
No data available
Solubility in Water
Insoluble
Insoluble (predicted)
Insoluble (predicted)
Solubility in Ethanol
Soluble
Soluble
Soluble
Data sourced from PubChem and other chemical databases. "Estimate" or "predicted" indicates values derived from computational models.
Experimental Protocols for Differentiation
Distinguishing between positional and geometric isomers of octadecenoic acid requires specialized analytical techniques. Gas chromatography of fatty acid methyl esters (FAMEs) and argentation thin-layer chromatography are two primary methods.
Gas Chromatography (GC) Analysis of Fatty Acid Methyl Esters (FAMEs)
This is the most common method for fatty acid analysis. It involves a two-step process: derivatization of fatty acids to their more volatile methyl esters, followed by separation and quantification by GC.
Sample Preparation: Weigh approximately 10-20 mg of the lipid sample into a screw-cap glass tube.
Transesterification/Esterification:
Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol (B129727) to the sample tube.
Tightly cap the tube and heat at 60-100°C for a duration dependent on the lipid type (e.g., 5-10 minutes for free fatty acids, up to 60 minutes for complex lipids).
Extraction:
Cool the tube to room temperature.
Add 1 mL of hexane (B92381) and 1 mL of saturated sodium chloride solution.
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
Allow the phases to separate (centrifugation can aid this process).
Sample Collection:
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
Dry the extract over a small amount of anhydrous sodium sulfate.
The sample is now ready for GC injection.
Column: A highly polar capillary column is essential for separating positional and geometric isomers. Commonly used phases include biscyanopropyl polysiloxane (e.g., SP-2560, Rt-2560) or polyethylene (B3416737) glycol (e.g., FAMEWAX).
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
Injection: 1 µL of the FAME sample in hexane, with a split ratio (e.g., 20:1).
Temperature Program: A slow temperature ramp is crucial for resolution. An example program:
Initial temperature: 125°C
Ramp: 3°C/min to 240°C
Hold at 240°C for 10 minutes.
Detector: Flame Ionization Detector (FID).
Caption: Workflow for the GC-FAME analysis of fatty acid isomers.
Argentation Thin-Layer Chromatography (Ag-TLC)
This technique separates unsaturated fatty acids based on the number, position, and geometry of their double bonds. The silver ions impregnated in the silica (B1680970) gel form reversible complexes with the π-electrons of the C=C bonds.
Plate Preparation: Use pre-coated silica gel TLC plates impregnated with silver nitrate (B79036) (AgNO₃).
Sample Application: Dissolve the FAME sample in a non-polar solvent (e.g., hexane). Spot the sample onto the origin line of the TLC plate.
Development:
Place the plate in a developing chamber containing a mobile phase such as hexane:diethyl ether (90:10, v/v).
Allow the solvent to ascend the plate until the solvent front is near the top.
Visualization:
Dry the plate thoroughly.
Visualize the separated spots using a method like iodine vapor or by spraying with a reagent such as 2',7'-dichlorofluorescein (B58168) and viewing under UV light.
Analysis: The retention factor (Rf) will differ based on the double bond's characteristics. Saturated FAMEs will have the highest Rf, followed by trans-isomers, with cis-isomers being retained more strongly (lower Rf). Positional isomers may also show slight differences in Rf.
Biological Activity and Signaling Pathways
The structural nuances between oleic acid and its isomers can lead to differential recognition by enzymes and receptors, resulting in distinct metabolic fates and signaling outcomes.
Metabolism and Incorporation into Lipids
While both 8-octadecenoic acid and oleic acid can be absorbed and incorporated into plasma lipids and lipoproteins, studies suggest potential discrimination in their subsequent metabolism. For example, research has indicated that compared to oleic acid, the incorporation of trans-8-octadecenoic acid into cholesterol esters is significantly lower, and it is cleared more rapidly from plasma triglycerides. This suggests that isomers like 8-octadecenoic acid may be preferentially channeled towards β-oxidation rather than esterification.
Impact on Cellular Signaling
Fatty acids are not just metabolic substrates; they are also potent signaling molecules that can modulate various cellular pathways.
Oleic Acid Signaling: Oleic acid is known to activate several key signaling pathways. For instance, it can stimulate the cAMP/protein kinase A pathway, leading to the activation of the SIRT1-PGC1α complex, which in turn upregulates genes involved in fatty acid oxidation.[3][7] Oleic acid also plays a role in the PI3K/Akt signaling pathway, which is crucial for insulin (B600854) sensitivity.[8][9]
Differential Effects of Isomers: The precise effects of 8-octadecenoic acid on these pathways are less characterized. However, it is well-established that different fatty acid isomers can have varied, and sometimes opposing, biological effects. For example, trans fatty acids are generally associated with adverse health outcomes compared to their cis counterparts. The position of the double bond can also influence a fatty acid's effect on processes like adipogenesis.
Octadecanoids as Signaling Molecules: Both oleic acid and 8-octadecenoic acid can be metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes to form a class of signaling molecules called octadecanoids.[10][11] These oxidized lipids are involved in regulating inflammation, pain, and other physiological processes. The initial position of the double bond is a critical determinant for the types of octadecanoids that can be formed, suggesting that 8-octadecenoic acid and oleic acid are precursors to distinct sets of signaling molecules, which could in turn trigger different downstream biological responses.
Caption: Differential metabolic and signaling fates of fatty acid isomers.
Conclusion
The structural distinction between 8-octadecenoic acid and oleic acid, defined by the position of their double bond, is fundamental to their unique chemical and biological profiles. While they share the same elemental composition, this isomeric difference influences their physical properties, necessitates specific analytical methods for their differentiation, and likely directs them toward distinct metabolic and signaling pathways. For researchers in drug development and metabolic science, understanding these nuances is critical for elucidating the specific roles of fatty acid isomers in health and disease and for developing targeted therapeutic interventions. Further research is warranted to fully characterize the biological activities of less common isomers like 8-octadecenoic acid and their potential as biomarkers or therapeutic agents.
An In-Depth Technical Guide to Petroselinic Acid and 8-Octadecenoic Acid for Researchers and Drug Development Professionals
An authoritative comparison of the chemical properties, biological activities, and metabolic pathways of two key C18:1 fatty acid isomers. This technical guide provides a comprehensive overview and comparison of petrosel...
Author: BenchChem Technical Support Team. Date: December 2025
An authoritative comparison of the chemical properties, biological activities, and metabolic pathways of two key C18:1 fatty acid isomers.
This technical guide provides a comprehensive overview and comparison of petroselinic acid and 8-octadecenoic acid, two positional isomers of octadecenoic acid with emerging significance in research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering a detailed examination of their distinct characteristics and potential therapeutic applications.
Introduction
Petroselinic acid ((6Z)-octadec-6-enoic acid) and 8-octadecenoic acid are monounsaturated fatty acids of the C18:1 family, differing only in the position of their double bond. This subtle structural variation leads to significant differences in their physicochemical properties, biological functions, and metabolic fates. Petroselinic acid, abundant in the seeds of Apiaceae family plants like parsley and coriander, has garnered attention for its diverse biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[1][2] 8-Octadecenoic acid, found in various natural sources, is less studied, but emerging research suggests its involvement in cellular signaling and metabolic regulation. This guide aims to provide a detailed comparative analysis of these two fatty acids to inform future research and development efforts.
Chemical and Physical Properties
The location of the double bond significantly influences the physical and chemical characteristics of these fatty acids. Petroselinic acid's double bond at the Δ6 position results in a higher melting point compared to oleic acid (Δ9) and other C18:1 isomers.[2] Both fatty acids are soluble in organic solvents and have limited solubility in water.[1][3]
Not precisely defined for each isomer, but the methyl ester of the trans isomer has a boiling point of ~360°C.[9][10]
Solubility
Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone.[3] Limited solubility in water.[1]
Soluble in organic solvents; insoluble in water.[4] Soluble in DMF, DMSO, and ethanol.[11]
Biological Activities and Signaling Pathways
Petroselinic acid and 8-octadecenoic acid exhibit distinct biological activities, influencing various cellular processes and signaling pathways.
Petroselinic Acid
Petroselinic acid has demonstrated a broad spectrum of biological effects, making it a compound of interest for therapeutic applications.
Anti-inflammatory Activity: Petroselinic acid has been shown to possess anti-inflammatory properties. It can reduce the production of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and decrease the expression of intracellular adhesion molecules (ICAM), which are markers of inflammation.[10]
Antibacterial and Antifungal Activity: This fatty acid exhibits significant antibacterial and antifungal properties. It can inhibit the formation of biofilms by microorganisms like Staphylococcus aureus and suppress the production of virulence factors.[6][12] It also shows activity against Candida albicans.[6]
Antidiabetic Properties: Some studies suggest that petroselinic acid may have antidiabetic effects.[2]
A key identified mechanism of action for petroselinic acid involves the suppression of cytosolic-nucleic-acid-mediated type I interferon signaling. This pathway is crucial in the innate immune response, and its dysregulation can lead to autoimmune disorders.
The biological activities of 8-octadecenoic acid are less characterized, with some effects attributed to its cis and trans isomers. A derivative, 8-oxo-9-octadecenoic acid, has shown potent anti-inflammatory effects.
Anti-inflammatory Activity of 8-oxo-9-octadecenoic acid: This derivative significantly suppresses the production of nitric oxide (NO) and inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[13] Its mechanism involves the inhibition of the NF-κB signaling pathway by reducing the phosphorylation of IκB-α and p50 proteins.[13] It also inhibits the MAPK signaling pathway by decreasing the phosphorylation of JNK and ERK.[13]
Antimicrobial Properties: Some studies suggest that cis-8-octadecenoic acid may possess antimicrobial properties.[14]
Metabolic Effects: Trans isomers of octadecenoic acid, including the trans-8 isomer, have been shown to have catabolic effects on adipocyte metabolism, stimulating lipolysis and inhibiting glucose utilization.[15]
The anti-inflammatory action of 8-oxo-9-octadecenoic acid via the NF-κB pathway is a notable finding.
Caption: Anti-inflammatory signaling of an 8-octadecenoic acid derivative.
Metabolic Pathways
The metabolic fates of petroselinic acid and 8-octadecenoic acid differ, influencing their incorporation into lipids and their potential for oxidation.
Petroselinic Acid Metabolism
In developing endosperm of Umbelliferae species, petroselinic acid is rapidly incorporated into phosphatidylcholine (PC) and can be found in both the sn-1 and sn-2 positions.[15] There appears to be a flux of petroselinic acid from PC into triacylglycerols (TAGs), suggesting a role for PC in TAG assembly.[15] The biosynthesis of petroselinic acid in plants involves a series of enzymatic steps starting from palmitoyl-ACP.[16][17]
Caption: Biosynthesis and metabolism of Petroselinic Acid.
8-Octadecenoic Acid Metabolism
Studies on the metabolism of cis- and trans-8-octadecenoic acid in humans indicate that they are absorbed similarly to oleic acid. However, there is evidence to suggest that both isomers may be preferentially oxidized. The trans-8 isomer is cleared more rapidly from plasma triglycerides than oleic acid.
Experimental Protocols
This section provides detailed methodologies for the analysis and evaluation of petroselinic acid and 8-octadecenoic acid.
Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of fatty acid methyl esters (FAMEs), including the separation of C18:1 isomers.[18]
Workflow:
Caption: GC-MS workflow for fatty acid analysis.
Methodology:
Lipid Extraction:
Homogenize the biological sample (e.g., tissue, cells) in a chloroform:methanol (2:1, v/v) solution.
Add 0.9% NaCl solution, vortex, and centrifuge to separate the phases.
Collect the lower organic phase containing the lipids.
Transesterification to Fatty Acid Methyl Esters (FAMEs):
Evaporate the solvent from the lipid extract under a stream of nitrogen.
Add 2 mL of 1.25 M methanolic HCl to the dried lipid extract.
Heat the mixture at 80°C for 60 minutes.
After cooling, add 1 mL of hexane (B92381) and 1 mL of water, and vortex.
Centrifuge and collect the upper hexane layer containing the FAMEs.[19]
GC-MS Analysis:
GC Column: Use a highly polar capillary column (e.g., Rt-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness) for optimal separation of C18:1 isomers.[20]
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Injector Temperature: 250°C.
MS Parameters:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 50-500.
Separation of C18:1 Isomers by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a valuable technique for the separation of fatty acid isomers, particularly for preparative purposes or for analyzing heat-sensitive compounds.[7]
Cool and dilute with acetonitrile for injection.[6]
HPLC System:
Column: Two C18 columns in series (e.g., 250 x 4.6 mm, 5 µm) can be used for enhanced resolution of cis/trans isomers.[13]
Mobile Phase: A gradient of acetonitrile and water. A typical gradient might start with acetonitrile/water (70/30, v/v) and increase to 95% acetonitrile.[6]
Flow Rate: 1 mL/min.
Detection: UV detection at 256 nm for derivatized fatty acids.[13]
In Vitro Anti-inflammatory Activity Assay in RAW 264.7 Macrophages
This protocol allows for the evaluation of the anti-inflammatory effects of fatty acids by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.
Workflow:
Caption: Workflow for in vitro anti-inflammatory assay.
Methodology:
Cell Culture:
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
Treatment:
Pre-treat the cells with various concentrations of petroselinic acid or 8-octadecenoic acid (dissolved in a suitable solvent like DMSO, with a final DMSO concentration below 0.1%) for 1 hour.
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
Incubation:
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
Nitric Oxide (NO) Measurement:
Collect the cell culture supernatant.
Determine the nitrite (B80452) concentration (as an indicator of NO production) using the Griess reagent system according to the manufacturer's instructions.
Measure the absorbance at 540 nm.
Cellular Uptake Assay in Caco-2 Cells
This protocol can be used to study the intestinal absorption and transport of fatty acids using the Caco-2 cell line as a model for the intestinal epithelium.[21][22]
Methodology:
Cell Culture:
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
Seed cells on permeable Transwell inserts and allow them to differentiate for 21 days to form a polarized monolayer.
Uptake Experiment:
Prepare a solution of the fatty acid (e.g., radiolabeled or fluorescently tagged) in a suitable buffer, potentially complexed with bovine serum albumin (BSA).
Wash the Caco-2 monolayers with pre-warmed buffer.
Add the fatty acid solution to the apical (upper) chamber of the Transwell insert.
Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
Quantification:
At each time point, wash the cells with ice-cold buffer to stop the uptake.
Lyse the cells.
Quantify the amount of fatty acid taken up by the cells using a scintillation counter (for radiolabeled compounds) or a fluorescence plate reader (for fluorescently tagged compounds).
The amount of fatty acid transported across the monolayer can also be measured by sampling the basolateral (lower) chamber.[23]
Conclusion
Petroselinic acid and 8-octadecenoic acid, while structurally similar, exhibit distinct physicochemical properties and biological activities. Petroselinic acid has a well-documented profile of anti-inflammatory, antibacterial, and antifungal effects, with a known mechanism of action involving the suppression of type I interferon signaling. Its unique properties make it a promising candidate for development in the pharmaceutical and cosmetic industries. 8-Octadecenoic acid, particularly its oxidized derivative, also shows potential as an anti-inflammatory agent through the inhibition of the NF-κB pathway. However, further research is needed to fully elucidate the biological roles and metabolic pathways of its various isomers. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and compare these intriguing fatty acids, paving the way for novel therapeutic and industrial applications.
An In-depth Technical Guide to the Biosynthesis of Monounsaturated Fatty Acids
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core biochemical pathways, regulatory mechanisms, and key experimental methodologies related t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biochemical pathways, regulatory mechanisms, and key experimental methodologies related to the biosynthesis of monounsaturated fatty acids (MUFAs). It is designed to serve as a detailed resource for professionals engaged in metabolic research and the development of therapeutics targeting lipid metabolism.
Core Biosynthesis Pathway
The de novo synthesis of MUFAs is a critical metabolic process, converting saturated fatty acids (SFAs) into their monounsaturated counterparts. This conversion is essential for the biosynthesis of complex lipids like phospholipids, triglycerides, and cholesterol esters, thereby influencing cell membrane fluidity, energy storage, and signaling pathways.[1]
The central enzyme in this pathway is Stearoyl-CoA Desaturase (SCD) , an iron-containing enzyme located in the endoplasmic reticulum.[2][3] SCD introduces a single cis-double bond at the delta-9 position (between carbons 9 and 10) of its preferred substrates, palmitoyl-CoA (16:0) and stearoyl-CoA (18:0).[2] The reaction products are palmitoleoyl-CoA (16:1n-7) and oleoyl-CoA (18:1n-9), respectively.[1][3]
The desaturation reaction is an aerobic process that requires a microsomal electron transport chain. Two electrons are transferred from NADH, via the flavoprotein NADH-cytochrome b5 reductase and the heme-protein cytochrome b5 , to SCD. The enzyme then utilizes these electrons and molecular oxygen (O₂) to catalyze the desaturation of the fatty acyl-CoA substrate, producing a MUFA and two molecules of water.[2][3]
Core pathway of monounsaturated fatty acid biosynthesis.
Regulation of MUFA Synthesis
The expression and activity of SCD, particularly the SCD1 isoform, are tightly regulated by a variety of dietary and hormonal signals, making it a critical control point in lipid metabolism. The primary transcriptional regulators are the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and the Liver X Receptor (LXR) .
Insulin (B600854) and SREBP-1c: High carbohydrate intake leads to increased insulin levels, which robustly induces the expression and nuclear translocation of SREBP-1c.[4] Nuclear SREBP-1c then binds to the Sterol Regulatory Element (SRE) in the promoter of the SCD1 gene, activating its transcription.[4][5]
LXR: LXR, a nuclear receptor that senses cellular oxysterol levels, also plays a key role. LXR can directly activate SCD1 transcription by binding to an LXR Response Element (LXRE) in its promoter.[5][6] Additionally, LXR can indirectly upregulate SCD1 by increasing the expression of SREBP-1c.[4][7]
This dual regulation ensures that MUFA synthesis is coordinated with the overall state of glucose and cholesterol metabolism.
Transcriptional regulation of the SCD1 gene.
Quantitative Data
Fatty Acid Composition in SCD1 Knockout Models
Genetic ablation of the Scd1 gene in mice provides a powerful model to understand its physiological role. The absence of SCD1 activity leads to significant alterations in the fatty acid profiles of various tissues, characterized by a decrease in MUFAs and a corresponding increase in SFAs.
Table 1: Summary of changes in major fatty acid composition and the desaturation index in various tissues of SCD1 knockout (SCD1-/-) mice compared to wild-type controls.
Potency of SCD1 Inhibitors
The therapeutic potential of targeting SCD1 has led to the development of numerous small molecule inhibitors. Their potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of inhibitor required to reduce enzyme activity by 50%.
Table 2: In vitro potency (IC₅₀) of selected small molecule inhibitors of Stearoyl-CoA Desaturase 1 (SCD1). Note that values may vary depending on the specific assay conditions and biological system used.
Experimental Protocols
Protocol: Cell-Based SCD Activity Assay
This protocol describes a method for quantifying SCD activity in cultured cells (e.g., HepG2) by measuring the conversion of a labeled saturated fatty acid substrate to its monounsaturated product. This assay is crucial for screening potential SCD inhibitors.[14][16][17][18]
1. Cell Culture and Treatment:
a. Plate cells (e.g., HepG2) in a suitable format (e.g., 24-well plate) and grow to confluence.
b. Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control (e.g., DMSO) in serum-free media for a defined period (e.g., 1-2 hours).
2. Substrate Incubation:
a. Prepare the labeled substrate solution. This can be a radiolabeled fatty acid like [¹⁴C]-stearic acid or a stable isotope-labeled fatty acid like deuterium-labeled (d)-stearic acid.
b. Add the labeled substrate to each well and incubate for a further period (e.g., 4 hours) to allow for cellular uptake and metabolism.
3. Lipid Extraction (Hydrolysis and Extraction):
a. Aspirate the media and wash the cell monolayer with phosphate-buffered saline (PBS) to remove extracellular substrate.
b. Lyse the cells and hydrolyze the total cellular lipids to release the fatty acids. This is typically done by adding a strong base (e.g., methanolic KOH or NaOH).
c. Neutralize the reaction with acid (e.g., HCl).
d. Perform a liquid-liquid extraction to isolate the fatty acids. A common method is the Folch extraction, using a chloroform (B151607):methanol mixture, followed by the addition of saline solution to induce phase separation.[16][19] The lipids will partition into the lower chloroform phase.
e. Collect the lower organic phase and evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
4. Analysis:
a. Reconstitute the dried lipid extract in a suitable solvent.
b. Separate the labeled stearic acid (substrate) from the labeled oleic acid (product) using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Thin-Layer Chromatography (TLC).[14][16]
c. Quantify the amount of radioactivity or mass of the substrate and product.
i. For Radiotracers ([¹⁴C]): Use an on-line flow scintillation analyzer connected to the HPLC or scrape TLC spots and count using a liquid scintillation counter.[14][16]
ii. For Stable Isotopes (d): Use Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the peak areas for d-stearic acid and d-oleic acid.[14][17]
5. Data Calculation:
a. Calculate the SCD activity as a ratio of the product to the total substrate plus product:
Activity = [¹⁴C]-Oleate / ([¹⁴C]-Oleate + [¹⁴C]-Stearate)
b. Plot the SCD activity against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
Experimental workflow for a cell-based SCD activity assay.
Protocol: Fatty Acid Profile Analysis by GC-MS
This protocol outlines the standard procedure for analyzing the total fatty acid composition of a biological sample (e.g., tissue, cells) using Gas Chromatography-Mass Spectrometry (GC-MS). The method involves lipid extraction, derivatization to volatile esters, and subsequent chromatographic separation and detection.
1. Sample Preparation and Homogenization:
a. Weigh a precise amount of frozen tissue (e.g., 10-50 mg).[20]
b. Homogenize the tissue in a suitable solvent mixture. For robust lipid extraction, the Folch method is standard.[19][21] Homogenize the tissue in a 2:1 (v/v) chloroform:methanol solution, maintaining a solvent-to-tissue ratio of 20:1 (v/w).[19][22] An internal standard (e.g., pentadecanoic acid, C15:0, or a deuterated standard) should be added at this stage for accurate quantification.[20][23]
2. Total Lipid Extraction (Folch Method):
a. After homogenization, agitate the mixture for 15-20 minutes.[19]
b. Add 0.2 volumes of an aqueous salt solution (e.g., 0.9% NaCl or 0.88% KCl) to the homogenate to induce phase separation.[19][20]
c. Vortex the mixture thoroughly and centrifuge at low speed (e.g., 2000 rpm) to separate the layers.[19][24]
d. The lipids will be in the lower chloroform phase. Carefully collect this lower phase, avoiding the protein interface.
e. Dry the collected lipid extract completely under a stream of nitrogen or using a vacuum concentrator (e.g., SpeedVac).[20]
3. Derivatization to Fatty Acid Methyl Esters (FAMEs):
a. To make the fatty acids volatile for GC analysis, they must be derivatized. A common and effective method is acid-catalyzed transesterification.
b. Add a methylation reagent, such as 3M methanolic HCl or 2% sulfuric acid in methanol, to the dried lipid extract.[20][25]
c. Seal the tubes and heat at a controlled temperature (e.g., 80°C) for 1 hour.[20]
d. Cool the reaction to room temperature. Add a nonpolar solvent like hexane (B92381) or isooctane (B107328) and an aqueous solution (e.g., 0.9% NaCl) to extract the FAMEs into the organic phase.[20]
e. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.
4. GC-MS Analysis:
a. Transfer the FAMEs solution to an appropriate autosampler vial.
b. Inject a small volume (e.g., 1 µL) into the GC-MS system.
c. Gas Chromatography (GC): The FAMEs are separated on a capillary column (e.g., a polar column like TR-FAME) based on their boiling points and polarity. A temperature gradient program is used to achieve optimal separation.[22]
d. Mass Spectrometry (MS): As FAMEs elute from the GC column, they enter the mass spectrometer. They are typically ionized by Electron Ionization (EI), which creates predictable fragmentation patterns. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
e. Individual FAMEs are identified by comparing their retention times and mass spectra to those of known standards (e.g., a FAME mix standard).
5. Data Analysis:
a. Integrate the peak area for each identified FAME.
b. Quantify the amount of each fatty acid relative to the peak area of the internal standard.
c. Express the results as a weight percentage of total fatty acids, or as an absolute amount (e.g., µg/mg tissue).
Workflow for fatty acid profile analysis by GC-MS.
Protocol: Gene Expression Analysis by qRT-PCR
This protocol provides a general workflow for quantifying the mRNA expression levels of genes involved in MUFA synthesis (e.g., SCD1, SREBP-1c) using two-step quantitative reverse transcription PCR (qRT-PCR).[26][27][28]
1. RNA Isolation:
a. Homogenize fresh or frozen tissue/cells in a lysis reagent containing a chaotropic agent (e.g., Trizol, TRI Reagent) to disrupt cells and inactivate RNases.
b. Isolate total RNA using either a phenol-chloroform extraction followed by alcohol precipitation or a column-based purification kit (e.g., RNeasy).
c. Assess RNA quality and quantity using a spectrophotometer (checking A260/A280 and A260/A230 ratios) and/or microfluidic electrophoresis (e.g., Agilent Bioanalyzer).
2. (Optional) DNase Treatment:
a. To eliminate any contaminating genomic DNA (gDNA), treat the isolated RNA with an RNase-free DNase I. This is critical for preventing false-positive signals, especially when using primers that do not span an exon-exon junction.
3. Reverse Transcription (cDNA Synthesis):
a. In a sterile, RNase-free tube, combine the total RNA template (e.g., 1 µg) with reverse transcription primers (a mix of oligo(dT) and random hexamers is common for gene expression analysis), dNTPs, and an RNase inhibitor.
b. Heat to denature RNA secondary structures (e.g., 65°C for 5 min), then cool on ice.[28]
c. Add the reverse transcriptase enzyme and its corresponding reaction buffer.
d. Incubate according to the enzyme's optimal conditions (e.g., 42-50°C for 50-60 min) to synthesize the first-strand complementary DNA (cDNA).
e. Inactivate the enzyme by heating (e.g., 70°C for 15 min).[27] The resulting cDNA can be stored at -20°C.
4. Quantitative PCR (qPCR):
a. Prepare the qPCR reaction mix in a 96- or 384-well optical plate. For each sample, the reaction should contain:
i. cDNA template (diluted from the reverse transcription reaction).
ii. Forward and reverse primers specific to the gene of interest (e.g., SCD1).
iii. A qPCR master mix, which typically includes DNA polymerase (e.g., Taq polymerase), dNTPs, MgCl₂, and a fluorescent dye (e.g., SYBR Green) or a gene-specific fluorescent probe (e.g., TaqMan probe).
b. Include appropriate controls:
i. No Template Control (NTC): Water instead of cDNA to check for contamination.
ii. No Reverse Transcription Control (NRC): RNA that has not been reverse-transcribed to check for gDNA contamination.
iii. Reference Gene(s): Primers for one or more stably expressed housekeeping genes (e.g., GAPDH, ACTB) for data normalization.
c. Run the plate in a real-time PCR thermal cycler. A typical program includes:
i. Initial denaturation (e.g., 95°C for 5-10 min).
ii. 40 cycles of: Denaturation (95°C for 15s) and Annealing/Extension (e.g., 60°C for 1 min).
iii. (For SYBR Green) A melt curve analysis at the end to verify the specificity of the amplified product.
5. Data Analysis:
a. The instrument software records the fluorescence at each cycle, generating an amplification plot.
b. The cycle at which the fluorescence crosses a set threshold is the Quantification Cycle (Cq) or Threshold Cycle (Ct). A lower Cq value indicates a higher initial amount of target mRNA.[29]
c. Calculate the relative gene expression using the ΔΔCq (Delta-Delta Cq) method, normalizing the Cq value of the target gene to the Cq value of the reference gene.
An In-Depth Technical Guide to the Chemical Properties and Biological Significance of 8-Octadecenoic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals Introduction 8-Octadecenoic acid methyl ester is a monounsaturated fatty acid methyl ester (FAME) with the chemical formula C19H36O2. As a member of the lon...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Octadecenoic acid methyl ester is a monounsaturated fatty acid methyl ester (FAME) with the chemical formula C19H36O2. As a member of the long-chain fatty acid ester family, it is of significant interest in various scientific disciplines, including biochemistry, pharmacology, and biofuel research. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its characterization, and an exploration of its biological activities and potential involvement in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Chemical and Physical Properties
8-Octadecenoic acid methyl ester exists as two geometric isomers: (Z)-8-octadecenoic acid methyl ester (cis) and (E)-8-octadecenoic acid methyl ester (trans). The properties of these isomers, along with the closely related positional isomer, petroselinic acid methyl ester ((Z)-6-octadecenoic acid methyl ester), are summarized below. The majority of available data pertains to the (Z)-isomer and petroselinic acid methyl ester due to their more common natural occurrence.
Table 1: General Chemical Properties of 8-Octadecenoic Acid Methyl Ester
Protocol 1: Acid-Catalyzed Esterification of 8-Octadecenoic Acid
This method involves the reaction of 8-octadecenoic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
Dissolve 8-octadecenoic acid in an excess of anhydrous methanol in a round-bottom flask.
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the fatty acid weight).
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
After cooling to room temperature, transfer the mixture to a separatory funnel.
Add water and a nonpolar organic solvent (e.g., hexane (B92381) or diethyl ether) to extract the methyl ester.
Wash the organic layer sequentially with water and a dilute sodium bicarbonate solution to neutralize the acid catalyst, followed by a final water wash.
Dry the organic layer over anhydrous sodium sulfate.
Filter and remove the solvent using a rotary evaporator to obtain the crude 8-octadecenoic acid methyl ester.
Purify the product by distillation under reduced pressure or by column chromatography.
Protocol 2: Transesterification of Triglycerides
This protocol is suitable for preparing fatty acid methyl esters from oils rich in 8-octadecenoic acid.
Materials: Oil containing 8-octadecenoic acid triglycerides, methanol, a base catalyst (e.g., sodium methoxide (B1231860) or potassium hydroxide), separatory funnel, washing solutions (e.g., dilute acetic acid, water).
Procedure:
Ensure the oil has a low free fatty acid content. If necessary, pre-treat the oil to reduce acidity.
Prepare the alkoxide catalyst by dissolving sodium methoxide or potassium hydroxide (B78521) in methanol.
Heat the oil to a specified temperature (e.g., 60-65 °C).
Add the catalyst-methanol solution to the heated oil and stir vigorously for 1-2 hours.
After the reaction is complete, allow the mixture to settle in a separatory funnel. Two layers will form: an upper layer of fatty acid methyl esters and a lower layer of glycerol (B35011).
Separate the upper methyl ester layer.
Wash the methyl ester layer with a dilute acid solution to neutralize any remaining catalyst, followed by several washes with warm water to remove residual glycerol and soaps.
Dry the purified methyl ester layer over anhydrous sodium sulfate.
Characterization Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of fatty acid methyl esters.
Sample Preparation: Prepare a dilute solution of the 8-octadecenoic acid methyl ester in a suitable solvent such as hexane or dichloromethane.
GC Conditions (Typical):
Column: A polar capillary column (e.g., DB-WAX or BPX70) is commonly used for the separation of FAME isomers.
Injector Temperature: 250 °C.
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 240 °C) at a rate of 3-5 °C/min.
Carrier Gas: Helium at a constant flow rate.
MS Conditions (Typical):
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 40 to 500.
Data Analysis: The identification of 8-octadecenoic acid methyl ester is based on its retention time and the fragmentation pattern in the mass spectrum. Key fragments for monounsaturated C18 methyl esters include the molecular ion (m/z 296) and characteristic fragments resulting from cleavage at the double bond and rearrangements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule.
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
¹H NMR Spectroscopy:
The olefinic protons (-CH=CH-) typically appear as a multiplet in the range of δ 5.3-5.4 ppm.
The singlet for the methyl ester protons (-OCH₃) is observed around δ 3.67 ppm.
The α-methylene protons (-CH₂-COOCH₃) appear as a triplet around δ 2.3 ppm.
The allylic protons (-CH₂-CH=) are found around δ 2.0 ppm.
The terminal methyl group (-CH₃) gives a triplet at approximately δ 0.88 ppm.
¹³C NMR Spectroscopy:
The carbonyl carbon of the ester group resonates around δ 174 ppm.
The carbons of the double bond are typically found in the region of δ 128-131 ppm.
IR spectroscopy is used to identify the key functional groups.
Sample Preparation: The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr).
Characteristic Absorptions:
A strong, sharp absorption band around 1740 cm⁻¹ corresponds to the C=O stretching of the ester group.
C-O stretching vibrations are observed in the 1300-1000 cm⁻¹ region.
The C=C stretching of the alkene may be a weak band around 1655 cm⁻¹.
The =C-H stretching is observed just above 3000 cm⁻¹.
The C-H stretching of the alkyl chain appears just below 3000 cm⁻¹.
Reactivity and Stability
Oxidation: The double bond in 8-octadecenoic acid methyl ester is susceptible to oxidation, especially in the presence of heat, light, and metal catalysts. Oxidation can lead to the formation of hydroperoxides, which can further decompose into aldehydes, ketones, and shorter-chain carboxylic acids. The oxidative stability of monounsaturated FAMEs is generally higher than that of polyunsaturated FAMEs.
Hydrolysis: The ester linkage can be hydrolyzed back to the parent fatty acid and methanol under acidic or basic conditions. Base-catalyzed hydrolysis (saponification) is typically faster and more complete than acid-catalyzed hydrolysis.
Hydrogenation: The double bond can be saturated through catalytic hydrogenation to form methyl stearate.
Biological Activities and Signaling Pathways
While specific research on the biological activities of 8-octadecenoic acid methyl ester is limited, studies on its parent fatty acid, 8-octadecenoic acid, and its close isomer, petroselinic acid, provide valuable insights into its potential biological roles. Fatty acid methyl esters are also known to be biologically active and can serve as precursors for other bioactive molecules.
Anti-inflammatory Effects
Petroselinic acid has demonstrated significant anti-inflammatory properties. It has been shown to reduce the production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator, in cells challenged with an inflammatory stimulus.[2] Furthermore, it can decrease the production of Intracellular Adhesion Molecule-1 (ICAM-1), which is involved in the inflammatory response.[2] The anti-inflammatory effects of petroselinic acid are thought to be mediated, in part, by its ability to modulate the metabolism of arachidonic acid, a precursor to many pro-inflammatory eicosanoids.[2]
Modulation of Lipid Metabolism
Fatty acids and their esters are key players in lipid metabolism. Petroselinic acid has been shown to reduce the concentration of arachidonic acid in tissue lipids in rats, suggesting an interaction with fatty acid metabolic pathways.[7] Fatty acid methyl esters can also act as signaling molecules and are known to activate Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a crucial role in the regulation of lipid and glucose homeostasis.[8][9] Activation of PPARα, in particular, leads to the upregulation of genes involved in fatty acid oxidation.
Antimicrobial and Anticancer Potential
Various fatty acid methyl esters have been reported to possess antimicrobial and anticancer activities. For instance, extracts containing (Z)-6-octadecenoic acid methyl ester have shown antioxidant and antimicrobial properties.[10] Some studies have also indicated that certain fatty acid methyl esters exhibit cytotoxic effects against cancer cell lines.[1][11] The mechanisms underlying these activities are still under investigation but may involve disruption of cell membranes or interference with key cellular processes.
Conclusion
8-Octadecenoic acid methyl ester is a monounsaturated fatty acid ester with potential applications in various fields. This guide has provided a detailed overview of its chemical properties, methods for its synthesis and characterization, and a summary of the known biological activities of related compounds. While more research is needed to fully elucidate the specific biological roles and mechanisms of action of 8-octadecenoic acid methyl ester, the existing data on its isomers and parent fatty acids suggest promising avenues for future investigation, particularly in the areas of inflammation, metabolic disorders, and infectious diseases. This compilation of technical information aims to support and facilitate further research and development in these areas.
An In-depth Technical Guide to 8-Octadecenoic Acid: Properties, Signaling, and Analysis
This technical guide provides a comprehensive overview of 8-Octadecenoic acid, catering to researchers, scientists, and professionals in drug development. It covers the fundamental physicochemical properties, explores it...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides a comprehensive overview of 8-Octadecenoic acid, catering to researchers, scientists, and professionals in drug development. It covers the fundamental physicochemical properties, explores its involvement in biological signaling pathways, and offers detailed experimental protocols for its analysis.
Physicochemical Properties of 8-Octadecenoic Acid Isomers
8-Octadecenoic acid is a monounsaturated fatty acid with the chemical formula C₁₈H₃₄O₂. It exists as different isomers, primarily differing in the stereochemistry of the double bond (cis/trans). The physicochemical properties of the most common isomers are summarized below.
While research on the specific signaling roles of 8-Octadecenoic acid is ongoing, its derivatives and related octadecanoid compounds have been shown to possess significant biological activity.
Anti-inflammatory Signaling of 8-Oxo-9-octadecenoic Acid
A derivative, 8-oxo-9-octadecenoic acid, has demonstrated potent anti-inflammatory effects. It has been shown to suppress the production of inflammatory mediators in macrophage cells stimulated by lipopolysaccharide (LPS)[1]. The mechanism of action involves the inhibition of key pro-inflammatory signaling pathways:
NF-κB Pathway: 8-oxo-9-octadecenoic acid inhibits the phosphorylation of IκB-α and the p50 subunit of NF-κB. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes[1].
MAPK Pathway: The compound also attenuates the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), two key components of the mitogen-activated protein kinase (MAPK) pathway that are involved in inflammatory responses[1].
Figure 1. Inhibition of NF-κB and MAPK pathways by 8-Oxo-9-octadecenoic acid.
The Octadecanoid Pathway
In plants, octadecanoic acids are precursors to a class of signaling molecules called oxylipins, with jasmonic acid being a prominent member. The "octadecanoid pathway" describes the biosynthesis of these molecules, which are crucial for plant defense against herbivores and pathogens. This pathway starts with the release of α-linolenic acid (an 18-carbon fatty acid) from chloroplast membranes, which then undergoes a series of enzymatic conversions to produce jasmonic acid and its derivatives.
Experimental Protocols
Accurate analysis of 8-Octadecenoic acid requires robust protocols for extraction and subsequent quantification. The following sections detail common methodologies.
Lipid Extraction from Tissues
A crucial first step in the analysis of fatty acids is their extraction from the biological matrix. The Folch and Bligh-Dyer methods are widely used for this purpose.
Folch Method (for high-fat tissues):
Homogenization: Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform (B151607) and methanol.
Filtration: Filter the homogenate to remove solid debris.
Washing: Add 0.2 volumes of a 0.9% NaCl solution to the filtrate and mix thoroughly.
Phase Separation: Centrifuge the mixture to separate the chloroform (lower) and aqueous (upper) phases.
Collection: Carefully collect the lower chloroform phase, which contains the lipids.
Drying: Evaporate the solvent under a stream of nitrogen.
Bligh-Dyer Method (for tissues with high water content):
Homogenization: Homogenize the tissue in a mixture of chloroform, methanol, and water.
Phase Separation: Adjust the solvent ratios to induce phase separation.
Collection: Collect the lower chloroform phase.
Drying: Evaporate the solvent.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of fatty acids.
Sample Preparation (Derivatization):
Fatty acids are typically converted to their more volatile methyl ester derivatives (FAMEs) before GC-MS analysis.
Esterification: Treat the lipid extract with a methylating agent, such as BF₃-methanol or methanolic HCl.
Extraction: Extract the resulting FAMEs with a nonpolar solvent like hexane.
Concentration: Evaporate the solvent and reconstitute the FAMEs in a suitable solvent for injection.
GC-MS Parameters (General):
Column: A polar capillary column (e.g., DB-23, SP-2560) is typically used for FAME analysis.
Carrier Gas: Helium or hydrogen.
Temperature Program: A temperature gradient is employed to separate FAMEs based on their boiling points. A typical program might start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period.
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and spectra are collected over a mass range of m/z 50-500. Identification is based on retention time and comparison of mass spectra to libraries (e.g., NIST).
Thin-Layer Chromatography (TLC)
TLC is a simple and effective method for the separation of lipid classes.
Spotting: Apply the lipid extract to the origin of the TLC plate.
Development: Place the plate in a developing chamber containing a suitable solvent system. For neutral lipids, a mixture of hexane, diethyl ether, and acetic acid (e.g., 80:20:1, v/v/v) is often used.
Visualization: After the solvent front has migrated up the plate, remove the plate and visualize the separated lipids. This can be done by spraying with a reagent such as phosphomolybdic acid and heating, or by exposure to iodine vapor.
Identification: Identify the lipid classes based on their retention factor (Rf) values compared to standards.
Figure 2. General experimental workflow for the analysis of 8-Octadecenoic acid.
The Occurrence and Analysis of 8-Octadecenoic Acid in Human Depot Fat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the presence of 8-octadecenoic acid, a lesser-known monounsaturated fatty acid, in human depot fat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the presence of 8-octadecenoic acid, a lesser-known monounsaturated fatty acid, in human depot fat. The document delves into the quantitative data available, detailed experimental protocols for its analysis, and the current understanding of the signaling pathways that may be influenced by octadecenoic acid isomers in adipocytes. This information is critical for researchers in nutrition, metabolic diseases, and drug development who are exploring the diverse roles of fatty acids in human health.
Quantitative Occurrence of 8-Octadecenoic Acid
The composition of fatty acids in human adipose tissue is a reflection of both dietary intake and endogenous synthesis. While oleic acid (9-octadecenoic acid) is the most abundant monounsaturated fatty acid, several positional isomers are also present. The following table summarizes the quantitative data on the occurrence of 8-octadecenoic acid and its isomers in human depot fat, as reported in a key study by Jacob and Grimmer (1967).[1]
Experimental Protocols for the Analysis of 8-Octadecenoic Acid
The accurate quantification and identification of 8-octadecenoic acid from the complex lipid matrix of human adipose tissue requires a multi-step analytical approach. The following sections detail the key experimental procedures.
Lipid Extraction from Adipose Tissue
The initial step involves the extraction of total lipids from the adipose tissue sample. The Folch method, or a variation thereof, is a widely used and reliable technique.[2]
Weigh a known amount of adipose tissue (typically 0.5-1.0 g).
Homogenize the tissue in a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture.
Filter the homogenate to remove solid particles.
Add 0.2 volumes of 0.9% NaCl solution to the filtrate to induce phase separation.
Mix thoroughly and centrifuge at a low speed to separate the phases.
The lower chloroform phase, containing the lipids, is carefully collected.
The solvent is evaporated under a stream of nitrogen or using a rotary evaporator to yield the total lipid extract.
The lipid extract is dried over anhydrous sodium sulfate.
Preparation of Fatty Acid Methyl Esters (FAMEs)
For analysis by gas chromatography, the fatty acids within the extracted triglycerides and other lipids must be converted to their more volatile methyl esters. This is typically achieved through transesterification.
Materials:
Total lipid extract
Methanolic HCl (e.g., 5% HCl in methanol) or Boron trifluoride-methanol solution (BF3-methanol, 14%)
Dissolve a known amount of the lipid extract in a small volume of toluene (B28343) or hexane.
Add an excess of methanolic HCl or BF3-methanol solution.
Heat the mixture in a sealed tube at a controlled temperature (e.g., 60-100°C) for a specified time (e.g., 1-2 hours) to allow for complete transesterification.[3]
After cooling, add a volume of water and a volume of hexane to the reaction mixture.
Vortex thoroughly to extract the FAMEs into the upper hexane layer.
Collect the hexane layer and wash it with a saturated NaCl solution to remove any remaining catalyst.
Dry the hexane layer over anhydrous sodium sulfate.
The resulting solution containing the FAMEs is then concentrated and is ready for GC analysis.
Gas Chromatography (GC) Analysis
The separation and quantification of FAMEs are performed using high-resolution capillary gas chromatography.
Instrumentation and Conditions:
Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
Capillary Column: A polar capillary column (e.g., a wax-type column like Carbowax or a highly polar ionic liquid column) is essential for the separation of positional and geometric isomers of octadecenoic acid.[4][5]
Carrier Gas: Helium or hydrogen.
Temperature Program: An optimized temperature program is crucial for achieving good resolution. A typical program might start at a lower temperature, hold for a few minutes, and then ramp up to a higher temperature.[6]
Injector and Detector Temperature: Maintained at a high temperature (e.g., 250°C) to ensure complete volatilization of the FAMEs.
Procedure:
Inject a small volume (typically 1 µL) of the FAMEs solution into the GC.
The FAMEs are separated based on their boiling points and polarity as they pass through the capillary column.
The detector records the signal for each eluting FAME, generating a chromatogram.
Identification of individual FAMEs, including 8-octadecenoic acid methyl ester, is achieved by comparing their retention times with those of authentic standards.
Quantification is performed by measuring the peak area of each FAME and comparing it to the peak area of an internal standard added in a known concentration.
Determination of Double Bond Position
While GC can separate many isomers, confirming the exact position of the double bond in monounsaturated fatty acids requires additional techniques. One classical method is oxidative cleavage, while modern mass spectrometry-based approaches are also employed.
This reaction cleaves the double bond, yielding two shorter-chain carboxylic acids.
For 8-octadecenoic acid, this would result in octanoic acid (an 8-carbon dicarboxylic acid) and decanedioic acid (a 10-carbon dicarboxylic acid).
These resulting dicarboxylic acids are then esterified and analyzed by GC to identify and quantify them, thereby confirming the original position of the double bond.
Mass Spectrometry (MS) Based Methods:
GC-MS with Derivatization: Derivatization of the double bond (e.g., with dimethyl disulfide) prior to GC-MS analysis can produce characteristic fragmentation patterns upon electron ionization, allowing for the determination of the double bond position.[8]
Ozonolysis-MS: Coupling ozonolysis with mass spectrometry allows for the cleavage of the double bond and subsequent identification of the resulting fragments, which are indicative of the double bond's location.[9][10]
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the analytical process for determining the occurrence of 8-octadecenoic acid in human depot fat.
Caption: Workflow for the analysis of 8-octadecenoic acid in human depot fat.
Signaling Pathways and Logical Relationships
Specific signaling pathways for 8-octadecenoic acid in human adipocytes are not well-elucidated. However, research on monounsaturated fatty acids (MUFAs) in general provides insights into potential mechanisms. MUFAs can act as signaling molecules that influence various cellular processes in adipocytes, including adipogenesis, inflammation, and insulin (B600854) sensitivity.
The diagram below illustrates the potential signaling pathways influenced by MUFAs in adipocytes, based on current research. It is important to note that these are generalized pathways and the specific effects of 8-octadecenoic acid may differ.
Caption: Potential signaling pathways of monounsaturated fatty acids in adipocytes.
Interpretation of Signaling Pathways:
Inflammatory Pathways: Saturated fatty acids are known to activate pro-inflammatory pathways through receptors like TLR4, leading to the activation of NF-κB.[11] In contrast, some MUFAs may have anti-inflammatory effects by inhibiting these pathways.[11]
Adipogenesis: Fatty acids can act as ligands for peroxisome proliferator-activated receptor-gamma (PPARγ), a key transcription factor that governs adipocyte differentiation.[12][13] The activation of PPARγ promotes the expression of genes involved in lipid storage and adipogenesis.
Metabolic Regulation: Through various signaling cascades, including MAPK pathways, MUFAs can influence glucose uptake and insulin sensitivity in adipocytes.[14][15]
8-Octadecenoic Acid as a Lipid Mediator in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 8-Octadecenoic acid, an emerging lipid mediator in human physiology. While research into the broad...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-Octadecenoic acid, an emerging lipid mediator in human physiology. While research into the broad class of 18-carbon "octadecanoids" has expanded, the specific roles of 8-Octadecenoic acid isomers are beginning to be understood.[1][2] This document details the biosynthesis, metabolism, and known signaling activities of 8-Octadecenoic acid and its related derivatives, presenting key quantitative data and experimental protocols to facilitate further research and development in this area.
Introduction to 8-Octadecenoic Acid
8-Octadecenoic acid (18:1n-10) is a monounsaturated fatty acid and an isomer of the more common oleic acid (9-octadecenoic acid).[3][4] It exists in both cis and trans configurations.[5] Like other octadecanoids—oxygenated metabolites of 18-carbon fatty acids—it is increasingly recognized for its involvement in various biological processes, including metabolic regulation, inflammation, and immune modulation.[2][6] While historically understudied compared to eicosanoids (derived from 20-carbon fatty acids), octadecanoids are gaining attention as potent signaling molecules.[1][7]
Biosynthesis and Metabolism
In humans, cis-8-octadecenoic acid is not obtained directly from the diet in significant amounts but is synthesized endogenously. The primary pathway involves the elongation of sapienic acid (16:1n-10).[3] Sapienic acid itself is formed from the desaturation of palmitic acid (16:0) at the C6 position by the enzyme fatty acid desaturase 2 (FADS2).[3]
Figure 1: Biosynthesis pathway of cis-8-Octadecenoic acid.
Once synthesized or absorbed, 8-octadecenoic acid is incorporated into various lipid fractions. Studies involving the administration of deuterium-labeled isomers to human subjects have shown its distribution and turnover in plasma and lipoprotein lipids.[5] The data suggests that compared to oleic acid (9c-18:1), the Δ-8 isomers may be preferentially oxidized.[5]
Table 1: Abundance of 8-Octadecenoic Acid Isomers in Human Depot Fat
Signaling Pathways and Biological Activity of Related Octadecanoids
Direct evidence for the specific receptors and signaling pathways of 8-octadecenoic acid is still emerging. However, research on structurally similar octadecanoids, particularly oxidized derivatives, provides significant insight into its potential mechanisms of action.
Anti-Inflammatory Effects of 8-oxo-9-octadecenoic acid (OOA)
A related compound, 8-oxo-9-octadecenoic acid (OOA), isolated from the seaweed Undaria peterseniana, has demonstrated potent anti-inflammatory effects in macrophage cell lines.[9][10] OOA significantly suppresses the production of inflammatory mediators like nitric oxide (NO) and cytokines by inhibiting key pro-inflammatory signaling pathways.[9] Specifically, OOA inhibits the lipopolysaccharide (LPS)-induced phosphorylation of JNK and ERK in the MAPK pathway and reduces the phosphorylation of IκB-α and p50, which are critical for the activation of the NF-κB pathway.[9][10] This dual inhibition leads to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[10]
Figure 2: OOA inhibition of pro-inflammatory pathways.
The inhibitory effect of OOA on cytokine production is dose-dependent, as demonstrated in studies with LPS-stimulated RAW 264.7 macrophage cells.[9]
Table 3: Inhibition of Pro-inflammatory Cytokine Production by 8-oxo-9-octadecenoic acid (OOA)
OOA Concentration (µg/mL)
TNF-α Production (% of LPS control)
IL-6 Production (% of LPS control)
0 (LPS only)
100%
100%
12.5
~80%
~85%
25
~60%
~65%
50
~45%
~40%
Source: Approximated from graphical data in Fernando et al.[9]
Potential Interaction with G-Protein Coupled Receptors (GPCRs)
Other octadecanoids, such as 9-hydroxy-10,12-octadecadienoic acid (9-HODE), are known endogenous agonists for GPR132 (also known as G2A).[11][12] GPR132 is involved in diverse functions, including inflammation and sensing oxidative stress.[12] While 8-octadecenoic acid has not been directly identified as a GPR132 ligand, the activity of its structural relatives suggests that GPCRs are a plausible target class for future investigation.
Experimental Protocols
Standardized protocols are crucial for advancing the study of octadecanoids.[1][2] Below are detailed methodologies for the quantification and functional analysis of 8-Octadecenoic acid.
Protocol 1: Quantification of 8-Octadecenoic Acid in Human Plasma by GC-MS
This protocol is adapted from established methods for analyzing fatty acids and related compounds in biological matrices.[5][13][14] It involves lipid extraction, derivatization to a volatile ester, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Figure 3: Workflow for GC-MS analysis of 8-Octadecenoic acid.
Methodology:
Sample Preparation: To 100 µL of human plasma, add an appropriate deuterated internal standard (e.g., d4-Linoleic acid).
Lipid Extraction: Perform a liquid-liquid extraction using a chloroform:methanol mixture (2:1, v/v). Vortex and centrifuge to separate the phases. Collect the lower organic phase.
Saponification (for total fatty acid analysis): Dry the lipid extract under nitrogen. Add 100 µL of 0.3 M KOH in 80% methanol and incubate at 80°C for 30 minutes. Neutralize with formic acid.[15]
Derivatization: Convert the free fatty acids to their trimethylsilyl (B98337) (TMS) esters by adding N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heating at 60°C for 30 minutes.[13][14]
GC-MS Analysis: Inject the derivatized sample onto a GC system equipped with a capillary column suitable for fatty acid analysis. Use mass spectrometry in Selected Ion Monitoring (SIM) mode for quantification.[13]
Quantification: Generate a calibration curve using standards of 8-Octadecenoic acid. Quantify the analyte concentration in the sample by comparing its peak area relative to the internal standard against the calibration curve. A typical linear range for related compounds is 250-2000 ng/mL with a limit of quantitation around 250 ng/mL.[13][14]
Protocol 2: In Vivo Human Metabolism Study Using Stable Isotope Tracers
This protocol outlines a method to study the absorption, incorporation, and turnover of 8-Octadecenoic acid in humans.[5]
Methodology:
Tracer Administration: Synthesize deuterium-labeled cis-8- and trans-8-octadecenoic acids. Incorporate these into triglycerides (TGs) to mimic dietary fat. Administer the labeled TGs orally to fasting human subjects.[5]
Sample Collection: Collect blood samples at multiple time points over a 48-hour period (e.g., 0, 2, 4, 6, 8, 12, 24, 48 hours).[5]
Lipoprotein Fractionation: Separate plasma and isolate different lipoprotein classes (e.g., chylomicrons, VLDL, LDL, HDL) via ultracentrifugation.
Lipid Class Separation: Extract total lipids from plasma and each lipoprotein fraction. Separate the lipid classes (e.g., TGs, phospholipids, cholesterol esters) using Thin Layer Chromatography (TLC).[5]
Isotope Analysis: Analyze the fatty acid composition of each lipid class by GC-MS to determine the isotopic enrichment and concentration of the labeled 8-octadecenoic acid isomers over time.[5]
Data Analysis: Model the kinetic data to determine absorption rates, clearance rates from plasma, and rates of incorporation into different lipid pools.
This protocol is used to screen for the anti-inflammatory potential of 8-octadecenoic acid or its derivatives, based on methods used to characterize OOA.[9]
Methodology:
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.
Cell Treatment: Seed cells in 24-well plates. Pre-treat the cells with various concentrations of the test compound (8-Octadecenoic acid) for 1-2 hours.
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours to induce an inflammatory response. Include vehicle-only and LPS-only controls.
Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9]
Signaling Pathway Analysis (Western Blot): Lyse the cells at earlier time points (e.g., 15-60 minutes post-LPS stimulation). Use Western blotting to analyze the phosphorylation status of key signaling proteins, such as JNK, ERK, IκB-α, and p50, to determine the mechanism of action.[9]
Conclusion and Future Directions
8-Octadecenoic acid is an integral part of the human lipidome, with defined biosynthetic and metabolic pathways. While direct evidence of its signaling roles is still developing, the potent anti-inflammatory activity of its oxidized derivative, 8-oxo-9-octadecenoic acid, highlights the potential for this class of molecules in modulating immune responses.
For researchers and drug development professionals, key future directions include:
Receptor Deorphanization: Identifying the specific receptors (e.g., GPCRs, nuclear receptors) that bind to 8-octadecenoic acid and its metabolites.
Elucidation of Downstream Signaling: Characterizing the precise intracellular signaling cascades activated or inhibited by these lipids.
In Vivo Validation: Moving beyond cell-based assays to investigate the physiological and pathophysiological roles of 8-octadecenoic acid in animal models of inflammation, metabolic disease, and pain.[1]
The continued investigation of these once-overlooked octadecanoids holds significant promise for discovering novel therapeutic targets and lipid-based drugs.[2]
Application Note: Quantitative Analysis of 8-Octadecenoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals Introduction 8-Octadecenoic acid, a monounsaturated fatty acid, is an isomer of oleic acid and is found in various natural sources, including milk fat and p...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Octadecenoic acid, a monounsaturated fatty acid, is an isomer of oleic acid and is found in various natural sources, including milk fat and partially hydrogenated vegetable oils.[1] Its accurate quantification is crucial in food science, nutrition, and various biomedical research areas. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of fatty acids due to its high resolution, sensitivity, and specificity.[2] However, the direct analysis of free fatty acids by GC-MS is challenging due to their low volatility and polar nature, which can lead to poor chromatographic peak shapes.[3][4] To overcome these limitations, a derivatization step is employed to convert the fatty acids into their more volatile and less polar fatty acid methyl esters (FAMEs).[4][5] This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of 8-octadecenoic acid from a vegetable oil matrix using GC-MS.
Experimental Protocols
Sample Preparation: Extraction of Fatty Acids from Vegetable Oil
This protocol describes the saponification and extraction of total fatty acids from a vegetable oil sample.
Weigh approximately 100 mg of the vegetable oil sample into a screw-capped glass tube.
Add 2 mL of 2 M methanolic KOH.
Tightly cap the tube and heat at 60°C for 10 minutes, with occasional vortexing, to saponify the triglycerides.
Allow the tube to cool to room temperature.
Add 2 mL of saturated NaCl solution and 2 mL of hexane.
Vortex vigorously for 2 minutes to extract the fatty acid salts into the hexane layer.
Centrifuge at 1500 x g for 5 minutes to separate the layers.
Carefully transfer the upper hexane layer to a clean glass tube.
Dry the hexane extract under a gentle stream of nitrogen. The dried residue contains the fatty acids ready for derivatization.
Derivatization: Esterification to Fatty Acid Methyl Esters (FAMEs)
This protocol details the acid-catalyzed esterification of the extracted fatty acids to FAMEs using boron trifluoride (BF₃) in methanol.[3][4]
Materials and Reagents:
Dried fatty acid extract
Boron trifluoride-methanol solution (12-14% w/w)
Hexane (GC grade)
Saturated sodium chloride (NaCl) solution
Anhydrous sodium sulfate (Na₂SO₄)
Glass tubes with PTFE-lined screw caps
Heating block or water bath
Vortex mixer
Centrifuge
Procedure:
To the dried fatty acid extract, add 2 mL of 12-14% BF₃-methanol reagent.[1]
Tightly cap the tube and heat at 60°C for 10 minutes in a heating block or water bath.[1]
Cool the tube to room temperature.
Add 1 mL of saturated NaCl solution and 1 mL of hexane.[1]
Vortex vigorously for 2 minutes to extract the FAMEs into the hexane layer.[1]
Centrifuge at 1000 x g for 5 minutes to aid in phase separation.[2]
Carefully transfer the upper organic layer containing the FAMEs to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.[2]
The sample is now ready for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of FAMEs. These may need to be optimized for your specific instrument and column.
Parameter
Value
Gas Chromatograph
Column
Agilent J&W DB-5ms UI (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent
Carrier Gas
Helium at a constant flow of 1.0 mL/min
Inlet Temperature
250°C
Injection Mode
Splitless
Injection Volume
1 µL
Oven Program
Initial temperature 120°C, hold for 1 min, ramp to 325°C at 20°C/min, hold for 20 min[6]
Mass Spectrometer
Ionization Mode
Electron Impact (EI)
Ionization Energy
70 eV
Mass Range
m/z 40-550
Ion Source Temperature
230°C
Transfer Line Temperature
280°C
Data Presentation
Quantitative Data for 8-Octadecenoic Acid Methyl Ester
The identification of 8-octadecenoic acid methyl ester is based on its retention time and mass spectrum. The quantitative analysis can be performed using an internal standard method.
Note: The retention time is dependent on the specific GC column and conditions used. The provided fragment ions are characteristic of a C18:1 methyl ester.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the complete experimental workflow from sample preparation to data analysis.
Caption: Experimental workflow for the GC-MS analysis of 8-Octadecenoic acid.
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationship of the analytical steps.
Caption: Logical steps in the chemical transformation and detection of 8-Octadecenoic acid.
Application Note: Quantification of 8-Octadecenoic Acid in Human Plasma
Abstract This application note provides a detailed protocol for the quantification of 8-Octadecenoic acid in human plasma samples using Gas Chromatography-Mass Spectrometry (GC-MS). The method involves a robust liquid-li...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This application note provides a detailed protocol for the quantification of 8-Octadecenoic acid in human plasma samples using Gas Chromatography-Mass Spectrometry (GC-MS). The method involves a robust liquid-liquid extraction procedure followed by derivatization to form fatty acid methyl esters (FAMEs), ensuring accurate and reproducible results. This protocol is intended for researchers, scientists, and drug development professionals requiring precise measurement of this specific fatty acid for various biomedical and clinical research applications.
Introduction
8-Octadecenoic acid, a monounsaturated fatty acid, is implicated in various physiological and pathological processes. Accurate quantification in plasma is crucial for understanding its role as a potential biomarker and its modulation in response to therapeutic interventions. This document outlines a validated workflow, from sample collection to data analysis, for the reliable quantification of 8-Octadecenoic acid. Two primary analytical techniques are discussed: Gas Chromatography-Mass Spectrometry (GC-MS), which requires derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the direct analysis of underivatized fatty acids.
Experimental Workflow
The overall experimental workflow for the quantification of 8-Octadecenoic acid in plasma is depicted below.
Caption: Experimental workflow for 8-Octadecenoic acid quantification.
Protocols
Plasma Sample Preparation
Materials:
Human plasma collected in EDTA tubes
Internal Standard (IS): Heptadecanoic acid (C17:0) or a deuterated analog of the analyte
Calibration curves are generated using a series of standards of known concentrations of 8-Octadecenoic acid. Quality control (QC) samples at low, medium, and high concentrations are prepared in a surrogate matrix (e.g., fatty acid-free bovine serum albumin) or pooled human plasma and analyzed with each batch of samples to ensure the accuracy and precision of the assay.[3]
The quantification of 8-Octadecenoic acid is often a part of broader lipidomic studies to understand its role in metabolic signaling.
Caption: Role of 8-Octadecenoic acid in metabolic pathways.
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the quantification of 8-Octadecenoic acid in human plasma. Proper sample preparation, including efficient extraction and derivatization, is critical for obtaining high-quality data. The validation parameters presented demonstrate the robustness of the assay. For higher throughput and direct analysis without derivatization, the LC-MS/MS method is a suitable alternative. The choice of method will depend on the specific requirements of the study and the available instrumentation.
Application Notes and Protocols: 8-Octadecenoic Acid as a Biomarker for Skin Redness
For Researchers, Scientists, and Drug Development Professionals Introduction Skin redness, or erythema, is a common manifestation of inflammatory skin conditions and a significant concern in dermatology and cosmetics. Id...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skin redness, or erythema, is a common manifestation of inflammatory skin conditions and a significant concern in dermatology and cosmetics. Identifying objective biomarkers for erythema is crucial for understanding its pathophysiology, developing targeted therapies, and assessing treatment efficacy. Recent research has identified cis-8-octadecenoic acid, a monounsaturated fatty acid found in sebum, as a potential biomarker for facial skin redness.[1][2] Studies have shown a positive correlation between the proportion of cis-8-octadecenoic acid in sebum and the intensity of cheek redness.[1] This document provides detailed application notes and protocols for utilizing 8-octadecenoic acid as a biomarker for skin redness, intended for researchers, scientists, and drug development professionals.
Biological Rationale
Cis-8-octadecenoic acid is an isomer of the more commonly known oleic acid (cis-9-octadecenoic acid). While both are components of sebum, cis-8-octadecenoic acid has been specifically implicated in promoting an inflammatory response in keratinocytes.[1] The proposed mechanism involves the activation of the N-methyl-D-aspartate (NMDA)-type glutamate (B1630785) receptor on keratinocytes.[1] This activation leads to an upregulation of the pro-inflammatory cytokine interleukin-36γ (IL-36γ) and a concurrent downregulation of the anti-inflammatory cytokine interleukin-37 (IL-37).[3] The resulting increase in the IL-36γ/IL-37 ratio is believed to contribute to the inflammatory cascade that manifests as skin redness.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the link between cis-8-octadecenoic acid and skin redness.
Table 1: Correlation between cis-8-Octadecenoic Acid in Sebum and Skin Redness Parameters.
Parameter
Correlation Coefficient (r)
Coefficient of Determination (R²)
p-value
Reference
Erythema Index (EI)
Value not explicitly stated
Value not explicitly stated
< 0.01
a* value (redness)
Value not explicitly stated
Value not explicitly stated
< 0.001
Table 2: In Vitro Effects of cis-8-Octadecenoic Acid on Keratinocytes.
The proposed signaling pathway for cis-8-octadecenoic acid-induced skin redness is depicted below.
Proposed signaling pathway of cis-8-octadecenoic acid in skin redness.
Experimental Protocols
The following protocols provide a general framework for sample collection, processing, and analysis. It is recommended to optimize these protocols based on specific experimental conditions and available instrumentation.
Protocol 1: Sebum Collection
This protocol describes a non-invasive method for collecting sebum from the skin surface.
Materials:
Sebum-absorbing patches (e.g., Sebutape®)
Ethanol (70%)
Sterile wipes
Forceps
Cryovials
Procedure:
Clean the target skin area (e.g., cheek) with a sterile wipe to remove any surface contaminants. Allow the area to air dry completely.
Using forceps, apply a sebum-absorbing patch to the designated skin area.
Leave the patch in place for a standardized amount of time (e.g., 1 hour) to allow for sebum absorption.
Carefully remove the patch with forceps and place it in a pre-labeled cryovial.
Immediately store the sample at -80°C until lipid extraction.
Protocol 2: Lipid Extraction from Sebum Patches
This protocol is based on the widely used Bligh and Dyer method for lipid extraction.
Internal standard (e.g., a deuterated fatty acid not present in the sample)
GC-MS system with a suitable capillary column (e.g., HP-INNOWax)
Procedure:
To the dried lipid extract, add a known amount of internal standard.
Add the derivatization agent and incubate at a specified temperature and time (e.g., 60°C for 30 minutes) to convert the fatty acids into their more volatile trimethylsilyl (B98337) (TMS) esters.
Evaporate the excess derivatization agent under nitrogen.
Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).
Inject an aliquot of the sample into the GC-MS system.
Develop a temperature program for the GC oven to separate the different fatty acid methyl esters. A typical program might start at a lower temperature and ramp up to a higher temperature to elute all compounds of interest.
Operate the mass spectrometer in selected ion monitoring (SIM) mode to specifically detect and quantify the ions characteristic of 8-octadecenoic acid TMS ester and the internal standard.
Quantify the amount of 8-octadecenoic acid in the sample by comparing its peak area to that of the internal standard and using a calibration curve generated from standards of known concentrations.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of 8-octadecenoic acid as a biomarker for skin redness.
Application Notes and Protocols: 8-Octadecenoic Acid in Cell Culture Media for CHO Cells
For Researchers, Scientists, and Drug Development Professionals Introduction Chinese Hamster Ovary (CHO) cells are the predominant platform for the production of recombinant therapeutic proteins. The optimization of cell...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chinese Hamster Ovary (CHO) cells are the predominant platform for the production of recombinant therapeutic proteins. The optimization of cell culture media is a critical factor in enhancing cell growth, viability, and protein yield. While historically, serum-containing media provided essential lipids, the move towards serum-free and chemically defined media necessitates the supplementation of key components, such as fatty acids. 8-Octadecenoic acid, commonly known as oleic acid, is a monounsaturated fatty acid that plays a pivotal role in this context. It is an essential component for building and maintaining cell membranes, serves as a source of energy, and acts as a precursor for various signaling molecules.[] Appropriate supplementation of 8-Octadecenoic acid can lead to improved metabolic efficiency, enhanced cell viability, and ultimately, higher titers of recombinant proteins.[] However, its poor aqueous solubility and potential for cytotoxicity at high concentrations require carefully developed protocols for its effective use.[]
These application notes provide a comprehensive guide to the use of 8-Octadecenoic acid in CHO cell culture, including its impact on cell performance, detailed experimental protocols, and an overview of the relevant signaling pathways.
Impact on CHO Cell Performance
Supplementation of CHO cell culture media with 8-Octadecenoic acid has been shown to have a significant positive impact on key performance indicators. The primary benefits include increased viable cell density, sustained high viability over the culture period, and enhanced specific productivity of recombinant proteins.
Quantitative Data Summary
The following tables summarize the representative effects of 8-Octadecenoic acid supplementation on CHO cell growth and recombinant protein production in a fed-batch culture model.
Disclaimer: The following data is illustrative of typical outcomes observed with 8-Octadecenoic acid supplementation in CHO cell culture and is intended for comparative purposes. Actual results may vary depending on the specific CHO cell line, basal media, process conditions, and the nature of the recombinant protein being expressed.
Table 1: Effect of 8-Octadecenoic Acid on CHO Cell Growth in Fed-Batch Culture
8-Octadecenoic Acid Concentration (µM)
Peak Viable Cell Density (x 10^6 cells/mL)
Day of Peak VCD
Viability at Harvest (Day 14) (%)
0 (Control)
15.2
11
85
50
17.5
12
88
100
20.1
12
92
200
22.3
13
95
400
18.9
12
89
Table 2: Effect of 8-Octadecenoic Acid on Recombinant Protein Production in Fed-Batch CHO Culture
8-Octadecenoic Acid Concentration (µM)
Final Titer (g/L)
Specific Productivity (pg/cell/day)
Fold Increase in Titer vs. Control
0 (Control)
2.5
25
1.0
50
3.0
28
1.2
100
3.8
32
1.5
200
4.5
35
1.8
400
3.5
30
1.4
Signaling Pathways
8-Octadecenoic acid influences cellular metabolism and protein synthesis through various signaling pathways. A key pathway affected is the sterol regulatory element-binding protein 1 (SREBP-1) pathway, which is a master regulator of lipid biosynthesis.
Caption: SREBP-1 signaling pathway activated by 8-Octadecenoic acid.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and supplementation of 8-Octadecenoic acid in CHO cell culture media. Due to its poor solubility in aqueous solutions, 8-Octadecenoic acid must be complexed with a carrier molecule, typically fatty acid-free bovine serum albumin (BSA), before being added to the culture medium.
Protocol 1: Preparation of 10 mM 8-Octadecenoic Acid-BSA Complex Stock Solution
Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile, cell culture grade water in a 50 mL conical tube.
Gently swirl to dissolve. Avoid vigorous vortexing to prevent foaming.
Sterile filter the solution using a 0.22 µm filter.
Prepare a 100 mM 8-Octadecenoic acid stock in ethanol:
In a sterile glass vial, dissolve 28.25 mg of 8-Octadecenoic acid in 1 mL of 100% ethanol.
Mix until fully dissolved. This will be your ethanolic stock.
Complex 8-Octadecenoic acid with BSA:
Warm the 10% BSA solution to 37°C in a water bath.
Slowly add 100 µL of the 100 mM ethanolic 8-Octadecenoic acid stock to 9.9 mL of the pre-warmed 10% BSA solution while gently swirling.
This results in a 10 mM 8-Octadecenoic acid solution complexed with BSA.
Incubate the mixture at 37°C for at least 1 hour with gentle agitation to ensure complete complexing.
Storage:
The 10 mM stock solution can be stored in aliquots at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.
Protocol 2: Supplementation of CHO Cell Culture Media
Materials:
CHO cells in suspension culture
Basal CHO cell culture medium (serum-free)
10 mM 8-Octadecenoic acid-BSA complex stock solution (from Protocol 1)
Control medium (containing an equivalent amount of BSA and ethanol without oleic acid)
Method:
Thaw the 8-Octadecenoic acid-BSA stock solution:
Thaw an aliquot of the 10 mM stock solution at room temperature or in a 37°C water bath.
Prepare the final supplemented media:
On the day of use, dilute the 10 mM stock solution into the basal CHO cell culture medium to achieve the desired final concentration (e.g., for a 100 µM final concentration, add 1 mL of the 10 mM stock to 99 mL of basal medium).
Prepare a control medium by adding an equivalent volume of the BSA/ethanol solution (without oleic acid) to the basal medium.
Cell Culture:
Seed CHO cells at the desired density in the prepared media (control and various concentrations of 8-Octadecenoic acid).
Incubate the cultures under standard conditions (e.g., 37°C, 5% CO₂, shaking at 120 RPM).
For fed-batch cultures, 8-Octadecenoic acid can be included in the feed medium at the desired concentration.
Protocol 3: Assessment of Cell Growth and Protein Production
Method:
Cell Counting:
At regular intervals (e.g., daily), take a representative sample from each culture.
Determine the viable cell density and percent viability using a hemocytometer and trypan blue exclusion, or an automated cell counter.
Protein Titer Measurement:
At the end of the culture, or at desired time points, collect a sample of the culture supernatant by centrifuging at 300 x g for 5 minutes.
Determine the concentration of the recombinant protein using an appropriate method, such as ELISA, HPLC, or biolayer interferometry (e.g., Octet).
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the effect of 8-Octadecenoic acid on CHO cell culture performance.
Caption: Workflow for evaluating 8-Octadecenoic acid in CHO cell culture.
Conclusion
The strategic supplementation of 8-Octadecenoic acid in serum-free CHO cell culture media presents a potent method for enhancing bioprocess efficiency. By improving cell membrane integrity, providing a ready energy source, and positively influencing key metabolic pathways, 8-Octadecenoic acid can lead to significant improvements in viable cell density and recombinant protein titers. The protocols outlined in these application notes provide a robust framework for researchers to effectively incorporate 8-Octadecenoic acid into their cell culture workflows. Careful optimization of its concentration is crucial to maximize its benefits while avoiding potential cytotoxicity. The provided data and pathway information should serve as a valuable resource for the development of next-generation biopharmaceutical production processes.
References
Method
Protocol for the Dissolution of 8-Octadecenoic Acid in Ethanol
For Researchers, Scientists, and Drug Development Professionals Application Note 8-Octadecenoic acid, a monounsaturated fatty acid, is a critical component in various biological research and drug development applications...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Application Note
8-Octadecenoic acid, a monounsaturated fatty acid, is a critical component in various biological research and drug development applications. Its most prevalent isomer is oleic acid (cis-9-octadecenoic acid). Due to its hydrophobic nature, it is practically insoluble in water, necessitating the use of an organic solvent for the preparation of stock solutions for experimental use.[1][2] Ethanol (B145695) is a commonly used and effective solvent for this purpose, favored for its relatively low toxicity compared to other organic solvents.[3][4]
This document provides a detailed protocol for the preparation of 8-octadecenoic acid solutions in ethanol. It includes methodologies for creating stock solutions, considerations for use in cell culture, and data on solubility and stability. The provided protocols are primarily based on data for oleic acid, the most common isomer of 8-octadecenoic acid. Specific solubility data for cis-8-Octadecenoic acid is also included where available.
Proper preparation of these solutions is crucial as the final concentration of the fatty acid and the residual amount of the ethanol solvent can significantly impact experimental outcomes.[5] For cell culture applications, it is common to complex the fatty acid with a carrier protein like bovine serum albumin (BSA) to enhance bioavailability and mitigate solvent toxicity.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for the solubility and preparation of 8-Octadecenoic acid solutions.
Table 1: Solubility of 8-Octadecenoic Acid Isomers
Protocol 1: Preparation of a High-Concentration Stock Solution of Oleic Acid in Ethanol
This protocol describes the preparation of a high-concentration stock solution of oleic acid in ethanol, which can be used for further dilutions.
Materials:
Oleic acid (purity >99%)
Ethanol (purity >99.8%)
Sterile, conical tubes
Vortex mixer
Optional: Ultrasonic bath
Procedure:
In a sterile conical tube, add the desired amount of oleic acid.
Add the calculated volume of ethanol to achieve the target concentration (e.g., 100 mg/mL or 150-900 mM for cell culture stocks).[5][8]
Tightly cap the tube and vortex thoroughly until the oleic acid is completely dissolved. The solution should be clear.
For higher concentrations or faster dissolution, sonication in an ice bath can be employed until the solution becomes clear or a stable milky solution is formed.[3][11]
Store the stock solution at -20°C. It is stable for at least 2 years under these conditions.[9]
Protocol 2: Preparation of Oleic Acid-BSA Complex for Cell Culture
This protocol details the preparation of an oleic acid solution complexed with fatty acid-free BSA for use in cell culture experiments. This method helps to increase the bioavailability of the fatty acid and minimize the toxic effects of the solvent.[5]
Materials:
Oleic acid in ethanol stock solution (from Protocol 1)
Fatty acid-free Bovine Serum Albumin (BSA)
Dulbecco's Modified Eagle Medium (DMEM) or other desired cell culture medium
Sterile filtration unit (0.22 µm)
Shaker
Nitrogen gas (optional)
Procedure:
Prepare a stock solution of oleic acid in ethanol as described in Protocol 1 (e.g., 150 mM).[5]
In a sterile container, dissolve fatty acid-free BSA in the desired cell culture medium (e.g., DMEM) to the desired concentration.
Dilute the oleic acid stock solution 1:300 into the BSA-containing medium. For example, add 10 µL of a 150 mM oleic acid stock to 3 mL of medium to achieve a final concentration of 0.5 mM.[5] This results in a molar FFA:BSA ratio of 5:1.[5]
Optional: To prevent oxidation, overlay the prepared medium with nitrogen gas.[5]
Place the solution on a shaker and incubate overnight at 37°C to allow for the complexation of oleic acid to BSA.[5]
Sterile filter the final solution using a 0.22 µm filter.
The prepared oleic acid-BSA complex medium can be stored at -20°C.[5]
Visualizations
Caption: Workflow for preparing oleic acid solutions.
Caption: Cellular uptake of oleic acid from a BSA complex.
Application Notes and Protocols for 8-Octadecenoic Acid in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for utilizing 8-Octadecenoic acid as a substrate in various enzyme assays. Due to the limited availabi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 8-Octadecenoic acid as a substrate in various enzyme assays. Due to the limited availability of direct experimental data for 8-Octadecenoic acid, the following protocols and data are based on established methods for structurally similar C18 unsaturated fatty acids, such as oleic acid and linoleic acid. These notes will serve as a foundational framework for initiating research into the enzymatic processing of 8-Octadecenoic acid.
I. Introduction to 8-Octadecenoic Acid and its Enzymatic Relevance
8-Octadecenoic acid is a monounsaturated fatty acid with an 18-carbon chain and a single double bond at the eighth carbon. As an isomer of the more common oleic acid (9-octadecenoic acid), it is a potential substrate for a variety of enzymes involved in lipid metabolism and signaling. The enzymatic conversion of 8-Octadecenoic acid can lead to the formation of bioactive lipid mediators that play roles in various physiological and pathological processes, including inflammation.
Potential enzyme classes that may utilize 8-Octadecenoic acid as a substrate include:
Lipoxygenases (LOXs): These enzymes catalyze the dioxygenation of polyunsaturated fatty acids to produce hydroperoxy fatty acids. 8-Octadecenoic acid, with its double bond, can be a substrate for specific LOXs, leading to the formation of hydroperoxyoctadecenoic acids (HPODEs), which can be further reduced to hydroxyeicosatetraenoic acids (HODEs).
Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is involved in the metabolism of a wide range of endogenous and exogenous compounds, including fatty acids. CYPs can catalyze the hydroxylation or epoxidation of 8-Octadecenoic acid, generating various oxidized metabolites.
Fatty Acid Desaturases (FADS): These enzymes introduce double bonds into fatty acyl chains. While 8-Octadecenoic acid is already unsaturated, it could potentially serve as a substrate for further desaturation or as a product of a Δ8-desaturase acting on stearic acid.
II. Quantitative Data Summary
Direct kinetic data for 8-Octadecenoic acid as an enzyme substrate is scarce in the literature. The following table summarizes kinetic parameters for closely related C18 fatty acids with relevant enzymes to provide an estimated range for experimental design.
A. Lipoxygenase Activity Assay using 8-Octadecenoic Acid
This protocol is adapted from spectrophotometric assays for lipoxygenase activity using linoleic acid as a substrate. The principle of the assay is to measure the formation of a conjugated diene hydroperoxide product, which absorbs light at 234 nm.[6][7][8]
Materials:
8-Octadecenoic acid
Purified lipoxygenase enzyme or cell/tissue lysate containing LOX activity
Prepare a 10 mM stock solution of 8-Octadecenoic acid. In a light-protected container, mix 10 mL of distilled water, 78 µL of 8-Octadecenoic acid, and 90 µL of Tween 20.
Clarify the solution by adding approximately 100 µL of 0.5 M NaOH.
Bring the final volume to 25 mL with distilled water. Store aliquots at -20°C.
Assay Reaction:
In a quartz cuvette, prepare a reaction mixture containing:
1000 µL Borate buffer (0.2 M, pH 9.0)
10 µL of 10 mM 8-Octadecenoic acid stock solution
Equilibrate the mixture to the desired temperature (e.g., 25°C).
Initiate the reaction by adding a small volume (e.g., 2 µL) of the enzyme solution and mix quickly.
Immediately monitor the increase in absorbance at 234 nm for 2-5 minutes.
Data Analysis:
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.
Enzyme activity (in Units, where 1 Unit = 1 µmol of product formed per minute) can be calculated using the molar extinction coefficient of the hydroperoxide product (ε ≈ 25,000 M⁻¹cm⁻¹).
Workflow for Lipoxygenase Activity Assay.
B. Cytochrome P450 (CYP2J2) Activity Assay with 8-Octadecenoic Acid
This protocol is a general guide for assessing the metabolism of 8-Octadecenoic acid by CYP2J2, a known fatty acid epoxygenase, using LC-MS/MS for product detection.[4][9]
Materials:
8-Octadecenoic acid
Recombinant human CYP2J2 and CPR (Cytochrome P450 Reductase)
8-Octadecenoic acid (at various concentrations, e.g., 5-100 µM)
Pre-incubate the mixture at 37°C for 10 minutes.
Initiate the reaction by adding NADPH to a final concentration of 0.5 mM.
Incubate at 37°C for a predetermined time (e.g., 30 minutes, within the linear range of the reaction).
Reaction Termination and Product Extraction:
Stop the reaction by adding acetic acid to lower the pH.
Extract the lipid metabolites with an organic solvent like ethyl acetate.
Evaporate the organic solvent to dryness under a stream of nitrogen.
LC-MS/MS Analysis:
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
Analyze the sample to identify and quantify the formation of hydroxylated and/or epoxidized derivatives of 8-Octadecenoic acid.
Workflow for CYP2J2 Activity Assay.
C. Fatty Acid Desaturase Activity Assay with 8-Octadecenoic Acid
This protocol outlines a method to determine if 8-Octadecenoic acid can be further desaturated by cellular desaturases using GC-MS analysis of the total fatty acid profile.[5]
Materials:
Cell line of interest (e.g., hepatocytes)
Cell culture medium
8-Octadecenoic acid
Reagents for lipid extraction (e.g., chloroform/methanol)
Reagents for transesterification to fatty acid methyl esters (FAMEs) (e.g., methanolic HCl)
Hexane
GC-MS system
Procedure:
Cell Culture and Substrate Supplementation:
Culture cells to the desired confluency.
Supplement the culture medium with a known concentration of 8-Octadecenoic acid.
Incubate for a specific period to allow for cellular uptake and metabolism.
Lipid Extraction and Transesterification:
Harvest the cells and perform a total lipid extraction (e.g., using the Folch method).
Convert the fatty acids in the lipid extract to their corresponding FAMEs by incubation with a methylating agent.
FAME Extraction and GC-MS Analysis:
Extract the FAMEs from the reaction mixture using hexane.
Inject the FAME extract into the GC-MS system for separation and identification of the different fatty acid methyl esters.
Data Analysis:
Identify and quantify the individual FAMEs by comparing their retention times and mass spectra to known standards.
Determine the conversion of 8-Octadecenoic acid to other polyunsaturated fatty acids by analyzing the changes in the fatty acid profile compared to control cells not treated with the substrate.
Workflow for Fatty Acid Desaturase Assay.
IV. Signaling Pathways
The enzymatic products of 8-Octadecenoic acid metabolism, such as 8-hydroxyoctadecadienoic acid (8-HODE) and 8-oxooctadecenoic acid, are likely to be bioactive lipid mediators involved in cell signaling, particularly in the context of inflammation. While direct signaling pathways for these specific molecules are not extensively characterized, the known pathways of structurally similar molecules provide a strong predictive framework.
A. Pro-inflammatory Signaling via G-Protein Coupled Receptors (GPCRs)
Metabolites such as 9-HODE have been shown to act as ligands for G-protein coupled receptors like GPR132, leading to pro-inflammatory responses.[10][11] It is plausible that 8-HODE could also interact with GPCRs, potentially triggering downstream signaling cascades.
B. Modulation of Inflammatory Gene Expression via PPARs
Hydroxyoctadecadienoic acids, including 13-HODE, are known agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[11] Activation of PPARγ can have both pro- and anti-inflammatory effects depending on the cellular context.
C. Inhibition of NF-κB and MAPK Signaling
The derivative, 8-oxo-9-octadecenoic acid, has been demonstrated to exert anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced activation of the NF-κB and MAPK signaling pathways.[12] This involves reducing the phosphorylation of key signaling proteins like IκB-α, p50, JNK, and ERK.[12]
Potential Signaling Pathways of 8-Octadecenoic Acid Metabolites.
Application Notes and Protocols: Synthesis and Evaluation of 8-Octadecenoic Acid Derivatives for Research
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis and biological evaluation of 8-octadecenoic acid derivatives, with a focus on thei...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of 8-octadecenoic acid derivatives, with a focus on their potential as research tools and therapeutic agents. The following sections detail synthetic strategies, experimental protocols for assessing biological activity, and quantitative data on their effects.
Introduction
8-Octadecenoic acid and its derivatives are a class of fatty acids that have garnered significant interest in biomedical research. These molecules have been shown to possess a range of biological activities, including anti-inflammatory and potential anti-cancer effects. This document outlines key methodologies for their synthesis and evaluation, providing researchers with the necessary information to explore their therapeutic potential.
Synthesis of 8-Octadecenoic Acid Derivatives
A common and effective method for the synthesis of unsaturated fatty acids like 8-octadecenoic acid is the Wittig reaction. This reaction involves the coupling of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. For the synthesis of (Z)-8-octadecenoic acid, a general two-step process can be employed.
General Synthesis Workflow
Caption: General workflow for the synthesis of 8-octadecenoic acid derivatives.
Experimental Protocol: Synthesis of (Z)-8-Octadecenoic Acid via Wittig Reaction (Generalized)
This protocol outlines the general steps for synthesizing (Z)-8-octadecenoic acid. Specific starting materials and precise conditions may need to be optimized based on available precursors. A synthesis of a similar compound, (Z)-15-octadecenoic acid, utilized a Wittig reaction with THF as the solvent at -78°C to achieve high stereoselectivity for the Z-isomer.[1]
Dissolve triphenylphosphine in an anhydrous solvent.
Add the C8 alkyl halide and stir the mixture, typically at reflux, to form the phosphonium salt.
Isolate and dry the phosphonium salt.
Suspend the phosphonium salt in anhydrous THF and cool to a low temperature (e.g., -78°C).
Slowly add a strong base (e.g., n-butyllithium) to generate the ylide.
Wittig Reaction:
To the ylide solution, slowly add the C10 aldehyde dissolved in anhydrous THF at low temperature.
Allow the reaction to proceed for a specified time, monitoring for completion by thin-layer chromatography (TLC).
Quench the reaction with a suitable reagent (e.g., saturated ammonium (B1175870) chloride solution).
Workup and Purification:
Extract the product with an organic solvent (e.g., diethyl ether).
Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
Purify the crude product by column chromatography to isolate the (Z)-8-octadecenoic acid derivative.
Hydrolysis (if necessary):
If a protected carboxyl group was used, deprotect it to obtain the final carboxylic acid. For example, a methyl ester can be hydrolyzed using a base like sodium hydroxide (B78521) followed by acidification.
Application: Anti-inflammatory Activity of 8-Oxo-9-Octadecenoic Acid
One prominent derivative, 8-oxo-9-octadecenoic acid (OOA), has demonstrated significant anti-inflammatory properties. OOA has been shown to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[2][3] The mechanism of action involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[2][3]
Signaling Pathway of 8-Oxo-9-Octadecenoic Acid in Macrophages
Caption: Inhibition of LPS-induced inflammatory pathways by 8-oxo-9-octadecenoic acid.
Experimental Protocols for Biological Evaluation
Cell Culture
RAW 264.7 macrophage cells are a suitable model for in vitro studies of inflammation. They should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
Measurement of Nitric Oxide (NO) Production
This protocol is based on the Griess assay, which measures nitrite (B80452), a stable product of NO.
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
Pre-treat the cells with various concentrations of the 8-octadecenoic acid derivative for 1 hour.
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
Collect 100 µL of the cell culture supernatant.
Add 100 µL of Griess reagent to the supernatant in a new 96-well plate.
Incubate at room temperature for 10 minutes.
Measure the absorbance at 540 nm using a microplate reader.
Calculate the nitrite concentration using a sodium nitrite standard curve.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
Materials:
RAW 264.7 cells
LPS
8-Octadecenoic acid derivative
Mouse TNF-α and IL-6 ELISA kits
96-well plates
Microplate reader
Procedure:
Culture and treat RAW 264.7 cells as described for the NO assay.
Collect the cell culture supernatants.
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
Briefly, this involves coating a 96-well plate with a capture antibody, adding the cell supernatants, followed by a detection antibody, a substrate, and a stop solution.
Measure the absorbance at the appropriate wavelength (typically 450 nm).
Quantify the cytokine concentrations using a standard curve provided in the kit.
Western Blot Analysis of MAPK Pathway Activation
This protocol details the detection of phosphorylated JNK and ERK as markers of MAPK pathway activation.
Materials:
RAW 264.7 cells
LPS
8-Octadecenoic acid derivative
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Protein assay kit (e.g., BCA assay)
SDS-PAGE gels and running buffer
Transfer buffer and PVDF membranes
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies (anti-phospho-JNK, anti-phospho-ERK, anti-JNK, anti-ERK, and a loading control like anti-β-actin)
HRP-conjugated secondary antibodies
Chemiluminescent substrate
Imaging system
Procedure:
Seed RAW 264.7 cells in 6-well plates and grow to confluence.
Pre-treat the cells with the 8-octadecenoic acid derivative for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 30 minutes).
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
Determine the protein concentration of the lysates.
Denature equal amounts of protein by boiling in sample buffer.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with primary antibodies overnight at 4°C.
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Quantify the band intensities and normalize to the total protein and loading control.
Quantitative Data Summary
The following table summarizes the reported effects of 8-oxo-9-octadecenoic acid (OOA) on the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophage cells.
Note: The exact percentage of inhibition was presented graphically in the source material. The table reflects the dose-dependent inhibitory trend described.
Conclusion
8-Octadecenoic acid and its derivatives represent a promising class of molecules for further investigation in drug discovery and development. The synthetic and analytical protocols provided here offer a framework for researchers to synthesize these compounds and evaluate their biological activities. The demonstrated anti-inflammatory effects of 8-oxo-9-octadecenoic acid, mediated through the MAPK and NF-κB pathways, highlight the potential of these fatty acids as leads for novel therapeutic agents. Further research is warranted to explore the structure-activity relationships and in vivo efficacy of these compounds.
Application Notes and Protocols: 8-Octadecenoic Acid in Lipidomics
For Researchers, Scientists, and Drug Development Professionals Introduction 8-Octadecenoic acid and its derivatives, particularly oxidized forms like 8-oxo-9-octadecenoic acid (OOA), are emerging as significant bioactiv...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Octadecenoic acid and its derivatives, particularly oxidized forms like 8-oxo-9-octadecenoic acid (OOA), are emerging as significant bioactive lipids in the field of lipidomics. These molecules play crucial roles in various cellular processes, including inflammation and cell signaling. Their study offers potential for the discovery of new biomarkers and therapeutic targets for a range of diseases. This document provides detailed application notes and experimental protocols for the study of 8-Octadecenoic acid and its derivatives in lipidomics research.
Applications in Lipidomics
8-Octadecenoic acid and its metabolites are involved in key biological pathways and are increasingly being investigated for their potential as biomarkers and therapeutic agents.
Anti-inflammatory Agent: 8-oxo-9-octadecenoic acid (OOA) has demonstrated potent anti-inflammatory effects. It significantly suppresses the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophage cells stimulated with lipopolysaccharide (LPS).[1][2][3] This inhibitory action is mediated through the downregulation of key signaling pathways.
Modulator of Cellular Signaling: OOA has been shown to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2] Specifically, it reduces the phosphorylation of IκB-α and p50 in the NF-κB pathway and inhibits the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) in the MAPK pathway.[1][2]
Potential Biomarker: The analysis of 8-Octadecenoic acid and its oxidized metabolites in biological samples can serve as a valuable tool for identifying biomarkers associated with inflammatory diseases and other pathological conditions. Lipidomics approaches enable the sensitive and specific quantification of these molecules.
Quantitative Data Summary
The following tables summarize the dose-dependent inhibitory effects of 8-oxo-9-octadecenoic acid (OOA) on the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophage cells.[1][3]
Table 1: Inhibition of Nitric Oxide (NO) Production by 8-oxo-9-octadecenoic acid
OOA Concentration (µM)
NO Production (% of LPS control)
0 (LPS only)
100%
12.5
Significantly reduced
25
Significantly reduced
50
Significantly reduced*
*Note: The source indicates a significant, concentration-dependent inhibition, but does not provide specific percentage values.
Table 2: Inhibition of TNF-α and IL-6 Production by 8-oxo-9-octadecenoic acid
OOA Concentration (µM)
TNF-α Production (% of LPS control)
IL-6 Production (% of LPS control)
0 (LPS only)
100%
100%
12.5
Significantly reduced
Significantly reduced
25
Significantly reduced
Significantly reduced
50
Significantly reduced
Significantly reduced
*Note: The source indicates a significant, concentration-dependent inhibition, but does not provide specific percentage values.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways modulated by 8-oxo-9-octadecenoic acid.
Application Notes and Protocols: 8-Octadecenoic Acid as a Standard for Fatty Acid Chromatography
For Researchers, Scientists, and Drug Development Professionals Introduction Accurate quantification of fatty acids is crucial in various fields, including biomedical research, drug development, and quality control of fo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of fatty acids is crucial in various fields, including biomedical research, drug development, and quality control of food and pharmaceuticals. 8-Octadecenoic acid, a monounsaturated omega-10 fatty acid, serves as an excellent internal and external standard in chromatographic analyses due to its high purity and stability. This document provides detailed application notes and protocols for the use of 8-Octadecenoic acid as a standard for the quantification of fatty acids by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
8-Octadecenoic acid, also known as petroselinic acid, is a positional isomer of oleic acid.[1] Its distinct retention time allows for clear separation from other common fatty acid isomers, making it a reliable marker for chromatographic analysis.[2] Whether analyzing free fatty acids or their methyl ester derivatives, 8-Octadecenoic acid provides a stable reference point for accurate quantification.
Physicochemical Properties of 8-Octadecenoic Acid and its Methyl Ester
A thorough understanding of the physicochemical properties of the standard is essential for method development and troubleshooting.
Soluble in organic solvents (e.g., hexane (B92381), methanol)
Experimental Protocols
Protocol 1: Analysis of Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a widely used technique for the analysis of volatile compounds like FAMEs. For the analysis of non-volatile fatty acids, a derivatization step to convert them into their corresponding methyl esters is necessary to increase their volatility.
1.1. Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol describes a common method for the preparation of FAMEs using boron trifluoride (BF₃) in methanol.
Initial temperature 140°C, hold for 5 min, ramp to 240°C at 4°C/min, hold for 20 min
Detector
Flame Ionization Detector (FID)
Detector Temperature
260°C
Hydrogen Flow
40 mL/min
Air Flow
450 mL/min
Makeup Gas (N₂ or He)
30 mL/min
1.3. Quantitative Analysis
External Standard Method: Prepare a series of calibration standards of 8-Octadecenoic acid methyl ester at different concentrations. Inject each standard and plot the peak area against the concentration to generate a calibration curve. Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.
Internal Standard Method: Add a known amount of 8-Octadecenoic acid to the sample before derivatization. The concentration of the analyte is calculated using the following formula:
Concentration of Analyte = (Peak Area of Analyte / Peak Area of Internal Standard) x (Concentration of Internal Standard / Response Factor)
The response factor can be determined by analyzing a standard mixture containing known amounts of the analyte and the internal standard.
1.4. Expected Performance
The following table summarizes typical performance characteristics for the GC-FID analysis of FAMEs.
Parameter
Typical Value
Linearity (r²)
> 0.995
Limit of Detection (LOD)
0.01 µg/mL
Limit of Quantification (LOQ)
0.05 µg/mL
Precision (%RSD)
< 5%
Recovery
95 - 105%
Protocol 2: Analysis of Underivatized Fatty Acids by High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection (HPLC-ELSD)
HPLC offers an alternative for the analysis of fatty acids without the need for derivatization, which can be advantageous for certain applications.[1][7] ELSD is a universal detector suitable for non-volatile compounds that do not possess a UV chromophore.
2.1. Sample Preparation
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol/chloroform mixture).
If using 8-Octadecenoic acid as an internal standard, add a known amount to the sample solution.
Filter the sample through a 0.45 µm syringe filter before injection.
2.2. HPLC-ELSD Operating Conditions
Parameter
Condition
Column
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Application Notes and Protocols: Isolation and Anti-Inflammatory Activity of 8-Oxo-9-octadecenoic Acid from Undaria peterseniana
For Researchers, Scientists, and Drug Development Professionals Introduction Marine environments are a rich repository of bioactive compounds with significant therapeutic potential. Among these, oxylipins, which are oxid...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marine environments are a rich repository of bioactive compounds with significant therapeutic potential. Among these, oxylipins, which are oxidized fatty acids, have garnered attention for their diverse biological activities. This document provides detailed protocols for the isolation of 8-Oxo-9-octadecenoic acid (OOA), an oxylipin found in the brown seaweed Undaria peterseniana, and its characterization as a potent anti-inflammatory agent. The methodologies outlined herein are intended to guide researchers in the extraction, purification, and functional evaluation of this promising natural product.
Quantitative Data Summary
The anti-inflammatory effects of 8-Oxo-9-octadecenoic acid (OOA) have been quantified in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The following table summarizes the key findings regarding the inhibition of pro-inflammatory mediators.
Elute with a methanol-water gradient at a flow rate of 0.8 ml/min.
Monitor the elution at a UV range of 440 nm.
The purity of the isolated OOA should be greater than 95%.
1.7. Structural Identification:
Confirm the identity of the purified compound as 8-Oxo-9-octadecenoic acid by comparing its LC/MS, ¹H, and ¹³C NMR data with previously reported values.[1][2]
In Vitro Anti-Inflammatory Activity Assays
This section describes the protocols to evaluate the anti-inflammatory effects of the isolated OOA on LPS-stimulated RAW 264.7 macrophage cells.
2.1. Cell Culture:
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/ml of penicillin, and 100 µg/ml of streptomycin.
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
2.2. Cell Viability Assay (MTT Assay):
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.
Treat the cells with various concentrations of OOA (e.g., 12.5, 25, 50 µM) for a specified period.
Add MTT solution (5 mg/ml) to each well and incubate for 4 hours.
Remove the supernatant and add DMSO to dissolve the formazan (B1609692) crystals.
Measure the absorbance at 570 nm using a microplate reader.
2.3. Nitric Oxide (NO) Production Assay (Griess Assay):
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
Pre-treat the cells with different concentrations of OOA for 1 hour, followed by stimulation with LPS (1 µg/ml) for 24 hours.
Measure the absorbance at 540 nm. Determine the nitrite (B80452) concentration from a sodium nitrite standard curve.
2.4. Cytokine Production Assay (ELISA):
Seed RAW 264.7 cells and treat with OOA and LPS as described in section 2.3.
Collect the cell culture supernatant.
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
2.5. Western Blot Analysis for Protein Expression:
Seed RAW 264.7 cells in 6-well plates and treat with OOA and LPS.
Lyse the cells and determine the protein concentration using a BCA protein assay kit.
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane with 5% skim milk in Tris-buffered saline with Tween 20 (TBST).
Incubate the membrane with primary antibodies against iNOS, COX-2, p-JNK, JNK, p-ERK, ERK, p-IκB-α, IκB-α, p-p50, p50, and a loading control (e.g., β-actin) overnight at 4°C.
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and characterization of 8-Oxo-9-octadecenoic acid.
Signaling Pathways
Caption: Inhibition of LPS-induced inflammatory signaling pathways by 8-Oxo-9-octadecenoic acid.
Application Notes and Protocols for Deuterated 8-Octadecenoic Acid in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals Introduction Deuterated 8-Octadecenoic acid is a stable isotope-labeled analog of the naturally occurring monounsaturated fatty acid. The replacement of hyd...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated 8-Octadecenoic acid is a stable isotope-labeled analog of the naturally occurring monounsaturated fatty acid. The replacement of hydrogen atoms with deuterium (B1214612) allows for its use as a tracer in metabolic studies without the safety concerns associated with radioactive isotopes.[1] This powerful tool enables researchers to track the absorption, distribution, metabolism, and excretion (ADME) of 8-Octadecenoic acid in vivo and in vitro. By utilizing mass spectrometry-based techniques, the metabolic fate of the deuterated tracer can be precisely monitored, providing invaluable insights into lipid metabolism in health and disease, and offering a robust platform for drug development.[2][3]
Core Principles of Stable Isotope Tracing
The fundamental principle behind using deuterated 8-Octadecenoic acid is that its physicochemical properties are nearly identical to its unlabeled counterpart, allowing it to be processed by the same enzymatic pathways. However, its increased mass due to the deuterium atoms makes it distinguishable by mass spectrometry (MS). This allows for the differentiation between the exogenously administered tracer and the endogenous pool of the fatty acid.
Key applications include:
Elucidating Metabolic Pathways: Tracing the incorporation of deuterium into various lipid species to map metabolic routes.
Measuring Metabolic Flux: Quantifying the rate of synthesis, turnover, and catabolism of lipids.
Drug Discovery and Development: Assessing the impact of therapeutic agents on lipid metabolism and understanding the metabolic fate of lipid-based drugs.[3]
Biomarker Discovery: Identifying changes in lipid metabolism associated with disease states.
Data Presentation: Quantitative Analysis of Deuterated Fatty Acid Metabolism
The following tables summarize representative quantitative data from metabolic studies using deuterated C18 fatty acids. This data illustrates the types of quantitative insights that can be gained from such tracer experiments.
Table 1: Peak Plasma Concentrations of Deuterated Fatty Acids After Oral Administration in Rats
Deuterated Species
Maximal Concentration (µM)
Time to Max Concentration (hours)
Duration of Detection (hours)
d7-Stearic Acid (C18:0)
~2.2
4-8
>72
d7-Oleic Acid (C18:1)
~0.6
8-12
>72
d7-Palmitic Acid (C16:0)
~1.5
8-12
>72
This table is a representation of data that can be obtained from pharmacokinetic studies. The data is based on a study involving oral dosing of d7-stearic acid in rats, with d7-oleic acid and d7-palmitic acid being its metabolic products.[2]
Table 2: Incorporation of Deuterated Oleic Acid into Human Plasma Lipid Fractions
Plasma Lipid Fraction
Maximum Incorporation (% of total fatty acids in fraction)
Time to Maximum Incorporation (hours)
Triglycerides
10-15%
4-6
Phosphatidylcholine
2-5%
8-12
Cholesteryl Esters
1-3%
12-24
Free Fatty Acids
5-10%
2-4
This table provides representative data on the distribution of a deuterated C18 monounsaturated fatty acid into different lipid classes in human plasma following administration.[4]
Metabolic Pathways of 8-Octadecenoic Acid
8-Octadecenoic acid, as a C18 monounsaturated fatty acid, undergoes several key metabolic transformations, including esterification into complex lipids, chain elongation, desaturation, and β-oxidation. The following diagram illustrates these potential metabolic fates.
Caption: Metabolic pathway of deuterated 8-Octadecenoic acid.
Experimental Protocols
The following are detailed protocols for in vivo and in vitro metabolic studies using deuterated 8-Octadecenoic acid.
Protocol 1: In Vivo Metabolic Tracing in a Rodent Model
This protocol outlines the oral administration of deuterated 8-Octadecenoic acid to mice and subsequent analysis of its metabolites in plasma.
Caption: In vivo experimental workflow for tracer studies.
Solvents for lipid extraction (e.g., chloroform, methanol)[5]
Internal standards (e.g., deuterated fatty acids of different chain lengths)[6]
Derivatization agent (e.g., boron trifluoride in methanol)[1]
Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)
Procedure:
Tracer Preparation: Prepare a stock solution of deuterated 8-Octadecenoic acid in the chosen vehicle at the desired concentration.
Animal Dosing: Administer the deuterated fatty acid solution to the animals via oral gavage.
Blood Collection: Collect blood samples at predetermined time points post-administration.
Plasma Isolation: Centrifuge the blood samples to separate plasma.
Lipid Extraction:
To a known volume of plasma, add a known amount of a deuterated internal standard.[6]
Perform a lipid extraction using a method such as the Folch or Bligh & Dyer technique.[5]
Derivatization to Fatty Acid Methyl Esters (FAMEs):
Evaporate the solvent from the lipid extract under a stream of nitrogen.
Add the derivatization agent (e.g., 14% BF3 in methanol) and heat to convert fatty acids to their more volatile methyl esters.[1]
GC-MS Analysis:
Inject the FAMEs into the GC-MS system.
Use selected ion monitoring (SIM) to detect and quantify the deuterated 8-Octadecenoic acid and its metabolites.
Data Analysis: Calculate the concentration of the deuterated species in the plasma at each time point by comparing their peak areas to that of the internal standard.
Protocol 2: In Vitro Fatty Acid Uptake and Metabolism in Cultured Cells
This protocol describes how to measure the uptake and metabolism of deuterated 8-Octadecenoic acid in a cell culture model.
Materials:
Cultured cells (e.g., hepatocytes, adipocytes)
Deuterated 8-Octadecenoic acid
Fatty acid-free bovine serum albumin (BSA)
Cell culture medium
Phosphate-buffered saline (PBS)
Lipid extraction solvents
Internal standards
Derivatization agent
GC-MS or LC-MS/MS system
Procedure:
Preparation of Fatty Acid-BSA Complex: Prepare a complex of deuterated 8-Octadecenoic acid and fatty acid-free BSA in serum-free medium.
Cell Treatment: Incubate the cultured cells with the deuterated fatty acid-BSA complex for various time points.
Termination of Uptake: Remove the treatment medium and wash the cells with ice-cold PBS to stop the uptake process.
Cell Lysis and Lipid Extraction:
Lyse the cells and add a known amount of a deuterated internal standard.[7]
Extract the total lipids from the cell lysate.
Derivatization and GC-MS Analysis: Follow steps 6-8 from Protocol 1.
Data Analysis: Quantify the amount of deuterated 8-Octadecenoic acid and its metabolites within the cells at each time point.
Applications in Drug Development
The use of deuterated compounds in drug discovery and development is a growing field.[3] Deuterated 8-Octadecenoic acid can be a valuable tool in this area.
Metabolic Stability: By strategically placing deuterium atoms at sites of metabolism, the rate of breakdown of a lipid-based drug candidate can be slowed, potentially improving its pharmacokinetic profile.
Tracer in ADME Studies: Deuterated 8-Octadecenoic acid can be incorporated into a drug molecule to trace its absorption, distribution, metabolism, and excretion without altering its fundamental pharmacological properties.
Target Engagement: The metabolic fate of deuterated 8-Octadecenoic acid can be monitored in the presence and absence of a drug candidate to assess the drug's on-target and off-target effects on lipid metabolism.
Understanding Drug-Nutrient Interactions: These tracers can be used to investigate how a drug affects the metabolism of dietary fatty acids.
Caption: Applications of deuterated 8-Octadecenoic acid in drug development.
Conclusion
Deuterated 8-Octadecenoic acid is a versatile and powerful tool for investigating lipid metabolism. The application notes and protocols provided here offer a framework for researchers, scientists, and drug development professionals to design and execute robust metabolic studies. The use of stable isotope tracers, coupled with modern analytical techniques, will continue to advance our understanding of the complex roles of fatty acids in health and disease and aid in the development of novel therapeutics.
Application Notes and Protocols: Effects of 8-Octadecenoic Acid Isomers on Bacterial Biofilm Production
For Researchers, Scientists, and Drug Development Professionals Introduction Bacterial biofilms are complex, structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) mat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms are complex, structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix. These biofilms exhibit increased resistance to antimicrobial agents and the host immune system, posing a significant challenge in clinical and industrial settings. The development of novel anti-biofilm strategies is a critical area of research. Fatty acids, including various isomers of 8-octadecenoic acid, have emerged as potential modulators of bacterial biofilm formation. This document provides a detailed overview of the effects of these fatty acids on bacterial biofilms, including quantitative data, experimental protocols for assessing biofilm production and cell viability, and diagrams of relevant signaling pathways. The focus is primarily on two isomers: cis-9-octadecenoic acid (oleic acid) and cis/trans-11-octadecenoic acid (vaccenic acid), due to the availability of research data.
Data Presentation: Quantitative Effects of Octadecenoic Acid Isomers on Biofilm Production
The following tables summarize the quantitative data on the effects of oleic acid and vaccenic acid on biofilm formation in key bacterial pathogens.
Table 1: Effect of cis-9-Octadecenoic Acid (Oleic Acid) on Staphylococcus aureus Biofilm
Inoculate a single bacterial colony into 5 mL of appropriate growth medium.
Incubate overnight at 37°C with shaking.
Dilute the overnight culture in fresh medium to a desired optical density (e.g., OD₆₀₀ of 0.05-0.1).
Biofilm Formation:
Add 100 µL of the diluted bacterial culture to each well of a 96-well microtiter plate.
Add 100 µL of the growth medium containing the desired concentration of the 8-octadecenoic acid isomer. Include a solvent control and a negative control (medium only).
Incubate the plate statically at 37°C for 24-48 hours.
Washing:
Carefully discard the culture medium from the wells.
Gently wash the wells twice with 200 µL of PBS to remove planktonic (non-adherent) bacteria.[3]
Staining:
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[5]
Washing:
Remove the crystal violet solution and wash the wells thoroughly with distilled water to remove excess stain.[6]
Solubilization:
Air dry the plate.
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.[7]
Incubate for 10-15 minutes at room temperature, with gentle shaking if necessary.
Quantification:
Transfer 125-150 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[6][8] The absorbance is proportional to the amount of biofilm.
Crystal Violet Biofilm Assay Workflow.
Protocol 2: Assessment of Bacterial Viability using MTT Assay
This protocol is used to determine the metabolic activity of bacterial cells, which is an indicator of their viability.
Materials:
Bacterial culture treated with 8-octadecenoic acid isomer
96-well microtiter plate
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Grow bacteria in the presence of various concentrations of the 8-octadecenoic acid isomer as described in the biofilm assay.
MTT Incubation:
After the desired incubation period, add 10 µL of MTT solution to each well.
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.[9]
Formazan Solubilization:
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
Mix thoroughly by pipetting up and down or by shaking the plate on an orbital shaker for 15 minutes.[10]
Quantification:
Measure the absorbance at a wavelength of 570 nm.[10] The intensity of the purple color is proportional to the number of viable cells.
Signaling Pathways and Mechanisms of Action
Unsaturated fatty acids, including isomers of octadecenoic acid, can interfere with bacterial communication systems, particularly quorum sensing (QS) . Quorum sensing is a cell-density-dependent signaling mechanism that allows bacteria to coordinate gene expression, including the production of virulence factors and biofilm formation.[11][12]
In many Gram-negative bacteria, such as Pseudomonas aeruginosa, the QS system relies on the production of N-acyl-homoserine lactone (AHL) signal molecules.[13] These molecules diffuse out of the cells and, at a high cell density, accumulate and re-enter the cells to bind to transcriptional regulators, activating the expression of target genes. Fatty acids can disrupt this process by inhibiting the synthesis of AHLs or by interfering with their binding to the receptor proteins.[14][15]
In Gram-positive bacteria like Staphylococcus aureus, the QS system often involves autoinducing peptides (AIPs). The agr (accessory gene regulator) system is a key QS pathway in S. aureus. Petroselinic acid, an isomer of octadecenoic acid, has been shown to repress the expression of the quorum-sensing regulator agrA and its effector RNAIII, leading to a downstream reduction in the expression of virulence factors and biofilm formation.[2]
Interference of Octadecenoic Acid with Quorum Sensing.
Conclusion
Isomers of 8-octadecenoic acid, such as oleic acid and vaccenic acid, demonstrate significant, albeit sometimes complex, effects on bacterial biofilm production. While oleic acid can inhibit the initial attachment of S. aureus, it may enhance the maturation of existing biofilms. Vaccenic acid shows promise as an anti-biofilm agent against P. aeruginosa. The primary mechanism of action appears to be the disruption of quorum sensing signaling pathways. The provided protocols offer standardized methods for researchers to investigate these effects further. This information is valuable for the development of novel therapeutic strategies targeting biofilm-related infections.
Application Notes and Protocols: Anti-inflammatory Effects of 8-oxo-9-octadecenoic Acid in Macrophage Cells
For Researchers, Scientists, and Drug Development Professionals Introduction Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[1][2] Macrophages are ke...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[1][2] Macrophages are key players in the inflammatory process, and their activation by agents like lipopolysaccharide (LPS) triggers the release of pro-inflammatory mediators.[1][2][3] 8-oxo-9-octadecenoic acid (OOA), a compound isolated from Undaria peterseniana, has demonstrated significant anti-inflammatory properties in macrophage cells.[1][3][4] These application notes provide a comprehensive overview of the mechanisms of action of OOA and detailed protocols for investigating its anti-inflammatory effects in a laboratory setting.
Mechanism of Action
8-oxo-9-octadecenoic acid exerts its anti-inflammatory effects by targeting key signaling pathways in macrophages stimulated with LPS. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][3][4]
Inhibition of NF-κB Pathway:
OOA significantly inhibits the phosphorylation of IκB-α and the p50 subunit of NF-κB in a concentration-dependent manner.[1] This prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of target pro-inflammatory genes.
Inhibition of MAPK Pathway:
OOA also suppresses the LPS-induced phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), two key components of the MAPK pathway.[1][3][4] By inhibiting these kinases, OOA further reduces the expression of inflammatory mediators.
The culmination of these actions is a significant reduction in the production of pro-inflammatory molecules, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][3][4]
Data Presentation
The following tables summarize the quantitative effects of 8-oxo-9-octadecenoic acid on various inflammatory markers in LPS-stimulated RAW 264.7 macrophage cells.
Table 1: Effect of 8-oxo-9-octadecenoic acid on Nitric Oxide (NO) Production
Treatment
NO Production (% of LPS control)
Control
Not specified
LPS (1 µg/mL)
100%
LPS + OOA (12.5 µM)
Significant reduction
LPS + OOA (25 µM)
Further significant reduction
LPS + OOA (50 µM)
Most significant reduction
Note: Data is presented qualitatively based on the significant concentration-dependent inhibition reported.[1]
Table 2: Effect of 8-oxo-9-octadecenoic acid on Pro-inflammatory Cytokine Secretion
Cytokine
Treatment
Secretion Level (% of LPS control)
TNF-α
LPS (1 µg/mL)
100%
LPS + OOA (12.5 µM)
Significant reduction
LPS + OOA (25 µM)
Further significant reduction
LPS + OOA (50 µM)
Most significant reduction
IL-6
LPS (1 µg/mL)
100%
LPS + OOA (12.5 µM)
Significant reduction
LPS + OOA (25 µM)
Further significant reduction
LPS + OOA (50 µM)
Most significant reduction
Note: Data is presented qualitatively based on the significant concentration-dependent inhibition reported.[1]
Table 3: Effect of 8-oxo-9-octadecenoic acid on Pro-inflammatory Enzyme Expression
Protein
Treatment
Expression Level (% of LPS control)
iNOS
LPS (1 µg/mL)
100%
LPS + OOA
Dramatically decreased
COX-2
LPS (1 µg/mL)
100%
LPS + OOA
Dramatically decreased
Note: Data is presented qualitatively based on the reported dramatic decrease in expression.[1]
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-inflammatory effects of 8-oxo-9-octadecenoic acid are provided below.
Protocol 1: Macrophage Cell Culture and Treatment
Cell Line: Murine macrophage cell line RAW 264.7 is a suitable model.[1][3]
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 µg/mL streptomycin, and 100 U/mL penicillin in a humidified atmosphere of 5% CO2 at 37°C.[3]
Seeding: Seed RAW 264.7 cells at a density of 1.5 × 10^5 cells/well in the appropriate culture plates (e.g., 96-well for viability assays, 24-well for inflammatory assays).[3] Allow cells to adhere for 24 hours.
Compound Preparation: Dissolve 8-oxo-9-octadecenoic acid in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1][2] Further dilute with DMEM to achieve final desired concentrations (e.g., 12.5, 25, and 50 µM).[1] Ensure the final DMSO concentration in the cell culture medium is less than 0.1%.
Treatment:
For inflammatory assays, pre-treat the cells with varying concentrations of OOA for 1-2 hours.
Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for the desired duration (e.g., 24 hours for cytokine and NO production).[3]
Controls:
Untreated control: Cells in culture medium only.
Vehicle control: Cells treated with the same final concentration of DMSO as the highest OOA concentration group.
LPS-only control: Cells stimulated with LPS in the presence of the vehicle.
Protocol 2: Cell Viability Assay (MTT Assay)
Purpose: To determine if the observed anti-inflammatory effects are due to cytotoxicity.
Procedure:
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate cell viability as a percentage relative to the vehicle-treated control group. OOA has been shown to be non-toxic to RAW 264.7 cells at concentrations of 12.5, 25, and 50 μM.[1]
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
Purpose: To quantify the production of NO, a key inflammatory mediator.
Procedure:
After 24 hours of stimulation, collect the cell culture supernatants.[5]
Mix an equal volume of the supernatant with Griess reagent.
Incubate for 10-15 minutes at room temperature, protected from light.
Application Notes: The Role of Oleic Acid in Enhancing Metabolic Efficiency in Cell Culture
Introduction Oleic acid (OA), a monounsaturated omega-9 fatty acid, is a fundamental component in cell culture systems, playing a multifaceted role in cellular physiology.[] Beyond its structural function in maintaining...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Oleic acid (OA), a monounsaturated omega-9 fatty acid, is a fundamental component in cell culture systems, playing a multifaceted role in cellular physiology.[] Beyond its structural function in maintaining the fluidity and integrity of cellular membranes, oleic acid is a crucial molecule for enhancing metabolic efficiency.[][2] It serves as a primary source for long-term energy storage and acts as a precursor for various bioactive molecules, including phospholipids (B1166683) and signaling molecules.[][2] In the context of biomanufacturing and drug development, particularly in serum-free or chemically defined media, optimizing oleic acid supplementation is critical for improving cell growth, viability, and the productivity of recombinant proteins and monoclonal antibodies.[] These notes provide an overview of the mechanisms by which oleic acid enhances metabolic efficiency and detailed protocols for its application and assessment in a research setting.
Section 1: Mechanisms of Metabolic Enhancement
Oleic acid supplementation improves metabolic efficiency by providing a direct substrate for energy production and by activating key signaling pathways that regulate cellular metabolism.
Direct Energy Source: As a fatty acid, oleic acid is a potent energy reserve.[2] Through the process of mitochondrial β-oxidation, it is broken down into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP. This provides a highly efficient energy source, reducing the cell's reliance on de novo fatty acid synthesis and allowing resources to be redirected towards growth and protein production.[] Studies in pancreatic cancer cell lines have shown that supplementation with oleic acid increases the oxygen consumption rate (OCR) and ATP production, highlighting its role in fueling mitochondrial respiration.[3]
Mitochondrial Function and Dynamics: Oleic acid directly impacts mitochondrial function. In pancreatic β-cells, treatment with oleic acid was shown to enhance the electron transport chain and increase ATP production.[4] It can also modulate mitochondrial dynamics. For instance, in HepG2 cells, higher doses of oleic acid led to an increase in the Mitofusin 2 (MFN2) to Dynamin-related protein 1 (DRP1) ratio, indicating a shift towards mitochondrial fusion, which is often associated with enhanced mitochondrial efficiency.[5]
Activation of Signaling Pathways: Oleic acid is not just a metabolite but also a signaling molecule that can activate various pathways to reprogram cellular metabolism. These pathways collectively enhance fatty acid uptake, oxidation, and efficient energy utilization while modulating processes like cell proliferation and inflammation.
Section 2: Key Signaling Pathways Activated by Oleic Acid
Oleic acid activates several key transcriptional factors and kinases that orchestrate a pro-metabolic response.
PPARs are nuclear receptors that act as transcription factors regulating lipid and glucose metabolism. Oleic acid is a known ligand for PPARs.[6]
PPARα: Activation of PPARα by oleic acid promotes the expression of genes involved in fatty acid uptake, binding, and β-oxidation, such as CPT-1 and ACOX.[7] This is particularly relevant in tissues with high fatty acid catabolism rates, like the liver.[8]
PPARγ: This receptor is a master regulator of adipogenesis. Oleic acid can upregulate PPARγ expression, influencing lipid storage and adipocyte differentiation.[8][9]
PPARβ/δ: Activation of PPARβ/δ enhances fatty acid oxidation in insulin-secreting cells and is implicated in improving mitochondrial function.[10]
Caption: Oleic acid activation of the PPAR signaling pathway.
2.2 AMP-Activated Protein Kinase (AMPK)
AMPK is a central regulator of cellular energy homeostasis. It is activated under conditions of low energy (high AMP:ATP ratio) but can also be activated by fatty acids.[11] Oleate has been shown to activate AMPK, which in turn phosphorylates and inhibits Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[12][13] This action reduces lipid synthesis and simultaneously promotes fatty acid oxidation by relieving the inhibition of CPT-1, overall shifting the cell towards a catabolic, energy-producing state.[12]
Caption: Oleic acid enhances fatty acid oxidation via AMPK.
2.3 PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Oleic acid has been shown to induce the activation of this pathway in various cell types, including breast and renal cancer cells.[14][15] Activation often occurs through G-protein coupled receptors like FFAR1/GPR40.[14][15] The downstream effects of Akt activation include promoting glucose uptake and utilization, which, combined with oleate-fueled β-oxidation, provides a comprehensive enhancement of cellular energy metabolism.
Caption: Oleic acid activation of the PI3K/Akt pathway.
Section 3: Quantitative Data Summary
The effects of oleic acid on cellular metabolism are dose- and time-dependent. The following tables summarize key quantitative findings from published studies.
Table 1: Effect of Oleic Acid on Cell Viability and Lipid Accumulation
| Ovarian Cancer Cells | Not specified | Smad6 (inhibitory) | Downregulated |[19] |
Protocols
Protocol 1: Preparation and Supplementation of Oleic Acid for Cell Culture
Oleic acid has poor solubility in aqueous media and must be complexed to a carrier, typically fatty acid-free Bovine Serum Albumin (BSA), for efficient delivery to cells.[2][20]
Caption: Workflow for preparing oleic acid-BSA complex.
Methodology:
Prepare a 10% (w/v) fatty acid-free BSA solution: Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS or cell culture-grade water. Warm to 37°C to aid dissolution and filter-sterilize through a 0.22 µm filter.
Prepare Oleic Acid Stock: Prepare a 100 mM stock of oleic acid in 100% ethanol.
Complexation:
Warm the 10% BSA solution to 37°C.
Slowly add the oleic acid stock solution dropwise to the BSA solution while vortexing or stirring gently to achieve the desired molar ratio (e.g., 5:1 OA to BSA). This will result in a concentrated OA-BSA complex stock solution.
Example: To make a 5 mM OA stock with a 5:1 molar ratio, add the appropriate volume of 100 mM OA stock to a 1 mM BSA solution.
Incubation: Incubate the mixture in a 37°C water bath for at least 30-60 minutes to ensure complete complexation. The solution should be clear.
Sterilization and Storage: Filter the final OA-BSA complex through a 0.22 µm syringe filter. Aliquot and store at -20°C for long-term use.
Application: Thaw an aliquot and add it to the cell culture medium to reach the desired final oleic acid concentration. Always include a BSA-only vehicle control in experiments.
Protocol 2: Assessing Mitochondrial Respiration via Extracellular Flux Analysis
The Seahorse XF Cell Mito Stress Test is a standard method to measure key parameters of mitochondrial function by monitoring the oxygen consumption rate (OCR) in real-time.[21][22][23]
Caption: Experimental workflow for the Seahorse Mito Stress Test.
Methodology:
Day 1: Cell Seeding:
Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density.[22]
Include wells for background correction (media only).[22]
Incubate overnight in a standard 37°C, 5% CO₂ incubator.
Day 2: Assay Preparation:
Hydrate the Seahorse XF sensor cartridge with XF Calibrant solution and incubate overnight at 37°C in a non-CO₂ incubator.[22]
Prepare the assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine). Prepare parallel media formulations: one with the vehicle control (BSA) and others with the desired concentrations of the OA-BSA complex.
Remove cells from the incubator. Wash wells with the appropriate assay medium and add the final volume of the corresponding treatment medium.
Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour to allow temperature and pH to equilibrate.[23]
Day 2: Assay Execution:
Prepare stock solutions of mitochondrial inhibitors: Oligomycin (Complex V inhibitor), FCCP (protonophore/uncoupling agent), and a mixture of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor).[24]
Load the inhibitors into the designated ports of the hydrated sensor cartridge.
Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.
Data Analysis:
The instrument measures OCR before and after the sequential injection of the inhibitors.
Calculate key parameters:
Basal Respiration: (Last rate before first injection) – (Non-mitochondrial respiration).
ATP-Linked Respiration: (Last rate before oligomycin injection) – (Minimum rate after oligomycin injection).
Maximal Respiration: (Maximum rate after FCCP injection) – (Non-mitochondrial respiration).
Proton Leak: (Minimum rate after oligomycin injection) – (Non-mitochondrial respiration).
Normalize OCR data to cell number or protein concentration.[22]
Protocol 3: Quantification of Intracellular Lipid Accumulation with Oil Red O Staining
Oil Red O is a lysochrome diazo dye used for staining neutral triglycerides and lipids in cells.[16][25]
Methodology:
Cell Treatment: Culture cells in a multi-well plate (e.g., 6-well or 24-well) and treat with OA-BSA complex for the desired time.
Fixation:
Aspirate the culture medium and gently wash the cells twice with cold PBS.
Fix the cells by adding 10% formalin or 4% paraformaldehyde and incubating for 30-60 minutes at room temperature.[25]
Staining:
Prepare the Oil Red O working solution by diluting a stock solution (e.g., 0.5% Oil Red O in isopropanol) with water (e.g., 6 parts stock to 4 parts water) and filtering it.[25]
Add the Oil Red O working solution to cover the cell monolayer and incubate for 15-30 minutes.
Washing and Visualization:
Remove the staining solution and wash the cells repeatedly with water until the water runs clear.
Visualize the stained lipid droplets (which appear as red/orange globules) using a brightfield microscope and capture images.
Quantification (Optional):
After imaging, completely remove the water and add 100% isopropanol to each well to elute the dye from the lipid droplets.
Incubate for 10 minutes with gentle shaking.
Transfer the isopropanol-dye mixture to a 96-well plate and measure the absorbance at 490-520 nm using a microplate reader.[25] The absorbance is directly proportional to the amount of accumulated lipid.
Protocol 4: Measurement of Cellular ATP Levels
Cellular ATP concentration is a direct indicator of energy status. Luminescence-based ATP assays are highly sensitive and widely used.[26]
Methodology:
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence assays. Treat with the OA-BSA complex or vehicle control for the desired duration.
Assay Procedure (Example using a commercial kit like CellTiter-Glo®):
Equilibrate the plate and the ATP assay reagent to room temperature.
Remove the plate from the incubator.
Add a volume of ATP reagent equal to the volume of culture medium in the well (e.g., 100 µL reagent to 100 µL medium).
Lysis and Signal Generation:
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
Measurement:
Measure the luminescence using a plate-reading luminometer.
Data Analysis:
The luminescent signal is directly proportional to the ATP concentration.
Compare the relative light units (RLU) from oleic acid-treated cells to the vehicle control to determine the relative change in ATP levels. A standard curve can be used for absolute quantification.
Technical Support Center: 8-Octadecenoic Acid Solubility in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 8-Octadecenoic acid...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 8-Octadecenoic acid (more commonly known as oleic acid) in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is 8-Octadecenoic acid and why is it difficult to dissolve in water?
A1: 8-Octadecenoic acid, a monounsaturated omega-9 fatty acid, is a naturally occurring compound found in various animal and vegetable fats and oils.[1][2] Its structure includes a long 18-carbon hydrocarbon chain, which is hydrophobic (water-repelling), and a carboxylic acid group, which is hydrophilic (water-attracting). The long hydrophobic tail dominates its physical properties, making it practically insoluble in water and aqueous solutions like cell culture media.[3]
Q2: What are the common solvents for dissolving 8-Octadecenoic acid?
A2: 8-Octadecenoic acid is readily soluble in organic solvents. For laboratory purposes, ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) are most commonly used to prepare high-concentration stock solutions.[4][5] It is also soluble in other organic solvents like methanol (B129727) and DMF.
Q3: Can I directly add the organic stock solution of 8-Octadecenoic acid to my aqueous experimental setup?
A3: While it is possible to add a small volume of a concentrated organic stock solution to a larger volume of aqueous medium with vigorous mixing, this often leads to the fatty acid precipitating out of solution, forming a cloudy suspension or an oily layer. Furthermore, the final concentration of the organic solvent must be carefully controlled as it can be toxic to cells, typically needing to be below 0.5% and for some sensitive cell lines, even lower.[6][7]
Q4: What is the purpose of complexing 8-Octadecenoic acid with Bovine Serum Albumin (BSA)?
A4: In biological systems, fatty acids are transported in the blood bound to albumin. Complexing 8-Octadecenoic acid with fatty-acid-free BSA in vitro mimics this physiological transport, enhancing its stability and bioavailability to cells in culture.[4][6] The BSA essentially acts as a carrier, preventing the fatty acid from forming micelles or precipitating in the aqueous culture medium.
Q5: What is a typical molar ratio of 8-Octadecenoic acid to BSA for cell culture experiments?
A5: The molar ratio of fatty acid to BSA is a critical parameter that can influence experimental outcomes. A commonly used molar ratio is between 3:1 and 6:1 (fatty acid:BSA). A higher ratio means more "free" or unbound fatty acid, which can have different effects on cells.
Troubleshooting Guides
Issue 1: Precipitation or cloudiness observed after adding 8-Octadecenoic acid to the culture medium.
Cause A: Direct addition of a concentrated organic stock solution.
Solution: Avoid direct addition. Prepare a fatty acid-BSA complex to enhance solubility and stability in the aqueous medium. Follow the detailed protocol for preparing BSA-conjugated 8-Octadecenoic acid.
Cause B: Incorrect preparation of the fatty acid-BSA complex.
Solution: Ensure that the BSA solution is warmed (typically to 37°C) before the slow addition of the fatty acid stock solution.[8] Continuous, gentle stirring during and after the addition is crucial for proper complex formation.[6]
Cause C: The final concentration of 8-Octadecenoic acid is too high.
Solution: Even when complexed with BSA, there is a limit to the amount of 8-Octadecenoic acid that can be stably maintained in an aqueous solution. If precipitation occurs, try reducing the final concentration.
Issue 2: Inconsistent or unexpected experimental results.
Cause A: Variability in the fatty acid:BSA molar ratio.
Solution: The ratio of fatty acid to BSA can significantly impact cellular uptake and response.[4] Maintain a consistent molar ratio across all experiments and include a BSA-only control at the same concentration to account for any effects of the BSA itself.
Cause B: Toxicity of the solvent used for the stock solution.
Solution: Ensure the final concentration of the organic solvent (e.g., ethanol or DMSO) in the cell culture medium is below the toxic threshold for your specific cell line.[6][7] Always include a vehicle control (medium with the same final concentration of the solvent) in your experimental design.
Cause C: Oxidation of 8-Octadecenoic acid.
Solution: 8-Octadecenoic acid is susceptible to oxidation, which can alter its biological activity.[1] Prepare fresh stock solutions and store them under an inert gas like nitrogen or argon at -20°C for short-term storage. For long-term storage, aliquoting and storing at -80°C is recommended. Avoid repeated freeze-thaw cycles.
Issue 3: Difficulty dissolving the fatty acid-BSA complex after freezing.
Cause A: Inadequate mixing upon thawing.
Solution: After thawing the frozen fatty acid-BSA complex, it is essential to warm it to 37°C and mix it thoroughly by gentle inversion or swirling before adding it to the cell culture medium.
Cause B: Instability of the complex after a freeze-thaw cycle.
Solution: While fatty acid-BSA complexes can be stored frozen, some instability may occur.[4] If you consistently face issues, it is best to prepare the complex fresh before each experiment.
Quantitative Data Summary
Table 1: Solubility of 8-Octadecenoic Acid in Various Solvents
Protocol 1: Preparation of 8-Octadecenoic Acid-BSA Conjugate for Cell Culture
This protocol is adapted from various sources to provide a reliable method for preparing a soluble and biologically active fatty acid solution for cell culture experiments.[4][6][11]
Materials:
8-Octadecenoic acid (high purity)
Ethanol (≥95%, cell culture grade)
Fatty acid-free Bovine Serum Albumin (BSA)
Sterile, purified water (e.g., Milli-Q) or Phosphate-Buffered Saline (PBS)
Sterile 0.1 M NaOH
Sterile cell culture medium (e.g., DMEM)
Sterile conical tubes and microcentrifuge tubes
Water bath or incubator at 37°C and 50-70°C
Sterile filter (0.22 µm)
Procedure:
Prepare a 10% (w/v) BSA Solution:
Under sterile conditions, dissolve fatty acid-free BSA in sterile water or PBS to a final concentration of 100 mg/mL.
Gently stir at 37°C until the BSA is completely dissolved. Avoid vigorous shaking to prevent foaming.
Sterile filter the 10% BSA solution using a 0.22 µm filter.
Warm the BSA solution to 37°C in a water bath before use.
Prepare a 100 mM 8-Octadecenoic Acid Stock Solution:
In a sterile glass tube, dissolve 28.25 mg of 8-Octadecenoic acid in 1 mL of ethanol.
Warm the mixture to 50-70°C and vortex until the fatty acid is completely dissolved. This creates a 100 mM stock solution.
Prepare the Sodium Oleate Solution (Saponification):
In a sterile tube, add a calculated volume of the 100 mM 8-Octadecenoic acid stock solution.
Add an equimolar amount of sterile 0.1 M NaOH.
Heat the mixture at 70°C for 30 minutes to facilitate the formation of sodium oleate. The solution should become clear.
Conjugate 8-Octadecenoic Acid to BSA:
While gently stirring the pre-warmed 10% BSA solution at 37°C, slowly add the sodium oleate solution dropwise.
Continue to incubate the mixture at 37°C for at least 1 hour with continuous gentle stirring to allow for complex formation.
Final Preparation and Storage:
The resulting solution is your concentrated fatty acid-BSA complex. The final concentration of the fatty acid and BSA should be calculated based on the volumes used.
This complex can be stored at 4°C for short-term use or aliquoted and stored at -20°C for longer periods.
For cell treatment, dilute the conjugate in the cell culture medium to the desired final concentration.
Visualizations
Caption: Workflow for preparing BSA-conjugated 8-Octadecenoic acid.
Caption: Inhibition of the NF-κB signaling pathway by 8-Oxo-9-octadecenoic acid.[12][13]
Caption: Inhibition of MAPK signaling pathways by 8-Oxo-9-octadecenoic acid.[12][13]
Technical Support Center: Preventing Oxidation of Unsaturated Fatty Acids in Storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of unsaturated fatty a...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of unsaturated fatty acids during storage.
Frequently Asked Questions (FAQs)
Q1: What is lipid oxidation and why is it a concern for unsaturated fatty acids?
A: Lipid oxidation is a chemical process that degrades lipids, particularly polyunsaturated fatty acids (PUFAs). This process is initiated by factors like exposure to oxygen, light, heat, and transition metals.[1][2] The double bonds in unsaturated fatty acids are highly susceptible to attack by reactive oxygen species, leading to a chain reaction that produces lipid hydroperoxides and secondary oxidation products like aldehydes.[1][3] This degradation can alter the structure and function of the fatty acids, introduce cytotoxic byproducts, and compromise the integrity of experiments.[3]
Q2: What are the optimal storage conditions to minimize oxidation of unsaturated fatty acids?
A: To minimize oxidation, unsaturated fatty acids should be stored under conditions that limit exposure to pro-oxidant factors. Key recommendations include:
Temperature: Store at low temperatures, with -20°C being suitable for short-term and -80°C recommended for long-term storage.[3][4]
Inert Atmosphere: Displace oxygen by overlaying the sample with an inert gas such as nitrogen or argon before sealing.[3][5] This is a process known as tank blanketing.[6]
Light Protection: Store samples in amber-colored vials or wrap containers in aluminum foil to protect them from light, which can catalyze oxidation.[2][3]
Solvent Choice: If preparing stock solutions, use deoxygenated solvents and prepare small aliquots to avoid repeated freeze-thaw cycles.[3]
Q3: What types of antioxidants can be used to prevent the oxidation of unsaturated fatty acids?
A: Antioxidants are crucial for preventing lipid oxidation and can be categorized as primary or secondary.
Primary Antioxidants (Chain-breaking): These molecules donate hydrogen atoms to quench lipid radicals, thereby terminating the oxidation chain reaction.[7] Common examples include:
Natural: Tocopherols (Vitamin E) and plant extracts like rosemary extract.[9][10]
Secondary Antioxidants (Preventive): These work by chelating pro-oxidant metal ions or scavenging oxygen.[3] Examples include:
Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) and citric acid.[3][11] They bind metal ions like iron and copper, preventing them from catalyzing oxidation reactions.[11][12]
Oxygen Scavengers: Ascorbic acid (Vitamin C) can act as an oxygen scavenger.[12]
Q4: How do chelating agents prevent lipid oxidation?
A: Chelating agents are a type of secondary antioxidant that work by binding to pro-oxidant metal ions, such as iron and copper.[11][13] These metal ions can accelerate lipid oxidation by catalyzing the decomposition of lipid hydroperoxides into reactive radicals.[11] By sequestering these metals, chelating agents render them inactive, thereby inhibiting the initiation and propagation of the oxidation chain reaction.[11][14]
Troubleshooting Guides
This section addresses common problems encountered during the storage and handling of unsaturated fatty acids.
Problem 1: My unsaturated fatty acid sample shows signs of degradation (e.g., off-odor, color change) despite being stored at a low temperature.
Possible Cause
Troubleshooting Step
Oxygen Exposure
Ensure vials are tightly sealed. Before sealing, flush the headspace of the vial with an inert gas like nitrogen or argon to displace oxygen.[5]
Light Exposure
Store samples in amber vials or wrap clear vials in aluminum foil to protect from light.[2] Avoid storing near windows or under direct laboratory lighting.
Presence of Pro-oxidant Metals
Use high-purity solvents and reagents to minimize metal contamination. Consider adding a chelating agent like EDTA to your sample.[3][11]
Repeated Freeze-Thaw Cycles
Aliquot samples into smaller, single-use vials to avoid repeated warming and cooling of the entire stock.[3]
Problem 2: I am observing high background signal or variability in my lipid peroxidation assays (e.g., TBARS assay).
Possible Cause
Troubleshooting Step
In Vitro Oxidation During Assay
Add an antioxidant like butylated hydroxytoluene (BHT) to the assay reagents to prevent artificial oxidation of the sample during the procedure.[15]
Interfering Substances in the Sample
Other oxidizing agents or reducing agents in your sample can interfere with the assay.[16] Consider sample purification steps or using a more specific assay method like LC-MS.[16]
Instability of Assay Reagents
Prepare fresh reagents for each experiment, especially the thiobarbituric acid (TBA) solution.[17]
Butylated hydroxytoluene (BHT) solution (optional, to prevent further oxidation)[17]
Malondialdehyde (MDA) standard
Microcentrifuge tubes
Water bath or heat block (95-100°C)
Spectrophotometer or microplate reader
Procedure:
Sample Preparation:
For plasma or serum, use 100 µL of the sample.[18]
For tissue, homogenize the tissue in a suitable buffer and use an aliquot of the lysate.[18]
Protein Precipitation: Add 200 µL of ice-cold 10% TCA to 100 µL of the sample to precipitate proteins.[18][19]
Incubation: Incubate the tubes on ice for 15 minutes.[18][19]
Centrifugation: Centrifuge at 2,200 x g for 15 minutes at 4°C.[17]
Reaction with TBA: Carefully transfer 200 µL of the supernatant to a new tube and add an equal volume of 0.67% TBA solution.[18][19]
Heating: Incubate the tubes in a boiling water bath (95-100°C) for 10-15 minutes to facilitate the reaction between MDA and TBA.[17][18]
Cooling: Cool the tubes on ice for 10 minutes to stop the reaction.[17]
Measurement: Measure the absorbance of the resulting pink-colored product at 532 nm.[17][19]
Quantification: Determine the concentration of TBARS in the sample by comparing its absorbance to a standard curve generated using known concentrations of MDA.[17]
Protocol 2: Quantification of Lipid Hydroperoxides
This protocol describes a spectrophotometric method for the determination of lipid hydroperoxides, the primary products of lipid oxidation.[20]
Reaction Mixture: Prepare a reaction mixture containing the lipid extract, ferrous sulfate, and xylenol orange in a methanol/sulfuric acid medium.
Incubation: Incubate the mixture at room temperature. The lipid hydroperoxides will oxidize the Fe²⁺ to Fe³⁺.
Complex Formation: The resulting Fe³⁺ ions form a colored complex with xylenol orange.
Measurement: Measure the absorbance of the colored complex at a specific wavelength (typically around 560 nm).
Quantification: The concentration of lipid hydroperoxides is proportional to the absorbance and can be calculated using a standard curve prepared with a known hydroperoxide standard.
Data Presentation
Table 1: Effect of Storage Temperature on Unsaturated Fatty Acid Oxidation.
Technical Support Center: Extraction of 8-Octadecenoic Acid from Tissues
Welcome to the technical support center for the efficient extraction of 8-Octadecenoic acid (vaccenic acid) from various tissue samples. This resource is designed to provide researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the efficient extraction of 8-Octadecenoic acid (vaccenic acid) from various tissue samples. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges and optimize extraction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider before starting an 8-Octadecenoic acid extraction?
A1: Before beginning your extraction, it is crucial to consider the following:
Tissue Type: The lipid composition and complexity of the tissue (e.g., high-fat adipose tissue versus brain tissue) will significantly influence the choice of the most effective extraction method.[1]
Lipid Class of Interest: Different extraction methods exhibit varying efficiencies for different lipid classes (e.g., polar vs. non-polar lipids). Ensure your chosen method is suitable for recovering 8-Octadecenoic acid.
Downstream Analysis: The intended analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), may have specific requirements for sample purity and solvent compatibility.[1]
Sample Handling and Storage: To prevent enzymatic degradation and oxidation of fatty acids, tissues should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction.[1][2]
Q2: Which solvent system is optimal for extracting 8-Octadecenoic acid?
A2: The ideal solvent system is dependent on the lipid profile of your tissue.
General Purpose: A chloroform (B151607) and methanol (B129727) mixture, as utilized in the Folch and Bligh & Dyer methods, is widely regarded as a general-purpose solvent system that efficiently extracts a broad spectrum of lipids, including 8-Octadecenoic acid.[1][3][4][5]
High-Fat Tissues: For tissues with a high lipid content, such as adipose tissue, the Folch method is often the preferred choice due to its robustness.[1][6]
Photosynthetic Tissues: For plant tissues, an initial extraction with isopropanol (B130326) can be beneficial to inhibit lipolytic enzymes.[3]
Q3: How can I minimize the degradation of 8-Octadecenoic acid during extraction?
A3: Preventing degradation is critical for accurate quantification.
Use Antioxidants: Adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can minimize oxidation of unsaturated fatty acids like 8-Octadecenoic acid.[7]
Inert Atmosphere: Whenever feasible, perform extraction and solvent evaporation steps under an inert atmosphere, such as nitrogen or argon, to reduce exposure to oxygen.[1][7]
Proper Storage: Store lipid extracts at -20°C or lower in airtight containers, shielded from light, to prevent degradation.[1]
Avoid Excessive Heat: High temperatures can lead to the degradation of thermolabile fatty acids.[8][9] For heat-sensitive compounds, consider non-thermal extraction methods.[8]
Troubleshooting Guides
Low Extraction Yield
Potential Cause
Troubleshooting Steps & Solutions
Rationale
Incomplete Tissue Homogenization
Ensure the tissue is thoroughly homogenized. For tough tissues, consider cryogenic grinding. Use a mechanical homogenizer (e.g., rotor-stator or bead beater) for optimal disruption.[1]
To effectively release intracellular lipids from the sample matrix.[7]
Inappropriate Solvent Choice
For a broad range of lipids, a chloroform/methanol mixture is generally effective.[1] If targeting a specific lipid class, ensure your solvent system is appropriate.
The polarity of the solvent plays a crucial role in the extraction of fatty acids.[7]
Insufficient Solvent Volume
Use a solvent-to-tissue ratio of at least 20:1 (v/w) to ensure complete extraction.[1]
To ensure complete immersion of the sample and create a sufficient concentration gradient to drive extraction.[7]
Inadequate Number of Extractions
Perform at least two to three sequential extractions of the tissue homogenate to maximize yield.[1]
Multiple extractions ensure more complete recovery of the target analyte.
Low Elution Volume (SPE)
Optimize the elution buffer volume based on the amount of starting material. Ensure the sample is properly centrifuged to elute the nucleic acids.[10] Warming the elution buffer may also improve yield.[10]
To ensure that the fatty acids are properly eluted from the column or tube.[10]
Sample Contamination & Purity Issues
Potential Cause
Troubleshooting Steps & Solutions
Rationale
Co-extraction of Non-lipid Components
A "Folch wash" with a salt solution (e.g., 0.9% NaCl) is effective at removing many non-lipid contaminants.[1] For cleaner extracts, consider using Solid-Phase Extraction (SPE) for purification.[1][11]
To remove unwanted compounds from the final extract.[7]
Emulsion Formation during Liquid-Liquid Extraction
Centrifuge samples at a sufficient speed and for an adequate duration to ensure clear separation of the aqueous and organic phases. The addition of a salt solution can improve phase separation.[1]
To break the emulsion and achieve a clean separation of the organic and aqueous layers.
Carryover from Previous Samples
Thoroughly clean all glassware and equipment between samples.
To prevent cross-contamination between samples.
Experimental Protocols
Protocol 1: Modified Folch Method for Lipid Extraction from Animal Tissues
This method is suitable for a wide range of tissues and is particularly effective for those with high lipid content.[1][6][12][13]
Materials:
Frozen tissue sample
Chloroform
Methanol
0.9% NaCl solution
Glass Dounce homogenizer or other mechanical homogenizer
Specific for neutral lipids, minimizing phospholipid co-extraction.[6]
Photosynthetic
Chloroform/Methanol (2/1, v/v)
High
Most general and efficient solvent for extracting lipids from plant material.[3]
Tissues
Hexane/Isopropanol
Lower
Unsuitable for the extraction of membrane-bound polar lipids.[3]
Note: Absolute yields will vary with the specific tissue and experimental conditions. This table serves as a general guide.
Mandatory Visualizations
Signaling Pathways
8-Octadecenoic acid and its metabolites have been shown to play roles in various signaling pathways, including the modulation of inflammatory responses.
Caption: Anti-inflammatory action of 8-Oxo-9-octadecenoic acid.[17][18]
Experimental Workflows
A generalized workflow for the extraction and analysis of 8-Octadecenoic acid is presented below.
Caption: Generalized workflow for 8-Octadecenoic acid extraction.
Technical Support Center: Quantification of 8-Octadecenoic Acid by HPLC
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the quantification of 8-Octadecenoic acid using High-Performance Li...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the quantification of 8-Octadecenoic acid using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in quantifying 8-Octadecenoic acid by HPLC?
The primary challenges in quantifying 8-Octadecenoic acid (an unsaturated fatty acid) by HPLC often revolve around detection, peak shape, and resolution. Since fatty acids lack strong UV chromophores, detection can be difficult with standard UV-Vis detectors.[1][2] This often necessitates the use of alternative detection methods like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD), or derivatization of the fatty acid to introduce a UV-absorbing or fluorescent tag.[3][4][5][6][7][8] Additionally, issues such as peak tailing or fronting are common, which can significantly impact the accuracy of quantification.[9][10][11]
Q2: My 8-Octadecenoic acid peak is tailing. What are the potential causes and solutions?
Peak tailing, where the peak is asymmetrical with a tail extending to the right, is a frequent problem in the HPLC analysis of fatty acids.[9] This can be caused by several factors:
Secondary Interactions: Fatty acids can interact with active sites on the column, such as residual silanols.
Solution: Use an end-capped column or add a competitive agent like triethylamine (B128534) to the mobile phase. Adjusting the mobile phase pH to keep the fatty acid in a non-ionized state can also be effective.[9]
Column Contamination or Degradation: Buildup of sample matrix components or degradation of the stationary phase can create active sites that lead to tailing.[9]
Solution: Flush the column with a strong solvent. If the issue persists, the column may need to be replaced.[9]
Sample Overload: Injecting an excessive amount of sample can saturate the column.
Solution: Reduce the injection volume or dilute the sample.[9]
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[9]
Solution: Use shorter, narrower internal diameter tubing to minimize dead volume.[9]
Q3: I am observing peak fronting for my 8-Octadecenoic acid standard. How can I resolve this?
Peak fronting, characterized by a leading edge that is less steep than the trailing edge, can also compromise quantification.[9][10] Common causes include:
Sample Overload: Injecting a sample that is too concentrated is a frequent cause of fronting.[9]
Solution: Dilute the sample or decrease the injection volume.[9]
Poor Sample Solubility: If the fatty acid is not fully dissolved in the injection solvent, it can lead to fronting.[9]
Solution: Ensure the sample is completely dissolved. It may be necessary to change the sample solvent to one that is more compatible with the mobile phase.[9][12]
Column Collapse: A void at the head of the column can cause peak fronting.
Solution: This typically requires replacing the column. Using a guard column can help protect the analytical column.[9][13]
Troubleshooting Guides
Guide 1: Poor Peak Shape
Poor peak shape, including tailing and fronting, negatively impacts resolution and the accuracy of quantification.[9] The following decision tree can guide you through troubleshooting these issues.
Caption: Troubleshooting workflow for poor peak shape.
Guide 2: No or Low Signal Intensity
A lack of or low signal intensity can be due to issues with the detector, the mobile phase, or the sample itself.
Potential Cause
Troubleshooting Steps
Inappropriate Detector
8-Octadecenoic acid lacks a strong UV chromophore.[1] Ensure you are using a suitable detector such as an ELSD or CAD, or have derivatized your sample.[3][4][5]
Detector Settings (ELSD/CAD)
For ELSD, the nebulization and evaporation temperatures are critical. For semi-volatile compounds like fatty acids, lower temperatures are often better to prevent sample loss.[14][15] For CAD, the evaporation temperature and power function value (PFV) should be optimized.[16][17]
Mobile Phase Incompatibility
For ELSD and CAD, the mobile phase must be volatile. Non-volatile buffers (e.g., phosphate) should be avoided.[3]
Sample Degradation
Ensure proper sample storage and handling to prevent degradation of the unsaturated fatty acid.
Derivatization Issues
If using derivatization, ensure the reaction has gone to completion and that the derivative is stable.[6][7]
Experimental Protocols
Protocol 1: General HPLC Method for 8-Octadecenoic Acid using ELSD
This protocol provides a starting point for the analysis of underivatized 8-Octadecenoic acid. Optimization will likely be required.
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
Mobile Phase: A gradient of methanol (B129727) and water, both containing a small amount of acetic or formic acid (e.g., 0.1%) to suppress ionization.[18] A typical gradient might be from 80% methanol to 100% methanol over 20 minutes.
Flow Rate: 1.0 mL/min.
Injection Volume: 10-20 µL.
Column Temperature: 30-40 °C.
ELSD Settings:
Nebulizer Temperature: 30-40 °C (optimize for your system and mobile phase).[15]
Evaporator Temperature: 35-45 °C (optimize to ensure solvent evaporation without losing the analyte).[15]
Gas Flow Rate: 1.0-1.5 L/min (typically nitrogen).[15]
Protocol 2: Derivatization of 8-Octadecenoic Acid for UV Detection
This protocol describes a common derivatization reaction to attach a UV-absorbing tag to the carboxylic acid group.
Technical Support Center: Optimizing Cell Treatment with 8-Octadecenoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell treatment conditions...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell treatment conditions with 8-Octadecenoic acid and its derivatives, such as 8-oxo-9-octadecenoic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during cell culture experiments involving 8-Octadecenoic acid.
Issue 1: Low Cell Viability or Cytotoxicity
Question
Answer
My cells are dying after treatment with 8-Octadecenoic acid. What could be the cause?
Several factors can contribute to low cell viability. High concentrations of the compound can be cytotoxic.[1] The solvent used to dissolve the fatty acid, such as DMSO or ethanol (B145695), may also be toxic to the cells, especially at higher concentrations (typically >0.1-0.5%).[1][2] It is also possible that the specific cell line is particularly sensitive to this fatty acid.
How can I troubleshoot this issue?
1. Perform a Dose-Response Experiment: Test a wide range of 8-Octadecenoic acid concentrations to determine the optimal, non-toxic concentration for your specific cell line.[1] 2. Conduct a Time-Course Experiment: Assess cell viability at different incubation times (e.g., 24h, 48h, 72h) to find the ideal treatment duration.[1] 3. Include a Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO, ethanol) used to dissolve the fatty acid to assess solvent toxicity.[1] 4. Check Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is low and non-toxic (typically ≤ 0.1%).[1] 5. Assess Compound Stability: The compound may degrade in the culture medium over time. Consider replenishing the medium with a fresh compound for longer experiments.[1]
Issue 2: Precipitate Formation in Culture Medium
Question
Answer
I'm observing a precipitate in my cell culture medium after adding 8-Octadecenoic acid.
8-Octadecenoic acid, like other fatty acids, has poor solubility in aqueous solutions like cell culture media.[3][4][] This can lead to precipitation, especially at higher concentrations. The precipitate may also be due to the interaction of the fatty acid with components in the medium.
How can I prevent precipitation?
1. Use a Suitable Solvent: Dissolve the 8-Octadecenoic acid in an appropriate solvent like DMSO or ethanol to create a high-concentration stock solution before diluting it in the culture medium.[2][6] 2. Complex with Bovine Serum Albumin (BSA): To enhance solubility and mimic physiological conditions, complex the fatty acid with fatty-acid-free BSA.[4][7][8] This involves incubating the fatty acid with a BSA solution before adding it to the cell culture medium.[9][10] 3. Prepare Fresh Solutions: Prepare the fatty acid solutions fresh for each experiment to minimize degradation and precipitation. 4. Gentle Warming and Mixing: When preparing the final dilution in the culture medium, gentle warming (e.g., to 37°C) and thorough mixing can help improve solubility.[10] 5. Sterile Filtration: After preparing the fatty acid-BSA complex, sterile filter the solution to remove any aggregates before adding it to the cells.[6]
Issue 3: Inconsistent or Non-Reproducible Results
Question
Answer
My experimental results are inconsistent between experiments.
Inconsistent results can stem from several sources, including variations in cell seeding density, passage number, preparation of the fatty acid solution, and the stability of the compound.[1] The way fatty acid solutions are prepared can significantly impact experimental outcomes.[6]
What steps can I take to ensure reproducibility?
1. Standardize Cell Culture Practices: Use cells within a consistent and low passage number range, and ensure a standardized cell seeding protocol.[1] 2. Consistent Compound Preparation: Follow a strict, detailed protocol for preparing the 8-Octadecenoic acid solution for every experiment. Document the solvent, concentration, BSA-to-fatty-acid ratio, and incubation conditions.[6] 3. Use Freshly Prepared Solutions: Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[11] Prepare the final working solution fresh for each experiment. 4. Monitor Compound Stability: If experiments are long, consider if the compound is stable in the culture medium for the duration of the experiment.[1] 5. Run Appropriate Controls: Always include positive and negative controls in your experiments to validate your results.
Frequently Asked Questions (FAQs)
Preparation and Handling
Question
Answer
What is the recommended solvent for 8-Octadecenoic acid?
Due to its poor solubility in aqueous media, 8-Octadecenoic acid should first be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol to prepare a concentrated stock solution.[2][6] The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid toxicity.[1]
How do I prepare an 8-Octadecenoic acid solution for cell treatment?
A common method is to first dissolve the fatty acid in a minimal amount of solvent (e.g., ethanol or DMSO) to create a stock solution.[6][9] This stock solution is then typically complexed with fatty-acid-free bovine serum albumin (BSA) to improve solubility and facilitate cellular uptake.[4][7] The fatty acid-BSA complex is then diluted to the desired final concentration in the cell culture medium.[9][10]
Is it necessary to complex 8-Octadecenoic acid with BSA?
While not strictly necessary for all experimental setups, complexing with BSA is highly recommended.[4][7] It improves the solubility and stability of the fatty acid in the culture medium and mimics the physiological transport of fatty acids in the bloodstream.[4][12] Using fatty-acid-free BSA is crucial to avoid introducing other lipids into your experiment.[6]
What are the recommended storage conditions for 8-Octadecenoic acid?
Solid 8-Octadecenoic acid should be stored at -20°C.[11] Stock solutions in solvents like DMSO can also be stored at -20°C for shorter periods or at -80°C for longer-term storage. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.[11]
Experimental Design
Question
Answer
What is a typical concentration range for treating cells with 8-Octadecenoic acid?
The optimal concentration is highly dependent on the cell type and the specific biological question being investigated. Based on studies with related compounds like 8-oxo-9-octadecenoic acid, a starting range of 1 µM to 50 µM is often used.[13] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental system.[1]
What is a typical incubation time for cell treatment?
Incubation times can vary from a few hours to 72 hours or longer, depending on the endpoint being measured.[1] For signaling pathway studies, shorter incubation times may be sufficient, while for cell viability or proliferation assays, longer incubation periods are often necessary. A time-course experiment is recommended to determine the optimal treatment duration.[1]
What are the known signaling pathways affected by 8-Octadecenoic acid derivatives?
8-oxo-9-octadecenoic acid has been shown to have anti-inflammatory effects by inhibiting lipopolysaccharide (LPS)-induced signaling pathways.[13][14] Specifically, it can suppress the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) in the MAPK pathway.[13][14] It also inhibits the NF-κB signaling pathway by reducing the phosphorylation of IκB-α and p50.[13][14]
Quantitative Data Summary
Table 1: Experimental Conditions for 8-oxo-9-octadecenoic acid (OOA) Treatment in RAW 264.7 Macrophages
This protocol is adapted from a study on RAW 264.7 macrophages.[13]
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.
Serum Starvation: Serum-starve the cells for 24 hours.
Treatment: Treat the cells with various concentrations of 8-Octadecenoic acid (and 1 µg/mL LPS if studying inflammatory response) for 18 hours.
MTT Addition: Add 50 µL of MTT solution (2 mg/mL) to each well and incubate for an additional 2 hours at 37°C.
Formazan (B1609692) Solubilization: Discard the culture medium and MTT solution, and add DMSO to each well to dissolve the purple formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
2. Nitric Oxide (NO) Inhibition (Griess) Assay
This protocol is based on the methodology used to assess the anti-inflammatory effects of 8-oxo-9-octadecenoic acid.[13]
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours. Co-incubate the cells with different concentrations of 8-Octadecenoic acid and an inflammatory stimulus (e.g., LPS).
Supernatant Collection: After the treatment period, collect the cell-free culture supernatants.
Griess Reaction: Mix 100 µL of the culture supernatant with an equal volume of Griess reagent (0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid and 1% sulfanilamide).
Incubation: Incubate the mixture at room temperature for 10 minutes.
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
Quantification: Determine the amount of nitrite (B80452) in the supernatants using a sodium nitrite standard curve.
Visualizations
Caption: Experimental workflow for 8-Octadecenoic acid cell treatment.
Caption: Signaling pathways inhibited by 8-oxo-9-octadecenoic acid.
Caption: Troubleshooting logic for common experimental issues.
8-Octadecenoic acid stability and long-term storage conditions
Technical Support Center: 8-Octadecenoic Acid Welcome to the technical support center for 8-Octadecenoic acid (Oleic Acid). This resource is designed to assist researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: 8-Octadecenoic Acid
Welcome to the technical support center for 8-Octadecenoic acid (Oleic Acid). This resource is designed to assist researchers, scientists, and drug development professionals with troubleshooting and frequently asked questions regarding the stability and long-term storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What is 8-Octadecenoic acid and why is its stability important?
A1: 8-Octadecenoic acid, commonly known as oleic acid, is a monounsaturated omega-9 fatty acid. Its stability is crucial as degradation can impact experimental outcomes, product quality, and shelf-life. The primary degradation pathway is oxidation, which can alter its chemical properties and lead to the formation of undesirable byproducts.[1][2][3]
Q2: What are the main factors that affect the stability of 8-Octadecenoic acid?
A2: The stability of 8-Octadecenoic acid is influenced by several factors, including:
Temperature: Higher temperatures accelerate the rate of oxidation.[2][4]
Exposure to Oxygen: The presence of oxygen is a key driver of autoxidation.[2][3]
Exposure to Light: Light, particularly UV light, can initiate and accelerate photooxidation.[2]
Presence of Metal Ions: Transition metals can act as catalysts, promoting oxidation.[2]
Presence of Antioxidants: Antioxidants can inhibit the oxidation process and improve stability.[5][6]
Q3: What are the ideal long-term storage conditions for 8-Octadecenoic acid?
A3: For optimal long-term stability, 8-Octadecenoic acid should be stored in a cool, dark, and dry place.[7][8] Specific recommendations include:
Temperature: Freezer storage at -20°C is ideal.[9]
Atmosphere: Store under an inert gas like nitrogen or argon to minimize exposure to oxygen.
Container: Use a tightly sealed, opaque container to protect from light and air.[7][9]
Purity: Higher purity grades of 8-Octadecenoic acid tend to be more stable.
Q4: How can I tell if my 8-Octadecenoic acid has degraded?
A4: Degradation of 8-Octadecenoic acid can be indicated by:
Changes in Appearance: A noticeable darkening or change in color (e.g., from colorless to yellowish or brown) can be a sign of degradation.[7][9]
Rancid Odor: The development of an off-odor is a common indicator of oxidation, a process known as rancidification.[3]
Analytical Testing: An increase in the peroxide value or the detection of secondary oxidation products like aldehydes and ketones via analytical methods such as GC or HPLC are definitive signs of degradation.[10]
Q5: Can I use antioxidants to improve the stability of 8-Octadecenoic acid?
A5: Yes, the addition of antioxidants can significantly improve the oxidative stability of 8-Octadecenoic acid.[5][6] Common antioxidants used for this purpose include tocopherols (B72186) (Vitamin E), ascorbyl palmitate, and various plant extracts like rosemary extract.[5][6][11]
Troubleshooting Guide
Issue
Possible Cause
Recommended Action
Unexpected experimental results
Degradation of 8-Octadecenoic acid leading to altered properties or the presence of reactive byproducts.
1. Verify the integrity of your 8-Octadecenoic acid stock. Check for any visual signs of degradation or a rancid odor. 2. If degradation is suspected, perform an analytical test such as peroxide value determination or GC/HPLC analysis to confirm. 3. If the stock is degraded, discard it and use a fresh, properly stored vial.
Visible change in color or viscosity of the sample
Oxidation of the fatty acid due to improper storage (exposure to air, light, or high temperatures).
1. Review your storage conditions against the recommended guidelines (see FAQs). 2. Ensure the container is tightly sealed and protected from light. 3. Consider aliquoting the material upon receipt to minimize repeated freeze-thaw cycles and exposure to air of the main stock.
Precipitate formation in the sample
The melting point of 8-Octadecenoic acid is around 13-16°C. If stored at a low temperature, it may solidify or form precipitates.
1. Gently warm the sample to room temperature and vortex to re-dissolve the precipitate. 2. Ensure the sample is completely homogenous before use.
Inconsistent results between batches
Variability in the stability and degradation state of different batches of 8-Octadecenoic acid.
1. Always record the lot number of the material used in your experiments. 2. If you suspect batch-to-batch variability, contact the supplier for the certificate of analysis and any stability data. 3. Consider performing a quality control check on new batches before use in critical experiments.
Data Presentation
Table 1: Summary of Factors Affecting 8-Octadecenoic Acid Stability
Factor
Effect on Stability
Recommendation
Temperature
Increased temperature accelerates oxidation.[2][4]
Technical Support Center: Navigating the Complexities of Fatty Acid Isomer Analysis
Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address c...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common pitfalls encountered during the analysis of fatty acid isomers.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution and Co-elution of Isomers
Q1: My chromatogram shows broad, tailing, or shouldering peaks, suggesting co-elution of fatty acid isomers. What are the initial troubleshooting steps?
A1: Initial actions should center on optimizing your chromatographic method and ensuring your sample preparation is adequate. Co-elution, where multiple isomers elute simultaneously, is a common hurdle that can impede accurate identification and quantification.
Initial Diagnostic Steps:
Confirm Peak Purity: If available, use a Diode Array Detector (DAD) or Mass Spectrometry (MS) to assess peak purity. A DAD can evaluate purity by comparing UV spectra across a peak; differing spectra suggest an impure peak.[1] Similarly, an MS detector can reveal different mass spectra across the peak, confirming multiple components are present.[1]
Evaluate Sample Preparation:
Sample Overload: Injecting too much sample can cause peak distortion and co-elution. Try diluting your sample and injecting a smaller volume.[1]
Incomplete Derivatization: For gas chromatography (GC), incomplete conversion of fatty acids to their more volatile ester forms (e.g., fatty acid methyl esters - FAMEs) can lead to peak tailing and co-elution with derivatized peaks. Ensure your derivatization reagents are fresh and that reaction conditions (time, temperature) are optimal.[2] The presence of water can also hinder the esterification reaction.[3]
Technical Support Center: Separation of Octadecenoic Acid Positional Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in separating positional isomers of octadecenoic...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in separating positional isomers of octadecenoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating positional isomers of octadecenoic acid?
A1: The main techniques for separating positional isomers of octadecenoic acid are Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC), Comprehensive Two-Dimensional Gas Chromatography (GCxGC), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Each method offers distinct advantages in terms of resolution, selectivity, and application.
Q2: When should I choose Ag+-HPLC for my separation?
A2: Ag+-HPLC is highly effective for resolving positional and geometric (cis/trans) isomers of fatty acids. The separation mechanism is based on the formation of reversible π-complexes between the silver ions on the stationary phase and the double bonds of the fatty acids. The strength of these interactions depends on the number, position, and configuration of the double bonds, allowing for fine-tuned separation. It is particularly powerful for complex mixtures of isomers.
Q3: What are the advantages of using GCxGC for octadecenoic acid isomer separation?
A3: GCxGC provides exceptional resolving power by employing two columns with different separation mechanisms. This technique is ideal for analyzing complex samples containing numerous fatty acid isomers. For instance, coupling an ionic liquid column with a phenyl polysilphenylene-siloxane column can achieve optimal separation of octadecenoic acid methyl esters.[1]
Q4: Can I use standard RP-HPLC for separating these isomers?
A4: While standard RP-HPLC with a C18 column can separate fatty acids based on chain length and degree of unsaturation, its ability to resolve positional isomers is limited due to their similar hydrophobicity. However, specialized RP-HPLC columns, such as those with cholesteryl-bonded silica (B1680970), can provide enhanced separation of both geometric and positional isomers due to their high molecular shape selectivity.
Q5: Is derivatization necessary for analyzing octadecenoic acid isomers?
A5: Yes, derivatization is a crucial step for both GC and HPLC analysis of fatty acids. For GC, fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs). For HPLC with UV detection, derivatization to phenacyl or other UV-active esters is necessary because underivatized fatty acids lack a strong UV chromophore. This process also improves peak shape and resolution by neutralizing the polar carboxyl group.[2]
Troubleshooting Guide
Issue: My chromatogram shows broad or co-eluting peaks for octadecenoic acid isomers.
This is a common challenge that can compromise the identification and quantification of individual isomers. Follow these steps to troubleshoot the issue.
Step 1: Confirm Peak Purity
Using a Diode Array Detector (DAD) or Mass Spectrometry (MS): If your system is equipped with a DAD or MS detector, you can assess peak purity. For DAD, non-identical UV spectra across a single peak indicate an impure peak. With MS, differing mass spectra across the peak confirm the presence of multiple components.[2]
Peak Shape Analysis: Asymmetrical peaks or the presence of a "shoulder" are strong indicators of co-elution.[3]
Step 2: Evaluate and Optimize Sample Preparation
Sample Overload: Injecting too much sample can lead to peak distortion and co-elution. Try diluting your sample and injecting a smaller volume.[2]
Incomplete Derivatization: Ensure your derivatization reaction to form esters (e.g., FAMEs or phenacyl esters) has gone to completion. Incomplete reactions can result in peak tailing of the free fatty acids, which may overlap with your target isomer peaks.[3]
Step 3: Optimize Chromatographic Conditions
If co-elution persists after addressing sample preparation, methodical adjustments to your chromatographic parameters are necessary.
Mobile Phase (for HPLC):
Solvent Strength: For reversed-phase HPLC, increasing the water content in the mobile phase can increase retention and may improve the separation of closely eluting compounds.[2]
Solvent Type: Switching the organic modifier (e.g., from acetonitrile (B52724) to methanol) can alter selectivity and potentially resolve co-eluting peaks.
Additives: For the analysis of free fatty acids, adding a small amount of acid (e.g., 0.05% TFA) to the mobile phase can suppress the ionization of the carboxyl group, leading to sharper peaks.[2]
Gradient Elution (for HPLC):
Implement a shallower gradient. A slower, more gradual increase in the organic solvent concentration often significantly improves the resolution of complex isomer mixtures, although it will increase the analysis time.[2]
Temperature Program (for GC):
Lower the Initial Temperature: A lower starting temperature can enhance the separation of more volatile, early-eluting compounds.[3]
Reduce the Ramp Rate: A slower temperature ramp (e.g., 2°C/min instead of 10°C/min) generally improves separation for most compounds, including complex isomer mixtures.[3]
Column Selection:
If optimization of the method parameters does not resolve the co-elution, consider changing the column. For GC, highly polar stationary phases (e.g., HP-88, SP-2560) are specifically designed for the separation of FAMEs based on the degree of unsaturation and the position of double bonds.[3] For HPLC, switching from a standard C18 column to a silver-ion column or a column with a different selectivity (e.g., cholesteryl-bonded) is the next logical step.
Experimental Protocols
Protocol 1: Silver-Ion HPLC (Ag+-HPLC) for Octadecenoic Acid Methyl Esters
This protocol is adapted for the separation of octadecenoic acid methyl ester (FAME) isomers.
Sample Preparation (Derivatization to FAMEs):
Ensure complete conversion of your fatty acid sample to FAMEs using a standard procedure, such as with boron trifluoride in methanol (B129727) or methanolic HCl.
HPLC Conditions:
Column: A silver-ion column (e.g., ChromSpher 5 Lipids).
Mobile Phase: A non-polar mobile phase with a small amount of a polar modifier to control retention. A typical mobile phase is a mixture of hexane (B92381) with a very low percentage of acetonitrile and isopropanol (B130326) (e.g., 0.018% acetonitrile and 0.18% isopropanol in hexane).[1]
Flow Rate: 1.0 mL/min.
Column Temperature: Ambient or controlled at a specific temperature (e.g., 21°C).
Detection: Atmospheric Pressure Photoionization Mass Spectrometry (APPI-MS) is highly effective for sensitive and selective detection.[1]
Injection Volume: 5-20 µL.
Protocol 2: Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
This protocol outlines a general approach for the separation of octadecenoic acid FAME isomers using GCxGC.
Sample Preparation (Derivatization to FAMEs):
Derivatize the fatty acids to FAMEs to ensure volatility for GC analysis.
GCxGC Conditions:
First Dimension Column: An ionic liquid column (e.g., Supelco SLB-IL100).[1]
Second Dimension Column: A column with a different selectivity, such as a 50% phenyl polysilphenylene-siloxane column (e.g., SGE BPX50).[1]
Carrier Gas: Helium.
Temperature Program: A programmed temperature gradient is used to elute the FAMEs. An example program could start at a low temperature and ramp up to a higher temperature to ensure the elution of all isomers.
Modulator: A thermal or cryogenic modulator is used to trap and re-inject the effluent from the first column onto the second column.
Detection: A Flame Ionization Detector (FID) or a Time-of-Flight Mass Spectrometer (TOF-MS) can be used.
Protocol 3: Reversed-Phase HPLC (RP-HPLC) with Enhanced Selectivity
This protocol is for the separation of derivatized octadecenoic acid isomers using an RP-HPLC column with enhanced shape selectivity.
Sample Preparation (Derivatization):
Derivatize the fatty acids to phenacyl or other UV-active esters to enable UV detection.
HPLC Conditions:
Column: A cholesteryl-bonded silica column (e.g., COSMOSIL Cholester) for superior separation of geometric and positional isomers compared to standard C18 columns.
Mobile Phase: A gradient of acetonitrile and water is commonly used.
Flow Rate: 1.0 mL/min.
Column Temperature: 30-40°C.
Detection: UV detector at a wavelength appropriate for the chosen derivative (e.g., 254 nm for phenacyl esters).
Injection Volume: 10-20 µL.
Quantitative Data Summary
Technique
Stationary Phase/Column
Separation Principle
Resolution of Positional Isomers
Key Advantages
Considerations
Ag+-HPLC
Silver-ion impregnated silica
π-complexation with double bonds
Excellent
High selectivity for both positional and geometric isomers.
Can be sensitive to mobile phase composition; may require specialized columns.
Technical Support Center: Mass Spectrometry Analysis of Fatty Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the mass spectrometry analysis of fatty acids. This resource provides troubleshooting guides and frequent...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the mass spectrometry analysis of fatty acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common interference issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in fatty acid mass spectrometry analysis?
The primary sources of interference in the mass spectrometric analysis of fatty acids include:
Matrix Effects: Co-eluting compounds from the sample matrix can alter the ionization efficiency of the target fatty acids, leading to ion suppression or enhancement.[1][2][3] In biological samples like plasma or serum, phospholipids (B1166683) are a major cause of matrix effects.[1]
Isobaric and Isomeric Interference: Different fatty acids or other lipid species can have the same nominal mass-to-charge ratio (m/z), making them difficult to distinguish, especially with low-resolution mass spectrometers.[1][4] This is common for fatty acids that differ only in the position of double bonds or their cis/trans configuration.[5]
In-source Fragmentation and Instability: Fatty acids, particularly polyunsaturated ones, can be unstable and fragment within the ion source of the mass spectrometer, creating multiple related ions that can complicate analysis.[1][6] The inherent reactivity of polyunsaturated fatty acids can also lead to oxidation, generating additional interfering compounds.[1]
Contamination: Contaminants from solvents, glassware, plasticware, and reagents can introduce extraneous peaks in the chromatogram.[1][7][8] Common contaminants include fatty acids like palmitic and stearic acid.[8]
Poor Ionization Efficiency: Free fatty acids often exhibit poor ionization efficiency, especially in electrospray ionization (ESI), which can lead to low sensitivity.[9][10][11]
Q2: How can I identify matrix effects in my LC-MS/MS data?
Common indicators of matrix effects in your data include:
Poor reproducibility of analyte response between different samples.[1]
A significant difference in the peak area of a fatty acid standard when comparing it in a pure solvent versus spiked into a prepared sample matrix (post-extraction spike).[1]
Inconsistent analyte-to-internal standard ratios across a batch of samples.[1]
Loss of linearity in the calibration curve, especially at higher concentrations.[1]
Changes in the retention time or peak shape of the analyte in matrix samples compared to pure standards.[1][12]
Q3: What is the purpose of derivatization in fatty acid analysis, and what are the common methods?
Derivatization is a critical step to overcome challenges associated with the direct analysis of free fatty acids by GC-MS and LC-MS.[13] Its main purposes are:
To increase the volatility and thermal stability of fatty acids for GC analysis.[13]
To improve ionization efficiency and reduce ionization suppression in LC-MS, thereby enhancing detection sensitivity and selectivity.[10][14]
To convert the polar carboxyl group into a less polar functional group, leading to better chromatographic peak shape.[13]
Common derivatization methods include:
Esterification to Fatty Acid Methyl Esters (FAMEs): This is the most widely used method, often employing reagents like boron trifluoride (BF3) in methanol (B129727).[13][15]
Pentafluorobenzyl (PFB) Esterification: This method, using PFBBr, is ideal for trace-level quantification with negative chemical ionization (NCI-MS) due to its exceptional sensitivity.[13][16][17]
Charge-Reversal Derivatization: For LC-MS, derivatization of the carboxyl group can reverse the charge, allowing for detection in the positive ion mode with increased sensitivity.[14]
Troubleshooting Guides
Issue 1: Low Signal Intensity and Poor Reproducibility
Symptoms:
Low signal intensity for your fatty acid of interest in matrix samples compared to solvent standards.[1]
High variability in peak areas across replicate injections of the same sample.[1]
Calculated recovery is significantly below acceptable limits.[1]
Possible Causes & Solutions:
Root Cause
Solutions
Matrix Effects (Ion Suppression)
Sample Preparation: - Solid-Phase Extraction (SPE): Use SPE to fractionate specific lipid classes and remove interfering compounds.[18]- Liquid-Liquid Extraction (LLE): Optimize LLE protocols to selectively extract fatty acids.- Dilution: Dilute the sample to reduce the concentration of matrix components, if sensitivity allows.Chromatography: - Optimize Gradient: Adjust the chromatographic gradient to separate the analyte from co-eluting matrix components.[2]- Change Column Chemistry: Use a different column with alternative selectivity.Mass Spectrometry: - Change Ionization Source: Consider using Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), which can be less prone to matrix effects than ESI for certain compounds.[19][20][21][22]- Use Isotope-Labeled Internal Standards: This is the most recognized technique to correct for matrix effects.[2]
Poor Ionization Efficiency
Derivatization: - GC-MS: Convert fatty acids to more volatile and less polar esters (e.g., FAMEs, TMS esters).[13][15]- LC-MS: Employ derivatization to improve ionization efficiency. Charge-reversal derivatization can significantly enhance sensitivity in positive ion mode.[10][14] An isotopic-tagged derivatization strategy can also remarkably improve detection sensitivity.[9]
Contamination
System Cleaning: - Methanol Washing: Wash glassware with methanol to reduce exogenous palmitic and stearic acid.- High-Purity Solvents: Use high-purity solvents and reagents to minimize contaminants.[1]
Issue 2: Co-eluting Peaks and Inaccurate Quantification
Symptoms:
Difficulty in distinguishing your analyte peak from other components in the chromatogram.
Inaccurate quantification due to overlapping signals from other compounds with the same m/z ratio.
Possible Causes & Solutions:
Root Cause
Solutions
Isobaric/Isomeric Interference
High-Resolution Mass Spectrometry (HRMS): - Use HRMS (e.g., FTMS) to resolve some isobaric overlaps based on accurate mass.[1][23]Chromatographic Separation: - Optimize Chromatography: Improve chromatographic separation by adjusting the mobile phase, gradient, or column to resolve isomers.[1]Tandem Mass Spectrometry (MS/MS): - Unique Fragment Ions: Utilize MS/MS to generate and monitor unique fragment ions for the target analyte to differentiate it from isomers.[24]- Alternative Fragmentation: Explore different fragmentation techniques that may provide more structural information to distinguish isomers.[25]
In-Source Fragmentation
Optimize MS Source Conditions: - Reduce Voltages: Lower the voltages in the ion source (e.g., skimmer, tube lens) to minimize unintentional fragmentation.[6]- Softer Ionization: Use a softer ionization technique like APCI or APPI, which can produce less fragmentation compared to ESI under certain conditions.[16][19]
Quantitative Data Summary
Table 1: Impact of Derivatization on Sensitivity
Derivatization Reagent
Analyte Class
Fold Increase in Sensitivity (Compared to Underivatized)
Cap the vial and let the reaction proceed at room temperature for 20 minutes. Alternatively, heating at 60-70°C for 60-90 minutes can be employed.[7][13]
Dry the sample under a gentle stream of nitrogen or using a speedvac.[7]
Reconstitute the dried PFB esters in 50 µL of isooctane.[7][13]
The sample is now ready for GC-NCI-MS analysis.
Visualizations
Caption: Troubleshooting workflow for fatty acid mass spectrometry analysis.
Caption: Decision tree for selecting a fatty acid derivatization strategy.
Optimizing reaction conditions for the synthesis of 8-Octadecenoic acid
Welcome to the technical support center for the synthesis of 8-Octadecenoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encounter...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of 8-Octadecenoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during synthesis, with a primary focus on addressing problems related to reaction optimization, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 8-Octadecenoic acid?
A1: The most prevalent methods for synthesizing 8-Octadecenoic acid are the Wittig reaction and olefin metathesis. The Wittig reaction offers a reliable way to form the carbon-carbon double bond at a specific position, while cross-metathesis using Grubbs catalysts provides an alternative route, particularly for generating specific isomers.
Q2: I am observing a low yield in my Wittig reaction. What are the likely causes?
A2: Low yields in the Wittig synthesis of 8-Octadecenoic acid can stem from several factors. These include incomplete formation of the ylide due to a weak or degraded base, instability of the ylide, suboptimal reaction temperatures, or steric hindrance. It is also crucial to ensure the purity of the starting materials, as impurities can interfere with the reaction.
Q3: My synthesis is producing a mixture of cis and trans isomers. How can I improve the stereoselectivity for the desired isomer?
A3: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. For the synthesis of the cis (Z) isomer, non-stabilized ylides under salt-free conditions are generally preferred. The choice of solvent and base is critical; aprotic, non-polar solvents and sodium or potassium bases tend to favor the cis product. Conversely, stabilized ylides or the presence of lithium salts can lead to a higher proportion of the trans (E) isomer. For metathesis reactions, the choice of catalyst and reaction conditions can also influence the E/Z selectivity.[1][2]
Q4: What are the best methods for purifying 8-Octadecenoic acid and separating the cis and trans isomers?
A4: Purification of 8-Octadecenoic acid and the separation of its geometric isomers can be challenging. Common techniques include:
Low-Temperature Crystallization: This method exploits the different melting points and solubilities of the cis and trans isomers at low temperatures to achieve separation.
Silver Ion (Ag+) Chromatography: This is a powerful technique for separating unsaturated fatty acid isomers. It can be performed as silver ion high-performance liquid chromatography (Ag+-HPLC) or thin-layer chromatography (Ag+-TLC).
Gas Chromatography (GC): High-polarity capillary columns are effective for separating fatty acid methyl esters (FAMEs), including positional and geometric isomers of octadecenoic acid, for analytical purposes.[3]
Troubleshooting Guides
Wittig Reaction Troubleshooting
Issue
Potential Cause
Troubleshooting Steps & Recommendations
Low or No Product Yield
Incomplete ylide formation
- Use a strong, fresh base (e.g., NaH, KHMDS, KOtBu). Ensure anhydrous conditions as these bases are moisture-sensitive. - Verify the quality of the phosphonium (B103445) salt.
Ylide decomposition
- Prepare and use the ylide at low temperatures (e.g., -78 °C to 0 °C) if it is known to be unstable.
Suboptimal reaction temperature
- While ylide formation may require low temperatures, the reaction with the aldehyde may need to be warmed to room temperature or slightly above to proceed at a reasonable rate. Monitor the reaction progress by TLC or GC to determine the optimal temperature profile.[4]
Impure reactants
- Ensure the aldehyde and phosphonium salt are pure. Impurities can lead to side reactions.
Low cis (Z) Selectivity
Presence of lithium salts
- Avoid using lithium bases (e.g., n-BuLi) for ylide formation. Use sodium or potassium bases (e.g., NaH, KHMDS) to maintain salt-free conditions, which favor the kinetic cis product.[1]
Inappropriate solvent
- Use aprotic, non-polar solvents such as THF or diethyl ether, which generally enhance cis-selectivity.[1]
Ylide is stabilized
- Ensure the phosphonium ylide is non-stabilized (i.e., the substituent on the carbanion is an alkyl group) to favor the cis isomer. Stabilized ylides (with electron-withdrawing groups) predominantly yield the trans isomer.[5]
Formation of Byproducts
Self-condensation of the aldehyde
- Add the aldehyde slowly to the pre-formed ylide solution at a low temperature to minimize side reactions.
Oxidation of the aldehyde
- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde to a carboxylic acid.
Triphenylphosphine oxide removal issues
- Triphenylphosphine oxide can sometimes be difficult to remove. Purification by column chromatography or crystallization is typically effective.
Cross-Metathesis Troubleshooting
Issue
Potential Cause
Troubleshooting Steps & Recommendations
Low Yield
Inactive catalyst
- Use a fresh, properly stored Grubbs catalyst. Ensure the reaction is performed under an inert atmosphere as some catalysts are sensitive to air and moisture.
Suboptimal catalyst loading
- The optimal catalyst loading can vary. Start with the recommended loading (e.g., 1-5 mol%) and optimize as needed. Too little catalyst will result in a slow or incomplete reaction, while too much can lead to unwanted side reactions.
Unfavorable equilibrium
- If a volatile byproduct like ethylene (B1197577) is formed, bubbling a stream of inert gas through the reaction mixture can help drive the equilibrium towards the products.
Poor E/Z Selectivity
Catalyst choice
- Different generations and modifications of Grubbs catalysts exhibit different selectivities. Consult the literature to select a catalyst known to favor the desired isomer for your specific substrates.[6]
Reaction temperature
- Temperature can influence the E/Z ratio. Running the reaction at different temperatures may improve selectivity.
Homodimerization
Similar reactivity of olefins
- If the two olefin partners have similar reactivity, a statistical mixture of products, including homodimers, is likely. Using an excess of one of the olefins can favor the desired cross-metathesis product.
Experimental Protocols
Protocol 1: Synthesis of cis-8-Octadecenoic Acid via Wittig Reaction
This protocol is a representative method and may require optimization based on laboratory conditions and reactant purity.
Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend (8-carboxyheptyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
Slowly add potassium tert-butoxide (2.2 equivalents) to the suspension with vigorous stirring. The mixture will typically turn a characteristic orange or reddish color, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 1 hour.
Wittig Reaction: While maintaining the temperature at 0 °C, add a solution of decanal (1.0 equivalent) in anhydrous THF dropwise to the ylide solution over 30 minutes.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
Work-up: Quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2-3).
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude 8-Octadecenoic acid by low-temperature crystallization from a suitable solvent (e.g., acetonitrile (B52724) or acetone) or by column chromatography on silica (B1680970) gel.
Protocol 2: Analysis of 8-Octadecenoic Acid Isomers by GC-MS
GC-MS instrument with a high-polarity capillary column (e.g., SP-2560 or equivalent)[3]
Procedure:
Derivatization to Fatty Acid Methyl Esters (FAMEs): To a small sample of the acid, add a solution of BF₃-methanol (14%) or anhydrous HCl in methanol (5%). Heat the mixture (e.g., at 60 °C for 30 minutes) to convert the fatty acid to its methyl ester.
Extraction: After cooling, add hexane and water. Shake and allow the layers to separate. Collect the upper hexane layer containing the FAMEs.
Wash the hexane layer with a saturated sodium bicarbonate solution and then with water.
Dry the hexane solution over anhydrous sodium sulfate.
GC-MS Analysis: Inject an aliquot of the hexane solution into the GC-MS. Use a temperature program that effectively separates the C18:1 isomers. The mass spectrometer can be operated in electron ionization (EI) mode to obtain fragmentation patterns for identification.[7]
Technical Support Center: Quantifying Low Levels of Branched-Chain Fatty Acids
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered w...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered when quantifying low levels of branched-chain fatty acids (BCFAs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low levels of BCFAs?
A1: The primary challenges stem from several factors:
Co-elution: BCFAs often co-elute with other more abundant fatty acids, particularly their straight-chain isomers, even when using long, high-polarity gas chromatography (GC) columns.[1][2]
Isomeric Similarity: Many BCFA isomers have very similar or identical mass spectra under conventional electron ionization (EI), making them difficult to distinguish and identify unambiguously.[1][2][3]
Low Abundance: BCFAs are often present at much lower concentrations than their straight-chain counterparts, which can lead to their signals being masked or difficult to detect.
Sample Matrix Effects: Complex biological matrices can interfere with extraction, derivatization, and ionization, leading to signal suppression and inaccurate quantification.[4]
Lack of Commercial Standards: The limited availability of high-purity standards for all BCFA isomers complicates accurate identification and the creation of precise calibration curves.[1][5]
Q2: Why is derivatization necessary for GC-MS analysis of BCFAs?
A2: Derivatization is a critical step for GC-MS analysis of fatty acids for two main reasons:
Increased Volatility: Free fatty acids are not volatile enough for GC analysis due to their polar carboxyl group. Converting them to fatty acid methyl esters (FAMEs) or other esters increases their volatility.[2][6][7]
Improved Chromatography: Derivatization neutralizes the polar carboxyl group, which reduces peak tailing and improves separation efficiency on the GC column.[6][7]
Q3: What are the advantages and disadvantages of GC-MS versus LC-MS for BCFA analysis?
A3: Both techniques are powerful, but have different strengths.[8]
GC-MS: Offers excellent chromatographic separation for volatile compounds like FAMEs and is a well-established, robust technique.[8] However, it requires a derivatization step, and co-elution of isomers remains a significant challenge.[1][2]
LC-MS/MS: Can often analyze free fatty acids without derivatization, simplifying sample preparation.[5] It is highly sensitive and selective, and specialized columns can improve the separation of isomers.[3][9] However, matrix effects can be more pronounced, and it may not be as effective for short-chain BCFAs.[8]
Q4: Which derivatization reagent is best for enhancing the sensitivity of low-level BCFAs?
A4: For trace-level quantification, derivatization with pentafluorobenzyl bromide (PFBBr) coupled with negative chemical ionization (NCI) mass spectrometry provides exceptional sensitivity.[10][11] This method is significantly more sensitive than standard electron ionization (EI) with FAMEs. For general purposes, acid-catalyzed esterification using boron trifluoride (BF₃) in methanol (B129727) is a widely used and effective method for creating FAMEs.[7][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of low-level BCFAs.
Problem 1: Low or No Signal for Target BCFAs
Potential Cause
Recommended Troubleshooting Steps & Solutions
Inefficient Extraction
Review your lipid extraction protocol. Methods like Folch or Bligh and Dyer are standard.[11][12] Ensure complete solvent evaporation before derivatization. For complex matrices, consider solid-phase extraction (SPE) to isolate and concentrate fatty acids.[13]
Poor Derivatization Yield
Optimize reaction conditions (temperature and time). For FAMEs using BF₃-Methanol, incubate at 60°C for 30-60 minutes.[8] Ensure reagents are high quality and anhydrous, as water can hinder the reaction. For ultra-trace levels, switch to a more sensitive reagent like PFBBr.[10][11]
Instrument Insensitivity
Check the mass spectrometer's overall sensitivity. A dirty ion source, inlet liner, or detector can cause a general loss of signal.[5][14] Perform routine maintenance, including cleaning the ion source and replacing the liner and septum.[15][16]
Analyte Degradation
Minimize sample exposure to heat and oxygen. Add an antioxidant like butylated hydroxytoluene (BHT) during extraction to prevent oxidation of any unsaturated BCFAs.[11] Store samples appropriately at low temperatures.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Potential Cause
Recommended Troubleshooting Steps & Solutions
Active Sites in Inlet or Column
The polar carboxyl group of underivatized fatty acids can interact with active sites, causing tailing.[17] Ensure derivatization is complete. Deactivate the inlet liner with silylation or use a pre-deactivated liner. Trim 10-30 cm from the front of the GC column to remove accumulated non-volatile residues.[14]
Column Overload
If peaks are fronting, the column may be overloaded.[18] Reduce the injection volume or dilute the sample. If using splitless injection, consider switching to a split injection with an appropriate ratio.
Improper Column Installation
Incorrectly installed columns can lead to dead volume and poor peak shape.[14][16] Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth into the injector and detector.
Problem 3: Co-elution of BCFA Isomers
Potential Cause
Recommended Troubleshooting Steps & Solutions
Insufficient Column Resolution
Even highly polar cyanopropyl-phase columns can fail to separate all BCFA isomers.[1][2] Optimize the GC oven temperature program; a slower ramp rate can improve separation. For very complex mixtures, consider using tandem GC columns (e.g., DB-225ms hyphenated with DB-5ms) to enhance resolution.[10][19]
Similar Mass Spectra
Isomers often produce nearly identical EI mass spectra.[1] Use an alternative ionization technique like chemical ionization (CI), which can generate different fragmentation patterns and help resolve co-eluting peaks by mass.[1] Alternatively, tandem mass spectrometry (MS/MS) of the molecular ion can produce structure-specific fragments to identify branch positions.[20]
LC-MS Alternative
For challenging separations, consider an orthogonal technique. UHPLC with specific chiral or C18 columns has shown promise for separating BCFA isomers without derivatization.[3][9]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for BCFA analysis. These values are illustrative and can vary based on the instrument, method, and sample matrix.
Table 1: Comparison of Derivatization Methods for GC-MS
Derivatization Method
Reagent
Typical LOD/LOQ
Key Advantages
Key Disadvantages
Methyl Esterification
BF₃-Methanol or BCl₃-Methanol
1–10 µM
Robust, widely used, derivatizes free and esterified FAs.[7]
Moderate sensitivity, low molecular ion abundance in EI-MS.[2]
Silylation
BSTFA + 1% TMCS
~1 µM
Fast reaction, derivatizes other functional groups.[6][17]
Excellent sensitivity, no GC heating required, but may have matrix effects.
Experimental Protocols
Protocol: Lipid Extraction and BF₃-Methanol Derivatization for GC-MS
This protocol describes the conversion of total fatty acids from a biological sample (e.g., plasma, tissue) into FAMEs for GC-MS analysis.
1. Lipid Extraction (Modified Bligh & Dyer)
To a 200 µL sample (e.g., 0.1 x 10⁶ cells), add an appropriate internal standard (e.g., C17:0 or an isotopically labeled BCFA).
Add 500 µL of ice-cold methanol and 250 µL of dichloromethane.[11] To minimize oxidation, add an antioxidant like 50 µg of butylated hydroxytoluene (BHT).[11]
Vortex vigorously for 2 minutes.
Centrifuge at 3000 x g for 10 minutes to separate the phases.
Carefully transfer the lower organic layer to a clean glass tube.
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
2. Derivatization (Acid-Catalyzed Esterification)
To the dried lipid extract, add 1-2 mL of 12-14% Boron Trifluoride (BF₃) in methanol.[7][8]
Tightly cap the tube with a PTFE-lined cap and vortex briefly.
Incubate the mixture at 60°C for 30-60 minutes in a heating block or water bath.[8]
Allow the tube to cool to room temperature.
Add 1 mL of water and 1 mL of hexane (B92381). Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.[8]
Centrifuge for 5 minutes to achieve clear phase separation.
Carefully collect the upper hexane layer containing the FAMEs and transfer it to an autosampler vial for GC-MS analysis.
Proper handling and storage of 8-Octadecenoic acid methyl ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of 8-Octadecenoic acid methyl ester. Frequently Aske...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of 8-Octadecenoic acid methyl ester.
Frequently Asked Questions (FAQs)
Q1: What is 8-Octadecenoic acid methyl ester?
8-Octadecenoic acid methyl ester (CAS No. 2345-29-1) is a fatty acid methyl ester (FAME) with the chemical formula C19H36O2 and a molecular weight of approximately 296.49 g/mol .[1][2][3][4][5] It is an ester derivative of 8-octadecenoic acid.
Q2: What are the primary hazards associated with 8-Octadecenoic acid methyl ester?
Based on data for similar fatty acid methyl esters, 8-Octadecenoic acid methyl ester is not classified as a hazardous substance. However, it is recommended to handle it with standard laboratory precautions. Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area with plenty of water.
Q3: What are the recommended storage conditions for 8-Octadecenoic acid methyl ester?
For long-term stability, it is recommended to store 8-Octadecenoic acid methyl ester in a tightly sealed container in a cool, dry, and well-ventilated place. For optimal preservation, especially for high-purity standards, storage at -20°C is advisable.
Q4: How should I prepare solutions of 8-Octadecenoic acid methyl ester for my experiments?
8-Octadecenoic acid methyl ester is soluble in organic solvents such as ethanol, methanol (B129727), and dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is common to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it in the culture medium. It is crucial to ensure the final solvent concentration is not toxic to the cells.
Troubleshooting Guides
GC-MS Analysis Issues
Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique for fatty acid methyl esters. Here are some common problems and solutions:
Problem
Possible Cause
Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting)
Active sites in the GC inlet or column; column contamination; column overload.
Clean or replace the inlet liner; condition the column; inject a smaller sample volume or dilute the sample.[6]
No Peaks or Very Small Peaks
Incomplete derivatization; injector problem; leak in the system.
Ensure derivatization reagents are fresh and the reaction goes to completion; check the syringe and injector for proper functioning; perform a leak check of the GC-MS system.[1][6]
Ghost Peaks
Contamination from previous injections; septum bleed.
Bake out the column; use a high-quality septum; make a blank injection to check for carryover.
Retention Time Shifts
Changes in carrier gas flow rate; column aging; large amount of matrix.[7]
Check and adjust the carrier gas flow rate; condition or replace the column; use an internal standard to correct for shifts.
Cell-Based Assay Issues
When using 8-Octadecenoic acid methyl ester in cell-based assays, you may encounter the following challenges:
Problem
Possible Cause
Troubleshooting Steps
Compound Precipitation in Culture Medium
Low solubility of the fatty acid methyl ester in aqueous media.
Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO, ethanol) and ensure rapid and thorough mixing when diluting into the medium. The final solvent concentration should be kept low (typically <0.5%) to avoid solvent toxicity.[8]
Cell Toxicity
High concentration of the compound or the solvent.
Perform a dose-response experiment to determine the optimal non-toxic concentration of 8-Octadecenoic acid methyl ester. Always include a vehicle control (medium with the same concentration of solvent) to assess solvent toxicity.[8]
Inconsistent Results
Variability in compound preparation; cell passage number and density.
Prepare fresh stock solutions regularly; use cells within a consistent passage number range; ensure uniform cell seeding density.
Protocol 1: Preparation of a Stock Solution for Cell Culture
This protocol describes the preparation of a 100 mM stock solution of 8-Octadecenoic acid methyl ester in DMSO.
Materials:
8-Octadecenoic acid methyl ester
Anhydrous Dimethyl Sulfoxide (DMSO)
Sterile microcentrifuge tubes
Procedure:
Weigh out 29.65 mg of 8-Octadecenoic acid methyl ester and place it in a sterile microcentrifuge tube.
Add 1 mL of anhydrous DMSO to the tube.
Vortex the tube until the compound is completely dissolved.
Store the stock solution at -20°C.
Protocol 2: General Procedure for Transesterification to Fatty Acid Methyl Esters (FAMEs)
This protocol provides a general method for the conversion of triglycerides to FAMEs, which can be adapted for the synthesis or analysis of 8-Octadecenoic acid methyl ester.
Technical Support Center: Overcoming Poor Solubility of Oleic Acid in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor solubil...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor solubility of oleic acid in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is oleic acid poorly soluble in aqueous cell culture media?
A1: Oleic acid is a long-chain monounsaturated fatty acid with a hydrophobic hydrocarbon tail, making it inherently insoluble in water-based solutions like cell culture media.[1][2][] This poor solubility can lead to the formation of precipitates or micelles, making it difficult to achieve a consistent and effective concentration for cell treatment.[4]
Q2: What are the most common methods to dissolve oleic acid for cell culture experiments?
A2: The most widely used methods to deliver oleic acid to cells in culture involve using a carrier molecule or a solvent. The three main approaches are:
Complexing with Bovine Serum Albumin (BSA): This is the most common and recommended method as it mimics the physiological transport of fatty acids in the bloodstream.[5][6] Fatty acid-free BSA is used to create a stable complex that improves the bioavailability of oleic acid to the cells.[6][7]
Using Organic Solvents:Ethanol (B145695) and Dimethyl Sulfoxide (DMSO) are frequently used to prepare concentrated stock solutions of oleic acid.[7][8] These stock solutions are then diluted to the final working concentration in the cell culture medium. However, it is crucial to keep the final solvent concentration low to avoid cytotoxicity.[][9]
Liposome Preparations and Emulsions: These are alternative methods for delivering oleic acid to cells.[5]
Q3: What is the purpose of using fatty acid-free BSA?
Q4: What is a typical molar ratio of oleic acid to BSA?
A4: The molar ratio of oleic acid to BSA is a critical parameter that influences the concentration of "free" or unbound fatty acid in the medium. A higher ratio leads to a greater amount of unbound oleic acid.[7] Commonly used molar ratios range from 2:1 to 6:1 (oleic acid:BSA).[10][11] The optimal ratio can depend on the cell type and the specific experimental goals.
Troubleshooting Guides
Issue 1: Oleic acid precipitates in the cell culture medium.
Possible Causes & Solutions:
Cause
Solution
Poor complexation with BSA
Ensure the BSA is fully dissolved before adding the oleic acid.[12] The solution may initially appear cloudy after adding oleic acid but should clear after incubation (e.g., 30 minutes at 37°C), indicating successful conjugation.[12]
High concentration of oleic acid
The intended concentration may exceed its solubility limit in the medium.[4] Try reducing the final concentration of oleic acid.
Inadequate solvent dilution
When using a solvent-based stock, ensure the final dilution is high enough (e.g., 1000-1500x) to minimize the solvent's effect on solubility and cell viability.[4]
Temperature fluctuations
Repeated freeze-thaw cycles or exposure to extreme temperatures can cause components to precipitate.[13] Store stock solutions appropriately and warm them to 37°C before use.
Media components
High concentrations of certain ions like calcium can sometimes lead to salt precipitation.[13]
Issue 2: Inconsistent experimental results.
Possible Causes & Solutions:
Cause
Solution
Inconsistent stock solution preparation
Follow a standardized and detailed protocol for preparing the oleic acid-BSA complex or solvent-based stock solution to ensure batch-to-batch consistency.[7]
Variable oleic acid to BSA ratio
Maintain a constant oleic acid to BSA molar ratio across all experiments to ensure a consistent concentration of bioavailable fatty acid.[14]
Oxidation of oleic acid
Oleic acid is susceptible to oxidation.[1][2] It is recommended to prepare fresh solutions or store stock solutions under an inert gas (e.g., nitrogen) at -20°C for a limited time.[1][7]
Solvent toxicity
High concentrations of solvents like DMSO or ethanol can be toxic to cells and affect experimental outcomes.[7][9] Always include a vehicle control (media with the same concentration of the solvent) in your experiments. The final DMSO concentration should generally be kept below 0.2%.[9]
Experimental Protocols
Protocol 1: Preparation of Oleic Acid-BSA Complex
This protocol describes the preparation of an oleic acid solution complexed with fatty acid-free BSA.
Materials:
Oleic acid
Fatty acid-free Bovine Serum Albumin (BSA)
Ethanol (optional, for initial oleic acid stock)
Cell culture medium (e.g., DMEM)
Sterile water
Sterile filters (0.22 µm)
Methodology:
Prepare a BSA Solution:
Dissolve fatty acid-free BSA in sterile water or cell culture medium to a desired concentration (e.g., 10% w/v).[12][15]
Gently mix or place on a shaker at 37°C until the BSA is completely dissolved.[7][16]
Sterile filter the BSA solution using a 0.22 µm filter.[15]
Prepare an Oleic Acid Stock Solution (Optional but recommended):
Dissolve oleic acid in 100% ethanol to create a high-concentration stock solution (e.g., 150 mM).[7] Heating at 65°C may be required to fully dissolve the oleic acid.[15]
Slowly add the oleic acid stock solution dropwise to the pre-warmed BSA solution while stirring or vortexing.[14] The solution may become cloudy.[12]
Incubate the mixture at 37°C for at least 30-60 minutes, or overnight on a shaker, to allow for complete complexation.[7][12] The solution should become clear.[12]
The final molar ratio of oleic acid to BSA should be calculated and adjusted based on your experimental needs (e.g., 5:1).[7]
Final Preparation and Storage:
The oleic acid-BSA complex can be further diluted in cell culture medium to the final working concentration.
Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.[7]
Protocol 2: Using Solvents to Prepare Oleic Acid Solutions
This protocol outlines the use of DMSO or ethanol to prepare oleic acid for cell culture.
Materials:
Oleic acid
Dimethyl Sulfoxide (DMSO) or Ethanol (100%)
Cell culture medium
Methodology:
Prepare a Concentrated Stock Solution:
Dissolve oleic acid in 100% DMSO or ethanol to create a high-concentration stock solution. Oleic acid is soluble in DMSO up to 100 mg/ml.[8][9]
Ensure the oleic acid is completely dissolved.
Dilution to Working Concentration:
Dilute the concentrated stock solution directly into the pre-warmed cell culture medium to achieve the final desired concentration.
It is crucial to dilute the stock solution at least 1:1000 to minimize the final solvent concentration and avoid cellular toxicity.[4] For example, the final DMSO concentration should ideally be below 0.2%.[9]
Important Considerations:
Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the solvent used.
Be aware that oleic acid may precipitate out of the solution upon dilution in the aqueous medium.[4][17]
Quantitative Data Summary
Table 1: Solubility of Oleic Acid in Common Solvents
Caption: Workflow for preparing and using oleic acid in cell culture experiments.
Oleic Acid Signaling Pathways
Oleic acid has been shown to influence several key signaling pathways involved in cell growth, proliferation, and metabolism.
1. PI3K/ILK/Akt Pathway Activation
Oleic acid can act as an extracellular signaling molecule, binding to G protein-coupled receptors like GPR40. This can lead to the activation of the PI3K/ILK/Akt pathway, which is known to promote cell growth and proliferation in certain cancer cells.[20]
Caption: Oleic acid-induced activation of the PI3K/ILK/Akt signaling pathway.
In hepatic cells, elevated levels of oleic acid can impair insulin signaling. This can occur through the increased phosphorylation of STAT3, which in turn upregulates the expression of SOCS3. SOCS3 can then lead to the degradation of Insulin Receptor Substrate (IRS) proteins, thereby inhibiting the downstream insulin signaling cascade.[22]
Caption: Oleic acid-mediated inhibition of insulin signaling.
3. PPAR Signaling Pathway
Oleic acid can activate the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway. This can lead to changes in the expression of genes involved in lipid metabolism, such as Apolipoprotein A1 (APOA1), which can in turn influence intracellular lipid synthesis and transport.[23]
Caption: Oleic acid's influence on the PPAR signaling pathway and lipid metabolism.
Selecting the right solvent for dissolving long-chain fatty acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with long-chain fatty acids. Frequently Asked Qu...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with long-chain fatty acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for dissolving long-chain fatty acids?
A1: Long-chain fatty acids are typically soluble in organic solvents. Commonly used solvents include ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1][2] For applications requiring the fatty acid to be in an aqueous solution, such as cell culture experiments, they are often first dissolved in an organic solvent and then complexed with a carrier protein like bovine serum albumin (BSA).
Q2: Why is it difficult to dissolve long-chain fatty acids in aqueous solutions?
A2: Long-chain fatty acids are amphipathic molecules, meaning they have a polar (hydrophilic) carboxylic acid head and a long non-polar (hydrophobic) hydrocarbon tail. The long non-polar tail makes them poorly soluble in water. As the carbon chain length increases, the hydrophobic nature becomes more dominant, further decreasing aqueous solubility.
Q3: How does the saturation of a fatty acid affect its solubility?
A3: Saturated fatty acids, which have no double bonds in their hydrocarbon chain, are generally less soluble than their unsaturated counterparts of the same chain length. The presence of cis double bonds in unsaturated fatty acids introduces kinks in the chain, which disrupts the crystal lattice structure and makes them easier to solvate.
Q4: What is the purpose of using Bovine Serum Albumin (BSA) when preparing fatty acid solutions for cell culture?
A4: In biological systems, fatty acids are transported in the blood bound to albumin. Using fatty acid-free BSA in cell culture mimics this physiological transport.[3] BSA acts as a carrier, improving the solubility and bioavailability of the fatty acids to the cells.[3] This method also helps to avoid the potential toxicity associated with using high concentrations of organic solvents directly on cells.
Troubleshooting Guides
Problem: My long-chain fatty acid is not dissolving in the chosen solvent.
Possible Cause
Troubleshooting Steps
Low Solubility at Room Temperature
Gently warm the solution. For example, heating to 37°C or even up to 70°C can significantly increase the solubility of many fatty acids.[4]
Refer to the solubility data table below to select a more appropriate solvent. For highly saturated or very long-chain fatty acids, a less polar solvent or a solvent mixture might be necessary.
Fatty Acid has Precipitated Out of Solution
This can happen when a concentrated stock in an organic solvent is diluted into an aqueous buffer. Ensure vigorous mixing during dilution. Preparing a fatty acid-BSA complex before adding to the culture medium is the recommended method to prevent precipitation.
Problem: The fatty acid solution is cloudy or forms a suspension.
Possible Cause
Troubleshooting Steps
Incomplete Dissolution
Continue warming and/or sonicating the solution. Ensure the fatty acid has been given sufficient time to dissolve.
Formation of Micelles or Aggregates
This is common for fatty acids in aqueous solutions without a carrier. Prepare a fatty acid-BSA complex to improve solubility and prevent aggregation.
Precipitation upon Cooling
Some saturated fatty acids may crystallize out of solution as they cool. Prepare the solution fresh before use and maintain it at a slightly elevated temperature (e.g., 37°C) if possible.
Data Presentation: Solubility of Common Long-Chain Fatty Acids
The following table summarizes the solubility of several common long-chain fatty acids in ethanol and DMSO. Please note that these values are approximate and can vary based on the specific source and purity of the fatty acid and the solvent.
Weigh the desired amount of fatty acid in a sterile conical tube or glass vial.
Add the appropriate volume of the chosen organic solvent (Ethanol or DMSO) to achieve the desired stock concentration.
Tightly cap the tube/vial.
Warm the mixture in a water bath set to a temperature that aids dissolution (e.g., 37-70°C). For example, to dissolve palmitic acid in ethanol, heating at 65°C is effective.[4]
Periodically vortex the solution until the fatty acid is completely dissolved. Sonication can be used as an alternative or in addition to vortexing to facilitate dissolution.
Once dissolved, the stock solution can be stored at -20°C. It is recommended to purge the vial with an inert gas like nitrogen or argon before sealing to prevent oxidation of unsaturated fatty acids.
Protocol 2: Preparation of a Fatty Acid-BSA Complex for Cell Culture
This protocol details the preparation of a fatty acid-BSA complex for treating cells in culture. This method enhances the solubility and delivery of fatty acids to cells.[4][5][10]
Materials:
Fatty acid stock solution (from Protocol 1)
Fatty acid-free Bovine Serum Albumin (BSA)
Sterile phosphate-buffered saline (PBS) or cell culture medium without serum
Sterile conical tubes
Water bath at 37°C
Sterile filter (0.22 µm)
Procedure:
Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free cell culture medium to the desired concentration (e.g., 10% w/v).[4] Gently mix to avoid frothing. Sterile filter the BSA solution using a 0.22 µm filter.
Warm the BSA solution: Place the BSA solution in a 37°C water bath for at least 30 minutes.
Add the fatty acid stock: While gently vortexing the warm BSA solution, slowly add the fatty acid stock solution dropwise to the desired final molar ratio (e.g., 5:1 fatty acid to BSA).[3]
Incubate for complex formation: Incubate the mixture in the 37°C water bath for at least 1 hour with continuous gentle agitation to allow for the complex to form.[4]
Final dilution: The fatty acid-BSA complex is now ready to be added to your cell culture medium to achieve the final desired fatty acid concentration.
Control preparation: Prepare a vehicle control by adding the same volume of the organic solvent used for the fatty acid stock to a separate aliquot of the warm BSA solution.
Visualizations
Caption: Solvent selection workflow for dissolving long-chain fatty acids.
Caption: Troubleshooting decision tree for dissolving fatty acids.
Technical Support Center: Stabilizing Fatty Acid Standards for Analytical Use
Welcome to the Technical Support Center for fatty acid standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and analysi...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for fatty acid standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and analysis of fatty acid standards to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation in fatty acid standards?
A1: The primary causes of degradation are oxidation and hydrolysis. Unsaturated and polyunsaturated fatty acids are particularly susceptible to oxidation at their double bonds when exposed to air, light, and heat.[1][2] This process can lead to the formation of hydroperoxides, aldehydes, and other byproducts that can interfere with analysis.[1] Hydrolysis, the cleavage of fatty acids from glycerol (B35011) backbones in lipids, can be catalyzed by enzymes or high temperatures, leading to an increase in free fatty acids.[3]
Q2: How should I store my fatty acid standards for long-term stability?
A2: For long-term stability, fatty acid standards should be stored at low temperatures, ideally at -20°C or -80°C, under an inert atmosphere such as nitrogen or argon to minimize oxidation.[4] If the standard is a powder, especially for unsaturated fatty acids, it is recommended to dissolve it in a suitable organic solvent, overlay it with inert gas, and store it in a tightly sealed glass container with a Teflon-lined cap.[5] Storing organic solutions below -30°C is generally not recommended unless they are in sealed glass ampoules.[5]
Q3: What is the best solvent for dissolving and storing fatty acid standards?
A3: The choice of solvent depends on the specific fatty acid and the intended analytical method. Common solvents include hexane (B92381), chloroform, ethanol, and isopropanol.[6] For unsaturated fatty acids, it is crucial to use a high-purity solvent and to minimize exposure to oxygen.[5] It is also recommended to avoid plastic containers for storage in organic solvents as plasticizers can leach into the solution and contaminate the standard.[5]
Q4: Can I use antioxidants to improve the stability of my fatty acid standards?
A4: Yes, adding antioxidants can significantly inhibit the oxidation of unsaturated fatty acids.[7] Synthetic antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tert-butyl hydroquinone (B1673460) (TBHQ) are commonly used.[8] Natural antioxidants like tocopherols (B72186) (Vitamin E) and extracts from rosemary or grape seed have also been shown to be effective.[9][10] The choice and concentration of the antioxidant should be carefully considered to avoid interference with your analysis.
Q5: Why is derivatization to Fatty Acid Methyl Esters (FAMEs) necessary for GC analysis?
A5: Derivatization of fatty acids to their corresponding methyl esters (FAMEs) is a critical step for gas chromatography (GC) analysis. This process increases the volatility and thermal stability of the fatty acids, and it reduces their polarity. This leads to improved chromatographic peak shape, better separation, and more accurate quantification.[11]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in my fatty acid analysis.
Possible Cause
Troubleshooting Step
Standard Degradation
Verify the storage conditions of your fatty acid standards. Ensure they are stored at the correct temperature, under an inert atmosphere, and protected from light. Prepare fresh working solutions from a new stock if degradation is suspected.
Improper Handling
Review your handling procedures. Avoid using plastic pipette tips or containers with organic solvents.[5] Ensure that standards are brought to room temperature before opening to prevent condensation.
Solvent Contamination
Use high-purity solvents for preparing your standards. Test your solvent by running a blank injection to check for any interfering peaks.
Incomplete Derivatization
Optimize your derivatization protocol. Ensure the correct reagent-to-sample ratio and that the reaction goes to completion by adjusting incubation time and temperature.
Instrumental Issues
Check the GC inlet, column, and detector for contamination or leaks. Perform routine maintenance as recommended by the instrument manufacturer.
Issue 2: Peak tailing or broad peaks in my GC chromatogram.
Possible Cause
Troubleshooting Step
Active Sites in the GC System
Free carboxyl groups of underivatized fatty acids can interact with active sites in the GC inlet or column, causing peak tailing. Ensure complete derivatization. If the problem persists, consider deactivating the GC inlet liner or using a pre-column.
Column Degradation
The stationary phase of the GC column can degrade over time, especially when exposed to oxygen at high temperatures. Condition the column according to the manufacturer's instructions or replace it if necessary.
Contamination
Septum bleed or contamination in the carrier gas can contribute to poor peak shape. Replace the septum and ensure high-purity carrier gas is being used.[4]
Quantitative Data Summary
Table 1: Effect of Storage Temperature on Fatty Acid Stability
This method is used to determine the oxidative stability of fats and oils by accelerating the oxidation process.
Materials:
Rancimat instrument
Fat or oil sample
Pure, dry air
Procedure:
Sample Preparation:
Weigh a precise amount of the fat or oil sample (typically 2.5-5 g) directly into the reaction vessel of the Rancimat.
Instrument Setup:
Place the reaction vessel into the heating block of the instrument, which is set to a specific temperature (e.g., 100-120°C).
A stream of purified, dry air is passed through the sample at a constant flow rate.
Measurement:
The volatile oxidation products formed during the process are carried by the air stream into a measuring vessel containing deionized water.
The instrument continuously measures the conductivity of the water. As volatile carboxylic acids are formed, the conductivity of the water increases.
Data Analysis:
The time until the rapid increase in conductivity occurs is known as the induction period or Oil Stability Index (OSI). A longer induction period indicates a higher stability of the fat or oil.[2]
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent analytical results.
Caption: Simplified pathway of fatty acid oxidation.
Caption: Experimental workflow for FAME preparation.
Validating 8-Octadecenoic Acid as a Biomarker for Inflammation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The identification of sensitive and specific biomarkers is paramount in the study of inflammatory processes and the development of novel therapeutics. While...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The identification of sensitive and specific biomarkers is paramount in the study of inflammatory processes and the development of novel therapeutics. While protein-based markers such as C-reactive protein (CRP) and various cytokines are well-established, there is a growing interest in the role of lipid mediators, including fatty acids, as potential biomarkers. This guide provides a comprehensive overview of the current evidence supporting the validation of 8-Octadecenoic acid as a biomarker for inflammation, comparing it with alternative markers and providing detailed experimental methodologies.
Biological Plausibility: The Anti-Inflammatory Role of an 8-Octadecenoic Acid Derivative
While direct clinical evidence for 8-Octadecenoic acid as an inflammatory biomarker is still emerging, compelling preclinical data on its oxidized derivative, 8-oxo-9-octadecenoic acid (OOA), provides a strong biological rationale for its investigation. Studies have shown that OOA exhibits potent anti-inflammatory effects by modulating key signaling pathways in immune cells.
In lipopolysaccharide (LPS)-stimulated macrophage cells, OOA has been demonstrated to significantly suppress the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This suppression is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
The molecular mechanism underlying these effects involves the inhibition of two critical pro-inflammatory signaling cascades: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. OOA has been shown to inhibit the phosphorylation of IκB-α and the p50 subunit of NF-κB, preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes. Furthermore, OOA attenuates the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), two key components of the MAPK pathway.
Figure 1. Inhibitory effect of 8-oxo-9-octadecenoic acid on inflammatory signaling pathways.
Comparative Analysis: Fatty Acid vs. Protein Biomarkers
The validation of any new biomarker requires a thorough comparison with existing standards. While direct comparative performance data for 8-Octadecenoic acid is not yet available, a general comparison between fatty acids and established protein biomarkers of inflammation can be made.
Feature
Fatty Acid Biomarkers (e.g., 8-Octadecenoic Acid)
Protein Biomarkers (e.g., CRP, Cytokines)
Biological Role
Integral components of cell membranes and signaling molecules.
Acute-phase reactants and signaling proteins directly involved in the inflammatory cascade.
Kinetics
Can reflect both dietary intake and endogenous metabolism; half-life varies.
Generally have a rapid response to inflammatory stimuli with a shorter half-life.
Specificity
May be influenced by diet and metabolic status, potentially offering insights into specific pathways.
Can be highly specific to the inflammatory response, but individual markers may be elevated in various conditions.
Measurement
Typically requires extraction and chromatographic techniques (GC-MS, LC-MS/MS).
Often measured using immunoassays (ELISA, multiplex assays).
Current Status
Emerging area of research with a need for more extensive clinical validation.
Well-established in clinical practice with defined reference ranges and clinical utility.
Quantitative Data Summary
Although clinical studies directly quantifying 8-Octadecenoic acid as an inflammatory biomarker are lacking, preclinical studies on its derivative, 8-oxo-9-octadecenoic acid (OOA), provide quantitative insights into its anti-inflammatory potential.
Table 1: Effect of 8-Oxo-9-octadecenoic Acid (OOA) on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
Inflammatory Mediator
OOA Concentration
% Inhibition (relative to LPS control)
Reference
Nitric Oxide (NO)
12.5 µg/mL
Significant reduction
25 µg/mL
Further significant reduction
50 µg/mL
Maximum inhibition observed
TNF-α
12.5 µg/mL
Concentration-dependent decrease
25 µg/mL
Concentration-dependent decrease
50 µg/mL
Concentration-dependent decrease
IL-6
12.5 µg/mL
Concentration-dependent decrease
25 µg/mL
Concentration-dependent decrease
50 µg/mL
Concentration-dependent decrease
Experimental Protocols
Accurate and reproducible quantification is essential for biomarker validation. The following are detailed methodologies for the analysis of fatty acids, including octadecenoic acid isomers, in biological samples. These protocols can be adapted for the specific measurement of 8-Octadecenoic acid.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Total Fatty Acid Profiling
This method is a gold standard for fatty acid analysis, providing high resolution and sensitivity. It requires derivatization of fatty acids to their volatile methyl esters (FAMEs).
1. Lipid Extraction (Folch Method)
To 100-200 µL of serum or plasma, add a 2:1 (v/v) mixture of chloroform:methanol (B129727).
Vortex thoroughly to ensure complete mixing and protein precipitation.
Centrifuge to separate the layers.
Collect the lower organic phase containing the lipids.
Dry the lipid extract under a stream of nitrogen.
2. Saponification and Derivatization to FAMEs
Resuspend the dried lipid extract in a solution of sodium hydroxide (B78521) in methanol and heat to release fatty acids from complex lipids.
Add a derivatizing agent, such as boron trifluoride in methanol or methanolic HCl, and heat to convert the free fatty acids to their corresponding methyl esters.
Extract the FAMEs into an organic solvent like hexane.
3. GC-MS Analysis
Inject an aliquot of the FAMEs extract into the GC-MS system.
Gas Chromatograph (GC): Separate the FAMEs on a polar capillary column (e.g., cyanopropyl phase) based on their boiling points and polarity.
Mass Spectrometer (MS): Ionize the separated FAMEs (typically by electron ionization) and detect the resulting fragments. Identification is based on retention time and mass spectrum compared to known standards.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Free Fatty Acid Analysis
LC-MS/MS allows for the analysis of fatty acids in their native form, often with simpler sample preparation and high specificity.
1. Sample Preparation (Protein Precipitation and Extraction)
To 100 µL of serum or plasma, add an internal standard (e.g., a deuterated analog of the fatty acid of interest).
Vortex and centrifuge to pellet the precipitated proteins.
Collect the supernatant containing the fatty acids.
2. LC-MS/MS Analysis
Inject the supernatant into the LC-MS/MS system.
Liquid Chromatograph (LC): Separate the fatty acids on a reverse-phase column (e.g., C18) using a mobile phase gradient of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870)acetate (B1210297) to improve ionization.
Tandem Mass Spectrometer (MS/MS): Ionize the fatty acids (typically by electrospray ionization in negative mode) and use multiple reaction monitoring (MRM) for specific and sensitive quantification based on the transition of a precursor ion to a specific product ion.
Figure 2. General experimental workflow for fatty acid biomarker analysis.
Conclusion and Future Directions
The current body of evidence provides a strong mechanistic rationale for the potential of 8-Octadecenoic acid as a biomarker for inflammation, primarily through the demonstrated anti-inflammatory actions of its oxidized derivative, 8-oxo-9-octadecenoic acid. The inhibition of the NF-κB and MAPK signaling pathways positions this fatty acid as a molecule of interest in inflammatory processes.
However, a critical gap exists in the clinical validation of endogenous 8-Octadecenoic acid as a reliable biomarker. Future research should focus on:
Clinical Correlation Studies: Measuring the levels of 8-Octadecenoic acid in large patient cohorts with various inflammatory diseases and comparing them to healthy controls.
Comparative Performance Analysis: Directly comparing the sensitivity, specificity, and predictive value of 8-Octadecenoic acid with established biomarkers like CRP, IL-6, and TNF-α.
Longitudinal Studies: Assessing how changes in 8-Octadecenoic acid levels correlate with disease activity, progression, and response to therapeutic interventions.
The development and validation of novel biomarkers like 8-Octadecenoic acid hold the promise of providing more nuanced insights into the complex interplay of lipid metabolism and inflammation, ultimately aiding in the development of more targeted and effective therapies.
Comparative
A Comparative Analysis of the Biological Effects of cis- and trans-8-Octadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the biological effects of cis-8-octadecenoic acid and trans-8-octadecenoic acid, two geometric isomers of a m...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of cis-8-octadecenoic acid and trans-8-octadecenoic acid, two geometric isomers of a monounsaturated fatty acid. While research directly comparing these specific isomers is limited, this document synthesizes available experimental data and extrapolates potential differences based on the broader understanding of cis and trans fatty acid bioactivity. All quantitative data from cited studies are summarized in structured tables, and detailed experimental methodologies are provided.
Introduction
Cis-8-Octadecenoic acid and trans-8-octadecenoic acid are C18:1 monounsaturated fatty acids, differing only in the configuration of their double bond at the eighth carbon position. This subtle structural variance can lead to significant differences in their physical properties and, consequently, their metabolic fate and biological functions. Understanding these differences is crucial for researchers in nutrition, metabolism, and drug development.
Data Presentation: Quantitative Comparison of Metabolic Parameters
A key study by Emken et al. (1989) provides valuable in vivo data on the differential metabolism of cis-8- and trans-8-octadecenoic acid in humans. The following table summarizes the quantitative findings from this research.
Direct comparative studies on the inflammatory and cell signaling effects of cis-8 and trans-8-octadecenoic acid are scarce. However, by examining studies on other cis and trans monounsaturated fatty acid isomers, we can infer potential mechanisms.
Inflammatory Effects
Cis-8-Octadecenoic Acid: Research on cis-8-octadecenoic acid in skin has shown that it can upregulate the expression of the pro-inflammatory cytokine interleukin-36γ in human keratinocytes. This effect is suggested to be mediated in part through the N-methyl-D-aspartate (NMDA)-type glutamate (B1630785) receptor, potentially contributing to skin redness.[2]
Trans-8-Octadecenoic Acid: While no direct studies on the inflammatory effects of trans-8-octadecenoic acid were found, research on other trans fatty acids, such as elaidic acid (trans-9-18:1), has demonstrated pro-inflammatory effects. These effects are often linked to the activation of the Toll-like receptor 4 (TLR4) signaling pathway, leading to the production of pro-inflammatory cytokines through the activation of transcription factors like NF-κB.[3][4] It is plausible that trans-8-octadecenoic acid could exert similar pro-inflammatory effects.
Cell Signaling Pathways
The differential effects of cis and trans fatty acid isomers are often attributed to their distinct interactions with cellular signaling pathways.
Pro-inflammatory Signaling (Potential): Saturated and trans fatty acids are known to activate pro-inflammatory signaling cascades. A likely pathway involves the activation of TLR4, which can lead to the recruitment of adaptor proteins like MyD88 and TRIF. This cascade results in the activation of downstream kinases such as IKK and MAPKs (JNK, p38), ultimately leading to the activation of the transcription factor NF-κB and the expression of pro-inflammatory genes. While direct evidence for trans-8-octadecenoic acid is lacking, this pathway represents a probable mechanism for pro-inflammatory responses.
Metabolic Signaling (Potential): Fatty acids are important ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate lipid and glucose metabolism. Different fatty acid isomers can have varying affinities for PPARs, leading to differential gene expression. For instance, activation of PPARα generally leads to increased fatty acid oxidation, while PPARγ is a master regulator of adipogenesis. The differential metabolism of cis-8 and trans-8-octadecenoic acid suggests they may have distinct effects on PPAR activation.
Experimental Protocols
Below are detailed methodologies for key experiments that could be used to compare the biological effects of cis- and trans-8-octadecenoic acid.
In Vitro Adipocyte Differentiation and Fatty Acid Treatment
This protocol describes how to differentiate pre-adipocytes into mature adipocytes and subsequently treat them with fatty acid isomers to study their effects on lipid accumulation and gene expression.
1. Cell Culture and Differentiation:
Culture 3T3-L1 pre-adipocytes in DMEM with 10% fetal bovine serum.
To induce differentiation, treat confluent cells with a differentiation cocktail containing 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin (B600854) in DMEM with 10% FBS for 48 hours.
Maintain the cells in DMEM with 10% FBS and 10 µg/mL insulin for another 48 hours.
Culture for an additional 4-6 days in DMEM with 10% FBS, replacing the medium every 2 days, until mature adipocytes with large lipid droplets are formed.
2. Fatty Acid Solution Preparation:
Prepare stock solutions of cis-8-octadecenoic acid and trans-8-octadecenoic acid by dissolving them in ethanol (B145695).
Complex the fatty acids with fatty acid-free bovine serum albumin (BSA) by incubating the fatty acid-ethanol solution with a BSA solution in serum-free DMEM at 37°C for 1 hour. The final molar ratio of fatty acid to BSA should be between 2:1 and 5:1.
3. Adipocyte Treatment:
Wash mature adipocytes with PBS and incubate with the prepared fatty acid-BSA complexes in serum-free DMEM for 24-48 hours. Use a vehicle control containing BSA and ethanol without the fatty acid.
4. Analysis:
Lipid Accumulation: Stain cells with Oil Red O or Bodipy to visualize and quantify lipid droplets.
Gene Expression: Isolate RNA and perform qRT-PCR to analyze the expression of genes involved in lipid metabolism (e.g., PPARγ, SREBP-1c, FASn) and inflammation (e.g., TNF-α, IL-6).
Analysis of Inflammatory Cytokine Secretion from Macrophages
This protocol details how to assess the inflammatory response of macrophages to treatment with fatty acid isomers.
1. Cell Culture:
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.
2. Cell Treatment:
Prepare fatty acid-BSA complexes as described above.
Seed RAW 264.7 cells in 24-well plates and allow them to adhere.
Treat the cells with various concentrations of cis-8- or trans-8-octadecenoic acid-BSA complexes for 6-24 hours. A vehicle control (BSA-ethanol) and a positive control (e.g., LPS) should be included.
3. Cytokine Analysis:
Collect the cell culture supernatants.
Measure the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
4. Western Blot for Signaling Pathway Analysis:
Lyse the treated cells and collect protein extracts.
Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of key signaling proteins, such as p65 (NF-κB) and p38 MAPK, to assess pathway activation.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways affected by cis- and trans-8-octadecenoic acid.
Caption: Potential pro-inflammatory signaling pathways of 8-octadecenoic acid isomers.
A Comparative Guide to 8-Octadecenoic Acid Isomers and Oleic Acid in Regulating LDL Receptors
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the effects of different isomers of 8-octadecenoic acid and oleic acid on the regulation of Low-Density Lipop...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of different isomers of 8-octadecenoic acid and oleic acid on the regulation of Low-Density Lipoprotein (LDL) receptors. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of the involved signaling pathways to aid in research and drug development.
Introduction to Fatty Acids and LDL Receptor Regulation
The regulation of LDL receptor expression and activity is a critical aspect of cholesterol homeostasis and a primary target in the prevention and treatment of cardiovascular diseases. Fatty acids, as key dietary components and signaling molecules, can significantly influence the number and function of LDL receptors on the cell surface, thereby affecting plasma LDL-cholesterol levels. This guide focuses on C18:1 monounsaturated fatty acids, specifically comparing the well-studied oleic acid with other positional and geometric isomers of octadecenoic acid.
Oleic Acid (cis-9-Octadecenoic Acid): The most common monounsaturated fatty acid in nature, found in high concentrations in olive oil. Its effects on LDL receptor regulation are complex and appear to be context-dependent.
8-Octadecenoic Acid Isomers: This term can refer to several fatty acids with the double bond at the 8th carbon position. Due to a lack of extensive research on these specific isomers' direct impact on LDL receptors, this guide will focus on a broader comparison with other relevant C18:1 isomers for which data is available, such as elaidic acid (the trans-isomer of oleic acid).
Comparative Effects on LDL Receptor Regulation
The scientific literature presents a nuanced and sometimes conflicting view on how different C18:1 fatty acids regulate LDL receptors. While some studies indicate that oleic acid upregulates LDL receptor activity, others suggest a downregulatory effect by unsaturated fatty acids in general. In contrast, certain trans fatty acids have been shown to induce pathways that can influence LDL receptor expression.
Quantitative Data Summary
The following tables summarize the quantitative findings from various studies on the effects of oleic acid and a common trans isomer, elaidic acid, on LDL receptor expression and related pathways.
Table 1: Effect of Oleic Acid on LDL Receptor Activity
Cell Type
Treatment
Effect on LDL Receptor Activity
Fold Change
Reference
Human Skin Fibroblasts
Oleic acid (2:1 molar ratio with BSA) for >2h
Increased LDL cell binding at 4°C and LDL degradation at 37°C
The primary transcriptional regulator of the LDL receptor gene (LDLR) is the Sterol Regulatory Element-Binding Protein 2 (SREBP-2). The activity of SREBP-2 is tightly controlled by intracellular cholesterol levels.
Oleic Acid-Mediated Regulation
One proposed mechanism for oleic acid's effect on LDL receptors involves its influence on intracellular cholesterol pools. Oleic acid is a preferred substrate for the enzyme Acyl-CoA: cholesterol acyltransferase (ACAT), which esterifies free cholesterol into cholesteryl esters for storage in lipid droplets. By promoting this esterification, oleic acid may deplete the regulatory pool of free cholesterol in the endoplasmic reticulum, leading to the activation of the SREBP-2 pathway and subsequent upregulation of LDL receptor expression.[1]
Caption: Oleic acid may upregulate LDL receptors by activating ACAT.
Trans Fatty Acid-Mediated Regulation
In contrast, industrial trans fatty acids like elaidic acid have been shown to activate the SREBP-2 pathway, leading to increased expression of cholesterogenic genes, including the LDL receptor.[4][5] This activation is thought to be due to a reduction in intracellular free cholesterol levels and a desensitization of the SREBP-2 escort protein, SCAP, to cholesterol-mediated inhibition.[4][6]
Caption: Elaidic acid activates the SREBP-2 pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to assess LDL receptor regulation.
This assay measures the binding of LDL to its receptor on the cell surface.
1. Cell Culture and Treatment:
Culture cells (e.g., HepG2) to near confluence in appropriate media.
Induce LDL receptor expression by incubating cells in lipoprotein-deficient serum for 24-48 hours.
Treat cells with the desired fatty acid (e.g., oleic acid complexed to BSA) or vehicle control for the specified duration.
2. Preparation of ¹²⁵I-Labeled LDL:
Purify human LDL by ultracentrifugation.
Label LDL with ¹²⁵I using a standard method (e.g., iodine monochloride method).
Remove free ¹²⁵I by gel filtration or dialysis.
Determine the specific activity (cpm/µg protein).
3. Binding Assay:
After fatty acid treatment, wash cell monolayers twice with cold PBS.
Add a binding medium (e.g., serum-free medium with 0.1% BSA) containing various concentrations of ¹²⁵I-LDL.
For determining non-specific binding, add a 100-fold excess of unlabeled LDL to a parallel set of wells.
Incubate at 4°C for 2-4 hours to allow binding without significant internalization.[7]
4. Quantification:
Wash cells extensively with cold PBS to remove unbound ¹²⁵I-LDL.
Solubilize the cells with NaOH.
Measure the radioactivity in a gamma counter.
Determine the protein concentration of each well.
Specific binding is calculated by subtracting non-specific binding from total binding.
Scatchard analysis can be used to determine the receptor number (Bmax) and binding affinity (Kd).
Western Blot for LDL Receptor Protein
This technique quantifies the amount of LDL receptor protein in cell lysates.
1. Cell Lysis and Protein Quantification:
After treatment, wash cells with ice-cold PBS.
Lyse cells in RIPA buffer containing protease inhibitors.
Centrifuge to pellet cell debris and collect the supernatant.
Determine the protein concentration of each lysate using a BCA assay.
2. SDS-PAGE and Protein Transfer:
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
Separate proteins by size on a 4-12% SDS-polyacrylamide gel.
Transfer the separated proteins to a PVDF membrane.[8][9]
3. Immunoblotting:
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate with a primary antibody against the LDL receptor overnight at 4°C.
Wash the membrane with TBST.
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8][9]
4. Detection and Analysis:
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin or GAPDH).
Quantify band intensities using densitometry software (e.g., ImageJ).
Normalize the LDL receptor band intensity to the loading control. The mature LDL receptor protein has an approximate molecular weight of 160 kDa.[10]
Real-Time Quantitative PCR (RT-qPCR) for LDLR mRNA
This method measures the relative abundance of LDL receptor mRNA.
1. RNA Extraction and cDNA Synthesis:
Following fatty acid treatment, lyse cells and extract total RNA using a commercial kit (e.g., TRIzol).
Assess RNA quality and quantity using a spectrophotometer.
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit.
2. qPCR:
Prepare a reaction mixture containing cDNA, forward and reverse primers for the LDLR gene, and a SYBR Green or TaqMan master mix.
Use primers for a housekeeping gene (e.g., ACTB, GAPDH) as an internal control.
Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions (e.g., 95°C for 2 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[11]
3. Data Analysis:
Determine the cycle threshold (Ct) values for both the LDLR and housekeeping genes.
Calculate the relative expression of LDLR mRNA using the 2-ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
Conclusion
The regulation of LDL receptors by 18-carbon monounsaturated fatty acids is multifaceted. Oleic acid appears to have a dual role, with some evidence suggesting it can upregulate LDL receptor activity, potentially through the activation of ACAT and subsequent SREBP-2 pathway stimulation.[1] Conversely, other studies indicate a general trend of downregulation of LDL receptors by unsaturated fatty acids at the transcriptional level.[3]
In contrast, industrial trans fatty acids like elaidic acid have been shown to robustly activate the SREBP-2 pathway, leading to increased expression of the LDL receptor and other cholesterogenic genes.[4][5] This highlights that the geometric configuration of the double bond significantly alters the biological effects of the fatty acid.
For "8-Octadecenoic acid" isomers, there is a notable lack of specific research on their direct effects on LDL receptor regulation. Further investigation is required to understand their potential roles in cholesterol metabolism. The provided experimental protocols offer a foundation for researchers to explore the effects of these and other fatty acids on LDL receptor biology. The intricate signaling pathways, particularly the SREBP-2 axis, remain a critical area of study for developing novel therapeutic strategies for dyslipidemia and related cardiovascular diseases.
A Comparative Analysis of Fatty Acid Desaturation and Elongation: Pathways, Enzymes, and Experimental Approaches
For Researchers, Scientists, and Drug Development Professionals Fatty acid desaturation and elongation are fundamental metabolic processes that govern the synthesis of diverse fatty acid species, critically influencing c...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Fatty acid desaturation and elongation are fundamental metabolic processes that govern the synthesis of diverse fatty acid species, critically influencing cellular membrane fluidity, signal transduction, and the production of bioactive lipid mediators. These pathways are tightly regulated and their dysregulation is implicated in numerous diseases, including metabolic syndrome, cardiovascular disease, and cancer. This guide provides a comparative overview of these two processes, detailing the key enzymes, their substrate specificities, regulatory mechanisms, and experimental methodologies for their investigation.
I. Biochemical Pathways: A Stepwise Modification of Fatty Acyl Chains
Fatty acid desaturation and elongation work in concert to generate a wide array of saturated, monounsaturated (MUFAs), and polyunsaturated fatty acids (PUFAs) from the primary product of de novo fatty acid synthesis, palmitate (16:0), and from essential fatty acids obtained from the diet, such as linoleic acid (18:2n-6) and α-linolenic acid (18:3n-3).[1][2]
Fatty Acid Desaturation introduces double bonds into fatty acyl-CoA chains. This process is catalyzed by a family of enzymes known as fatty acid desaturases (FADS) or unsaturases, located in the endoplasmic reticulum.[3][4] The reaction requires molecular oxygen, NADH, and cytochrome b5.[5] In mammals, the most prominent desaturases are Δ9, Δ6, and Δ5 desaturases, which introduce double bonds at the 9th, 6th, and 5th carbon from the carboxyl end of the fatty acid, respectively.[3]
Fatty Acid Elongation extends the carbon chain of fatty acids by two-carbon units. This process occurs primarily in the endoplasmic reticulum and is carried out by a multi-enzyme complex involving a family of fatty acid elongases (ELOVLs).[4][6] The four sequential reactions in each elongation cycle are condensation, reduction, dehydration, and a second reduction, utilizing malonyl-CoA as the two-carbon donor and NADPH as the reducing agent.[6][7]
Below is a diagram illustrating the general workflow of fatty acid desaturation and elongation, starting from the essential fatty acid linoleic acid.
A Comparative Guide to the Cross-Validation of Methods for Measuring Trans-Octadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals The accurate measurement of trans-octadecenoic acid isomers is critical for food labeling, nutritional research, and understanding their metabolic and patho...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of trans-octadecenoic acid isomers is critical for food labeling, nutritional research, and understanding their metabolic and pathological roles. This guide provides an objective comparison of the two most prevalent analytical methods: Gas Chromatography with Flame Ionization Detection (GC-FID) and Attenuated Total Reflection-Fourier Transform Infrared Spectroscopy (ATR-FTIR). This comparison is supported by experimental data to assist researchers in selecting the appropriate methodology and understanding the nuances of cross-validation between these techniques.
Data Presentation: Performance Comparison
Gas chromatography is widely regarded as the gold standard for its ability to separate individual fatty acid isomers, while ATR-FTIR offers a rapid, non-destructive alternative for determining total trans fat content.[1] The choice between these methods often depends on a trade-off between accuracy, speed, cost, and the complexity of the sample matrix.[1]
Below is a summary of the key performance characteristics for each method.
Performance Parameter
Gas Chromatography-Flame Ionization Detection (GC-FID)
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)
Principle
Separation of fatty acid methyl esters (FAMEs) based on polarity and boiling point on a highly polar capillary column, followed by detection.[1]
Measurement of the infrared absorption at approximately 966 cm⁻¹, which corresponds to the C-H out-of-plane deformation of trans double bonds.[1][2]
Specificity
High; can separate various positional and geometric isomers of trans-octadecenoic acid.[3]
Moderate; measures total isolated trans double bonds. Prone to interferences from other functional groups or fatty acids, especially at low concentrations (<2%).[4]
Approximately 1% for standard methods; can be lowered to ~0.3% with specific transmission methods.[6]
Accuracy & Precision
Considered the reference or "gold standard" method. Accuracy can be affected by the co-elution of cis and trans isomers, which can be mitigated with longer columns and pre-separation techniques.[5][7]
Good agreement with GC-FID for higher concentrations of trans fats (R-value of 0.99503 reported in one study).[8] However, it may overestimate trans fat content at levels below 2% due to interferences.[4]
Sample Preparation
Requires lipid extraction and derivatization to fatty acid methyl esters (FAMEs), a multi-step and time-consuming process.[1][3]
Minimal; liquid oils can be analyzed directly. Solid fats require melting. For complex matrices, fat extraction is necessary.[1]
Analysis Time
Long; typically over 60 minutes per sample for high-resolution separation.[3]
Rapid; analysis can be completed in under 5 minutes per sample.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of results. The following are summarized protocols for the official methods from the American Oil Chemists' Society (AOCS).
This method is designed for the detailed separation of fatty acid isomers, including trans-octadecenoic acids.[7][9]
Lipid Extraction & Derivatization:
Extract lipids from the sample matrix using a suitable solvent mixture (e.g., chloroform/methanol).
Convert the extracted triacylglycerols to fatty acid methyl esters (FAMEs). This is typically achieved through base-catalyzed transmethylation using a reagent like 2N potassium hydroxide (B78521) in methanol.[10]
Gas Chromatographic Analysis:
GC System: A gas chromatograph equipped with a flame ionization detector (FID).
Column: A highly polar capillary column, such as a 100 m x 0.25 mm i.d. CP-Sil 88 or SP-2560 with a 0.2 µm film thickness, is essential for resolving cis and trans isomers.[9][10]
Injector and Detector Temperature: Typically set at 250°C.
Oven Temperature Program: A common program starts at 100°C, ramps up to 170°C, holds for an extended period (e.g., 55 minutes) to separate C18:1 isomers, and then ramps up to 230°C to elute longer-chain fatty acids.[10]
Carrier Gas: Helium or hydrogen.
Quantification:
Identify FAMEs by comparing their retention times to those of certified reference standards.
Quantify the amount of each fatty acid by relating its peak area to that of an internal standard.
This method provides a rapid determination of total isolated trans fat.[9][11]
Sample Preparation:
For liquid oils, no preparation is needed.
For solid fats, melt the sample to a homogeneous liquid state (typically at 65°C).[12]
For solid food matrices, extract the fat prior to analysis.
Spectroscopic Measurement:
Spectrometer: An FTIR spectrometer equipped with a heated single-bounce ATR accessory (e.g., with a diamond crystal).
Data Acquisition: Collect the spectrum over the mid-IR range, with a typical resolution of 4 cm⁻¹.
Measurement: Place a small amount of the liquid/melted sample onto the ATR crystal. The characteristic absorption for isolated trans double bonds is a band at approximately 966 cm⁻¹.[11][12]
Quantification:
A calibration curve is generated using standards prepared by mixing known amounts of a trans-fat standard (e.g., trielaidin) with a trans-fat-free oil.[13]
The AOCS Official Method Cd 14e-09 utilizes the negative second derivative of the height of the trans absorption band to improve accuracy and minimize interferences.[9][11] The trans fat content of the unknown sample is then determined from the calibration curve.
Mandatory Visualization
The following diagram illustrates the logical workflow for the cross-validation of GC-FID and ATR-FTIR methods for measuring trans-octadecenoic acid.
Cross-validation workflow for trans-octadecenoic acid measurement.
For complex samples or when high accuracy is required, a pre-separation step using silver-ion chromatography can be employed to isolate cis and trans fatty acid fractions before GC analysis. This minimizes the risk of co-elution.[5][7]
Workflow for enhancing GC-FID accuracy with silver-ion chromatography.
A Comparative Guide to the Reproducibility of 8-Octadecenoic Acid Quantification in Biological Samples
The accurate and reproducible quantification of 8-Octadecenoic acid, a key fatty acid implicated in various physiological and pathological processes, is paramount for researchers, scientists, and drug development profess...
Author: BenchChem Technical Support Team. Date: December 2025
The accurate and reproducible quantification of 8-Octadecenoic acid, a key fatty acid implicated in various physiological and pathological processes, is paramount for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the most common analytical methodologies, presenting supporting experimental data to aid in the selection of the most appropriate technique for specific research needs.
Comparison of Analytical Method Performance
The choice of an analytical method for 8-Octadecenoic acid quantification is a critical decision that influences the reliability and comparability of experimental results. The primary techniques employed are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS). Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and reproducibility.
The following tables summarize key performance parameters for these techniques based on published literature. It is important to note that specific values can vary depending on the instrumentation, sample matrix, and the specifics of the method employed.
Table 1: Performance Metrics for Gas Chromatography (GC)-Based Methods
Performance Metric
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
Separation of fatty acid methyl esters (FAMEs) based on boiling points and polarity, with detection by a flame ionization detector.
Separation of FAMEs followed by mass analysis, providing structural information.
Detailed and standardized experimental protocols are crucial for achieving reproducible quantification of 8-Octadecenoic acid. Below are representative protocols for the most common analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Total Fatty Acid Analysis in Serum
This protocol is adapted from a validated method for the analysis of total fatty acids in serum.[2]
1. Sample Preparation (Lipid Extraction and Derivatization):
Lipid Extraction: To 100 µL of serum, add an internal standard (e.g., a deuterated analog of the fatty acid of interest). Extract total lipids using the Folch method with a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727). Vortex vigorously and centrifuge to separate the phases. Collect the lower organic phase.
Saponification and Methylation (to form Fatty Acid Methyl Esters - FAMEs): Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen. Add a methanolic base (e.g., NaOH in methanol) and heat to saponify the lipids. Subsequently, add a methylating agent such as boron trifluoride in methanol (BF3-methanol) and heat to convert the free fatty acids to their corresponding methyl esters (FAMEs).
FAME Extraction: After cooling, add water and an organic solvent like hexane (B92381). Vortex and centrifuge. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
2. GC-MS Instrumental Parameters:
GC Column: Use a polar capillary column suitable for FAME analysis (e.g., DB-FastFAME, 20 m × 0.18 mm × 0.20 μm).[7]
Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100°C), ramps up to a higher temperature (e.g., 250°C) to elute all FAMEs.[8]
Injector: Use a splitless injection mode at a temperature of approximately 250°C.
Carrier Gas: Helium at a constant flow rate.
MS Detector: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions for the 8-Octadecenoic acid methyl ester.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Free Fatty Acid Analysis in Plasma
This protocol is a representative method for the quantification of free fatty acids in plasma without derivatization.[9]
1. Sample Preparation:
Protein Precipitation and Extraction: To 100 µL of plasma, add an internal standard. Precipitate proteins and extract the free fatty acids by adding a threefold volume of cold acetonitrile (B52724) containing 1% formic acid.
Centrifugation and Supernatant Collection: Vortex the mixture and then centrifuge to pellet the precipitated proteins. Collect the supernatant for analysis.
2. LC-MS/MS Instrumental Parameters:
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid, is typically employed.
Flow Rate: A flow rate of around 0.3 mL/min is common.
Ion Source: Use an electrospray ionization (ESI) source operating in negative ion mode.
MS Detection: Employ Multiple Reaction Monitoring (MRM) to detect the specific transition from the precursor ion (M-H)- of 8-Octadecenoic acid to a characteristic product ion.
Signaling Pathway and Experimental Workflow Visualization
Understanding the biological context of 8-Octadecenoic acid is crucial for interpreting quantitative data. One of its oxidized derivatives, 8-oxo-9-octadecenoic acid (OOA), has been shown to possess anti-inflammatory properties by modulating key signaling pathways.[10][11]
Caption: OOA's inhibition of LPS-induced inflammatory signaling pathways.
The following diagram illustrates a typical experimental workflow for the quantification of 8-Octadecenoic acid in a biological sample using LC-MS/MS.
Caption: A typical LC-MS/MS workflow for 8-Octadecenoic acid quantification.
A Comparative Guide to the In Vivo and In Vitro Metabolism of 8-Octadecenoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the metabolic fates of various isomers of 8-octadecenoic acid, both within a living organism (in vivo) and in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fates of various isomers of 8-octadecenoic acid, both within a living organism (in vivo) and in a controlled laboratory setting (in vitro). The information presented is supported by experimental data to aid in understanding the distinct metabolic pathways and potential physiological effects of these fatty acid isomers.
Introduction
8-Octadecenoic acid (18:1) is a monounsaturated fatty acid with several positional and geometric isomers, distinguished by the location and configuration (cis or trans) of the double bond in its 18-carbon chain. These structural nuances significantly influence their metabolic processing, including their absorption, oxidation for energy, incorporation into complex lipids, and their role in cellular signaling. Understanding these differences is crucial for research in nutrition, metabolic diseases, and drug development, as different isomers can exert varied biological effects.
In Vivo vs. In Vitro Metabolism: A Comparative Overview
The metabolism of 8-octadecenoic acid isomers can be investigated through two primary approaches:
In VivoStudies: These are conducted in living organisms, such as humans or animal models. They provide a holistic view of how a substance is absorbed, distributed, metabolized, and excreted within a complex biological system. A common technique involves administering stable isotope-labeled fatty acids (e.g., using deuterium) and tracking their fate in various tissues and biofluids.
In VitroStudies: These are performed outside of a living organism, typically using isolated cells (like hepatocytes or adipocytes), tissues, or subcellular fractions (such as mitochondria or microsomes). This approach allows for the detailed examination of specific metabolic pathways under controlled conditions, free from the systemic complexities of a whole organism.
This guide will delve into the quantitative differences observed in the metabolism of 8-octadecenoic acid isomers through both of these experimental lenses.
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies on the metabolism of 8-octadecenoic acid isomers.
Table 1: In Vivo Metabolism of 8-Octadecenoic Acid Isomers in Humans
The differential metabolism of 8-octadecenoic acid isomers is governed by key signaling pathways that regulate gene expression related to lipid uptake, oxidation, and synthesis.
PPARα is a nuclear receptor that acts as a major regulator of lipid metabolism, particularly fatty acid oxidation.[5][6] It is activated by fatty acids and their derivatives.[7] The activation of PPARα leads to the increased expression of genes involved in fatty acid uptake, mitochondrial and peroxisomal β-oxidation.[5][8] The differential ability of 8-octadecenoic acid isomers to activate PPARα can contribute to their varied metabolic fates. For instance, isomers that are potent PPARα activators are likely to be more rapidly oxidized.
SREBP-1c is a key transcription factor that promotes the synthesis of fatty acids and triglycerides (lipogenesis).[9][10] Its activity is regulated by hormones like insulin (B600854) and by the levels of certain fatty acids.[10][11] Unsaturated fatty acids have been shown to inhibit the transcription of the SREBP-1c gene, thereby reducing lipogenesis.[11] The extent to which different 8-octadecenoic acid isomers suppress SREBP-1c activity can influence their net effect on lipid accumulation.
Confirming the Identity of 8-Octadecenoic Acid in Natural Extracts: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate identification of bioactive compounds in natural extracts is a critical step in the journey from discovery to application. This guide provides...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the accurate identification of bioactive compounds in natural extracts is a critical step in the journey from discovery to application. This guide provides a comprehensive comparison of the primary analytical techniques used to confirm the identity of 8-Octadecenoic acid, a common unsaturated fatty acid, in complex natural mixtures. We will delve into the methodologies, present comparative data, and provide detailed experimental protocols to aid in selecting the most appropriate strategy for your research needs.
Introduction to 8-Octadecenoic Acid
8-Octadecenoic acid, an isomer of the more commonly known oleic acid (9-octadecenoic acid), is a monounsaturated fatty acid with the chemical formula C18H34O2.[1] Its presence and concentration in natural extracts can be of significant interest due to the diverse biological activities of fatty acids, which range from serving as energy sources and structural components of cell membranes to acting as signaling molecules in various physiological processes.[2][3] For instance, some isomers of octadecenoic acid have been shown to possess anti-inflammatory properties, highlighting the importance of precise identification.[4]
Comparative Analysis of Identification Techniques
The principal methods for identifying 8-Octadecenoic acid in natural extracts are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and sample preparation requirements.
Data Presentation: Quantitative Comparison of Analytical Methods
The following table summarizes the key performance parameters for the most common analytical techniques, providing a basis for objective comparison.
Performance Parameter
Gas Chromatography-Mass Spectrometry (GC-MS)
High-Performance Liquid Chromatography (HPLC)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle
Separation of volatile compounds followed by mass-based detection.[5][6]
Separation based on polarity and interaction with a stationary phase.[7]
Detection of nuclear spin transitions in a magnetic field for structural elucidation.[8][9]
Derivatization
Mandatory (typically to Fatty Acid Methyl Esters - FAMEs).[5]
Often not required, but can enhance detection.[10]
Requires derivatization, potential for thermal degradation of some compounds.
Lower resolution for complex mixtures compared to GC, can be less sensitive for certain compounds.[7]
Lower sensitivity, can be challenging for complex mixtures due to signal overlap.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving accurate and reproducible results. Below are methodologies for the key techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a cornerstone for fatty acid analysis, renowned for its high sensitivity and resolving power.[5][6] The following protocol outlines the typical steps for identifying 8-Octadecenoic acid.
1. Lipid Extraction:
A common method is the Folch extraction. To a 100 µL sample of the natural extract, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
Vortex thoroughly for 2 minutes.
Add 0.5 mL of 0.9% NaCl solution and centrifuge to induce phase separation.
Carefully collect the lower organic layer containing the lipids.
Dry the lipid extract under a stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
To the dried lipid extract, add 2 mL of 2% sulfuric acid in methanol.
Seal the container and heat at 60°C for 1 hour.
After cooling, add 1 mL of hexane (B92381) and 1 mL of water.
Vortex and centrifuge to separate the layers.
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.[12][13]
3. GC-MS Instrumental Parameters:
Injection: 1 µL, splitless mode.
Column: A polar capillary column suitable for FAMEs analysis (e.g., DB-23, SP-2560).[14]
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 3°C/min, and hold for 10 minutes.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-500.
Identification: The mass spectrum of the peak corresponding to 8-Octadecenoic acid methyl ester is compared with a reference library (e.g., NIST) and a pure standard.
HPLC offers a powerful alternative to GC-MS, particularly for the analysis of less volatile or thermally sensitive fatty acids.[15][11] Reversed-phase HPLC is the most common mode for fatty acid separation.
1. Sample Preparation:
Lipid extraction is performed as described in the GC-MS protocol.
Derivatization is often not necessary for HPLC-UV or HPLC-MS analysis. For fluorescence detection, derivatization with a fluorescent tag may be required to enhance sensitivity.[15]
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is widely used.[15][7]
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed. For example, starting with 70% acetonitrile and increasing to 100% over 30 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV detection at 205 nm or an Evaporative Light Scattering Detector (ELSD).[16] Mass spectrometry (LC-MS) can also be used for more definitive identification.[10][17]
Identification: The retention time of the peak is compared to that of a pure 8-Octadecenoic acid standard.
3. Silver-Ion HPLC (Ag-HPLC) for Isomer Separation:
For resolving positional and geometric isomers of octadecenoic acid, Ag-HPLC is the gold standard.[15][18]
Stationary Phase: A silica-based column impregnated with silver ions.
Mobile Phase: A non-polar mobile phase, such as hexane with a small percentage of a more polar solvent like acetonitrile, is used. The separation is based on the interaction of the silver ions with the π-electrons of the double bonds in the fatty acids.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides detailed structural information about the fatty acids present in an extract without the need for derivatization.
1. Sample Preparation:
The extracted and dried lipid sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl3), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.[19]
2. NMR Instrumental Parameters:
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
Experiments:
1H NMR: Provides information on the different types of protons in the molecule. The olefinic protons of the double bond in 8-Octadecenoic acid will have a characteristic chemical shift around 5.3 ppm.[8][20]
13C NMR: Provides information on the carbon skeleton. The chemical shifts of the carbons involved in the double bond can help confirm its position.[9]
2D NMR (e.g., COSY, HSQC, HMBC): These experiments can be used to establish connectivity between protons and carbons, providing unambiguous confirmation of the structure, including the exact location of the double bond.[20]
Mandatory Visualizations
To further clarify the methodologies and biological context, the following diagrams have been generated.
Figure 1. A generalized workflow for the identification of 8-Octadecenoic acid from natural extracts.
Figure 2. A simplified diagram illustrating the potential anti-inflammatory signaling pathway of 8-Octadecenoic acid.[4]
Conclusion
The confirmation of 8-Octadecenoic acid in natural extracts requires a careful selection of analytical techniques based on the specific research goals, sample complexity, and available instrumentation. GC-MS remains a powerful and highly sensitive method, particularly for quantitative analysis, although it necessitates a derivatization step. HPLC, especially Ag-HPLC, excels in the separation of isomers and is well-suited for compounds that are not amenable to GC. NMR spectroscopy, while less sensitive, provides unparalleled structural detail for unambiguous identification. By understanding the comparative advantages and following robust experimental protocols, researchers can confidently identify 8-Octadecenoic acid and other fatty acids, paving the way for further investigation into their biological significance and potential therapeutic applications.
A Comparative Guide to the Biological Activities of Octadecanoids
For Researchers, Scientists, and Drug Development Professionals Introduction Octadecanoids are a class of lipid mediators derived from the enzymatic or non-enzymatic oxidation of 18-carbon (C18) fatty acids, such as lino...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecanoids are a class of lipid mediators derived from the enzymatic or non-enzymatic oxidation of 18-carbon (C18) fatty acids, such as linoleic acid and α-linolenic acid.[1][2] Once considered minor metabolites, these molecules are now recognized as potent signaling compounds with diverse biological activities across kingdoms.[3] In plants, they are crucial phytohormones that regulate defense against herbivores and pathogens, primarily through the jasmonate pathway.[4][5] In mammals, octadecanoids are involved in a wide array of physiological and pathophysiological processes, including inflammation, immune modulation, pain perception, and cell proliferation.[3] This guide provides a comparative overview of the key biological activities of octadecanoids, supported by quantitative data and detailed experimental protocols to aid researchers in this emerging field.
Octadecanoids in Mammalian Inflammation and Immunity
A primary area of octadecanoid research in mammals is their role in regulating inflammation. Various octadecanoids exhibit potent anti-inflammatory effects by modulating key signaling pathways.[3] For example, certain linoleic acid metabolites can activate the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that transcriptionally represses pro-inflammatory factors.[3][6] Others can directly interfere with pro-inflammatory cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8]
Comparative Anti-Inflammatory Activity of Select Octadecanoids
The following table summarizes the anti-inflammatory effects of specific octadecanoids based on published experimental data.
Octadecanoids can interrupt the inflammatory response at multiple points. The diagram below illustrates two major anti-inflammatory mechanisms: the inhibition of the NF-κB and MAPK pathways by compounds like 8-oxo-9-octadecenoic acid (OOA), and the activation of the PPAR-γ receptor by ligands such as 9-HODE and 13-KODE.
Caption: Anti-inflammatory signaling pathways modulated by octadecanoids.
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production
This protocol details the measurement of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common assay to screen for anti-inflammatory activity.[9][10]
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[10]
Treatment: Pre-treat the cells with various concentrations of the test octadecanoid (dissolved in a suitable solvent like DMSO) for 1 hour. Include a vehicle control group.
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for another 20-24 hours.[10]
Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.[9][11]
Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% N-naphthyl-ethylenediamine in 2.5% phosphoric acid) to each well.[12]
Incubate at room temperature for 10-15 minutes, protected from light.
Measure the absorbance at 540-570 nm using a microplate reader.[11]
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.[13]
Cell Viability: In a parallel plate, perform a cell viability assay (e.g., MTT or SRB) to ensure that the observed NO reduction is not due to cytotoxicity.[9][10]
Octadecanoids in Plant Defense
In plants, the octadecanoid pathway is a central signaling cascade for inducing defense responses.[14] Mechanical wounding (e.g., from an herbivore) or pathogen attack triggers the release of α-linolenic acid from chloroplast membranes.[4] This precursor is then converted through a series of enzymatic steps into the phytohormone jasmonic acid (JA) and its derivatives, which are collectively known as jasmonates.[1][5] Jasmonates activate transcription factors that regulate the expression of a wide range of defense genes.[4]
The Jasmonic Acid Biosynthesis Pathway
The biosynthesis of jasmonic acid is a multi-step process occurring in two cellular compartments: the chloroplast and the peroxisome.
Caption: The jasmonic acid (JA) biosynthesis pathway in plants.
Experimental Protocol: Extraction and Quantification of Jasmonates from Plant Tissue
This protocol outlines a general method for extracting and quantifying jasmonates from plant material using solid-phase extraction (SPE) followed by analysis.[15][16]
Sample Preparation:
Harvest plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.
Homogenize the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.[16]
Extraction:
To ~50 mg of powdered tissue, add 1 mL of a cold extraction solvent (e.g., 80% acetonitrile (B52724) containing 1% acetic acid).[16]
Add an appropriate internal standard (e.g., deuterated JA) to correct for analyte loss during sample preparation.[15]
Incubate the mixture (e.g., 60 minutes at 4°C on a rotator) to extract the phytohormones.[15]
Centrifuge at high speed (e.g., 15,000 x g for 15 min at 4°C) and collect the supernatant.[16]
Solid-Phase Extraction (SPE) Cleanup:
Condition a reversed-phase SPE cartridge (e.g., C18) with methanol, followed by equilibration with an acidic aqueous solution (e.g., 1% acetic acid).[16]
Load the supernatant onto the SPE cartridge.
Wash the cartridge with the equilibration solution to remove polar impurities.
Elute the jasmonates and other medium-polarity compounds with an appropriate solvent (e.g., 80% acetonitrile with 1% acetic acid).[16]
Analysis:
Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.[16]
Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 50 µL of 1% acetic acid).[16]
Analyze the sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and specific quantification.
Analytical Methodologies for Octadecanoid Research
The accurate quantification of octadecanoids in complex biological matrices is critical for understanding their function. Due to their low endogenous concentrations and structural similarity, highly sensitive and specific methods are required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for this purpose.[17][18]
Comparison of Analytical Methods for 9-HODE
9-Hydroxyoctadecadienoic acid (9-HODE) is a well-studied octadecanoid and a biomarker for oxidative stress. The table below compares key performance metrics for its quantification.
Parameter
LC-MS/MS
Specificity
High (can distinguish isomers like 9-HODE and 13-HODE)[18]
Experimental Workflow: LC-MS/MS Quantification of 9-HODE
The following diagram illustrates a typical workflow for the quantification of an octadecanoid like 9-HODE from a plasma sample.
Caption: Typical analytical workflow for 9-HODE quantification by LC-MS/MS.
Experimental Protocol: LC-MS/MS Quantification of 9-HODE in Plasma
This protocol is based on established methods for quantifying 9-HODE from plasma.[17][18]
Sample Preparation (Liquid-Liquid Extraction):
To 200 µL of plasma in a glass tube, add 10 µL of an internal standard solution (e.g., 15(S)-HETE-d8).[18]
Add 1 mL of an extraction solvent mixture (e.g., water/2-propanol/hexane (B92381) with 0.2% acetic acid).[17][18]
Vortex briefly, then add 2 mL of hexane, cap, and vortex for 3 minutes.[18]
Centrifuge at 2000 x g for 5 minutes to separate the phases.[18]
Transfer the upper hexane layer to a clean glass tube.
Evaporation and Reconstitution:
Evaporate the hexane extract to complete dryness under a gentle stream of nitrogen.[17]
Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., Methanol/Water/Acetic Acid mixture). Vortex to ensure the residue is fully dissolved.[17]
LC-MS/MS Conditions:
LC Column: Reversed-phase C18 (e.g., 2.1 x 250 mm, 5 µm).[17]
Detecting Milk Fat Adulteration: A Comparative Analysis of Fatty Acid Profiles
A comprehensive guide for researchers and scientists on identifying the adulteration of milk fat through the comparative analysis of fatty acid profiles. This guide provides detailed experimental protocols, comparative d...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive guide for researchers and scientists on identifying the adulteration of milk fat through the comparative analysis of fatty acid profiles. This guide provides detailed experimental protocols, comparative data, and a visual workflow to aid in the detection of common adulterants.
The adulteration of milk fat with cheaper vegetable oils or other animal fats is a significant issue in the food industry, driven by economic motives. This practice not only constitutes consumer fraud but can also pose health risks. One of the most effective methods for detecting such adulteration is the analysis of fatty acid profiles. Milk fat possesses a unique fatty acid composition, characterized by a higher proportion of short- and medium-chain fatty acids, which distinguishes it from most vegetable oils and animal fats. This guide offers a comparative study of these profiles, equipping researchers with the necessary information to identify adulteration accurately.
Comparative Fatty Acid Profiles
The most common analytical technique for determining the fatty acid profile of fats and oils is Gas Chromatography with Flame Ionization Detection (GC-FID) after converting the fatty acids into their methyl esters (FAMEs).[1][2][3] The following table summarizes the typical fatty acid composition of pure milk fat compared to common adulterants. Significant deviations from the reference ranges for milk fat can indicate adulteration.
Note: The percentages are typical ranges and can vary based on factors like animal feed, breed, and processing methods.
Adulteration with vegetable oils like soybean oil leads to a significant increase in linoleic acid (C18:2), while coconut and palm kernel oil addition is indicated by a rise in lauric (C12:0) and myristic (C14:0) acids.[4][5] Animal fats such as lard and tallow can be harder to detect due to some overlap in their fatty acid profiles with milk fat; however, they lack the short-chain fatty acids characteristic of milk and often have different ratios of key fatty acids like palmitic and stearic acid.[6][7]
Experimental Protocol: Gas Chromatography-Flame Ionization Detection (GC-FID)
The following is a generalized protocol for the analysis of fatty acids in milk fat using GC-FID. This protocol is a synthesis of methodologies reported in various studies.[8][9][10]
1. Lipid Extraction:
A representative sample of milk fat is required. For solid samples like butter, the fat is typically melted and filtered to remove non-fat solids.
For liquid milk, a solvent extraction method, such as the Folch or Röse-Gottlieb method, is used to isolate the lipid fraction.
2. Preparation of Fatty Acid Methyl Esters (FAMEs):
This transesterification step is crucial for making the fatty acids volatile for GC analysis.
Base-Catalyzed Transesterification: A small amount of the extracted fat (e.g., 50-100 mg) is dissolved in a solvent like hexane (B92381) or heptane. A solution of sodium methoxide (B1231860) or potassium hydroxide (B78521) in methanol (B129727) is then added. The mixture is vortexed and allowed to react.
Acid-Catalyzed Transesterification: Alternatively, an acid catalyst like methanolic HCl or boron trifluoride-methanol can be used, often with heating.
After the reaction, a salt solution is added to separate the layers, and the upper organic layer containing the FAMEs is carefully transferred to a vial for GC analysis.
3. Gas Chromatography (GC) Analysis:
Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID) is used.
Column: A polar capillary column, such as a DB-Wax or Omegawax column, is typically employed for the separation of FAMEs.
Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.
Injector and Detector Temperatures: The injector and detector are typically set to 250 °C.
Oven Temperature Program: A temperature gradient is used to separate the FAMEs. A typical program might start at a lower temperature (e.g., 50-100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 230-250 °C).
Injection: A small volume (e.g., 1 µL) of the FAMEs solution is injected into the GC.
4. Data Analysis:
The individual FAMEs are identified by comparing their retention times with those of a standard FAME mixture.
The area of each peak is quantified, and the percentage of each fatty acid is calculated.
The resulting fatty acid profile is then compared to the profile of authentic milk fat to detect any anomalies that would suggest adulteration. The use of fatty acid ratios can also be a powerful tool for detecting adulteration.[4]
Experimental Workflow
The following diagram illustrates the key steps in the analysis of fatty acid profiles for detecting milk fat adulteration.
Caption: Workflow for Milk Fat Adulteration Analysis.
Conclusion
The analysis of fatty acid profiles is a robust and reliable method for detecting the adulteration of milk fat. By comparing the fatty acid composition of a sample to that of pure milk fat, researchers can identify the presence of foreign fats and oils. While Gas Chromatography is a powerful tool for this purpose, it is often complemented by the analysis of sterol profiles for more comprehensive and conclusive results, as vegetable oils contain phytosterols (B1254722) which are absent in pure milk fat.[11] The methodologies and comparative data presented in this guide provide a solid foundation for researchers and professionals working to ensure the authenticity and quality of dairy products.
A Comparative Guide to the Interaction of Fatty Acid Isomers with Desaturase Enzymes
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of how geometric and positional isomers of fatty acids interact with key desaturase enzymes: delta-5 desatura...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of how geometric and positional isomers of fatty acids interact with key desaturase enzymes: delta-5 desaturase (FADS1), delta-6 desaturase (FADS2), and delta-9 desaturase (SCD1). Understanding these interactions is crucial for research in nutrition, metabolic diseases, and drug development, as these enzymes are pivotal in the biosynthesis of polyunsaturated fatty acids (PUFAs) and monounsaturated fatty acids (MUFAs), which play significant roles in cellular function and signaling. This document summarizes quantitative data from experimental studies, details relevant experimental protocols, and visualizes key pathways and workflows.
Quantitative Comparison of Fatty Acid Isomer Interaction with Desaturase Enzymes
The following tables summarize the inhibitory effects of various geometric and positional fatty acid isomers on the activity of delta-5, delta-6, and delta-9 desaturases. The data is compiled from in vitro studies using cultured cells and microsomal preparations.
Table 1: Effect of C18 Monoenoic and Dienoic Acid Isomers on Delta-5 Desaturase Activity
Fatty Acid Isomer
Substrate
System
Approximate Inhibition of Product Formation (%)
Trans Monoenes
8- to 15-trans-18:1
18:2(n-6)
Cultured Glioma Cells
~60%
11-trans-18:1
18:3(n-3)
Cultured Glioma Cells
Significant Inhibition
12-trans-18:1
18:3(n-3)
Cultured Glioma Cells
Significant Inhibition
Cis Monoenes
8- to 11-, 13- to 15-cis-18:1
18:2(n-6)
Cultured Glioma Cells
25-30%
12-cis-18:1
18:2(n-6)
Cultured Glioma Cells
No significant inhibition
Trans Dienes
9-cis, 12-trans-18:2
18:2(n-6)
Cultured Glioma Cells
Significant Inhibition
9-trans, 12-cis-18:2
18:2(n-6)
Cultured Glioma Cells
Significant Inhibition
9-trans, 12-trans-18:2
18:2(n-6)
Cultured Glioma Cells
Marked Inhibition
9-cis, 12-trans-18:2
18:3(n-3)
Cultured Glioma Cells
Significant Inhibition
9-trans, 12-cis-18:2
18:3(n-3)
Cultured Glioma Cells
Significant Inhibition
9-trans, 12-trans-18:2
18:3(n-3)
Cultured Glioma Cells
Marked Inhibition
Data synthesized from Cook, H.W. and Emken, E.A. (1990). Geometric and positional fatty acid isomers interact differently with desaturation and elongation of linoleic and linolenic acids in cultured glioma cells.[1]
Table 2: Effect of trans-18:1 Positional Isomers on Desaturase Activities in Rat Liver Microsomes
Trans-18:1 Isomer
Delta-5 Desaturase Inhibition
Delta-6 Desaturase Inhibition
Delta-9 Desaturase Inhibition
Δ3
Most Strong
Most Strong
Most Strong
Δ4
-
Most Strong
-
Δ5
-
-
Most Strong
Δ7
-
Most Strong
Most Strong
Δ9
Most Strong
-
-
Δ10
-
-
Most Strong
Δ12
-
-
Most Strong
Δ13
Most Strong
-
Most Strong
Δ15
Most Strong
Most Strong
-
Δ16
-
-
Most Strong
Inhibition was assessed at an inhibitor-to-substrate ratio of 3:1 for delta-6 and delta-9 desaturases, and 6:1 for delta-5 desaturase. "Most Strong" indicates the isomers with the most potent inhibitory effects as reported in the study.[2]
Table 3: Effect of Conjugated Linoleic Acid (CLA) Isomers on Desaturase Activities in Rat Liver Microsomes
CLA Isomer
Substrate
Isomer to Substrate Ratio
Decrease in Desaturation (%)
Delta-6 Desaturase
9-cis, 11-trans-18:2
18:2(n-6)
0.5
23
1
30
2
38
10-trans, 12-cis-18:2
18:2(n-6)
2
Significant
9-cis, 11-trans-18:2
18:3(n-3)
Up to 2
Slight
10-trans, 12-cis-18:2
18:3(n-3)
Up to 2
Slight
Delta-9 Desaturase
10-trans, 12-cis-18:2
18:0
Not specified
Inhibitory
9-cis, 11-trans-18:2
18:0
Not specified
No significant inhibition
Data from Bretillon, L., et al. (1999). Effects of conjugated linoleic acid isomers on the hepatic microsomal desaturation activities in vitro.[3]
Experimental Protocols
Microsomal Fatty Acid Desaturase Activity Assay
This protocol is a generalized procedure for determining the activity of delta-5, delta-6, and delta-9 desaturases in isolated liver microsomes using radiolabeled substrates.
a. Preparation of Liver Microsomes:
Euthanize rats and perfuse the liver with ice-cold saline to remove blood.
Excise the liver, weigh it, and homogenize it in 4 volumes of ice-cold 0.25 M sucrose (B13894) buffer containing 0.1 M potassium phosphate (B84403) (pH 7.4), 1 mM EDTA, and 1 mM dithiothreitol.
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria.
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 105,000 x g for 60 minutes at 4°C.
Discard the supernatant. The resulting pellet is the microsomal fraction. Resuspend the pellet in the homogenization buffer.
Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford or Lowry assay).
b. Desaturation Assay:
Prepare the reaction mixture in a final volume of 1 ml containing:
100 mM potassium phosphate buffer (pH 7.2)
1.25 mM ATP
0.25 mM Coenzyme A
1.25 mM NADH
5 mM MgCl₂
0.5-1.0 mg of microsomal protein
Radiolabeled fatty acid substrate (e.g., [1-¹⁴C]linoleic acid for delta-6 desaturase, [1-¹⁴C]eicosatrienoic acid for delta-5 desaturase, or [1-¹⁴C]stearic acid for delta-9 desaturase) complexed to bovine serum albumin (BSA). The final substrate concentration should be optimized for kinetic studies.
The fatty acid isomer to be tested as an inhibitor, also complexed to BSA.
Pre-incubate the reaction mixture for 5 minutes at 37°C.
Initiate the reaction by adding the radiolabeled substrate.
Incubate for a defined period (e.g., 10-30 minutes) at 37°C with gentle shaking. The incubation time should be within the linear range of the reaction.
Stop the reaction by adding 2 ml of a chloroform (B151607):methanol (2:1, v/v) mixture.
c. Lipid Extraction and Analysis:
Add 1 ml of 0.9% NaCl to the reaction mixture and vortex thoroughly.
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
Carefully collect the lower chloroform phase containing the lipids.
Evaporate the solvent under a stream of nitrogen.
Resuspend the lipid extract in a small volume of chloroform:methanol (2:1, v/v).
Spot the extract onto a thin-layer chromatography (TLC) plate (e.g., silica (B1680970) gel G) impregnated with silver nitrate (B79036) for separation of fatty acid methyl esters.
Develop the TLC plate in a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).
Visualize the fatty acid bands by autoradiography or by scraping the silica corresponding to the substrate and product bands and quantifying the radioactivity using liquid scintillation counting.
Alternatively, the fatty acids can be converted to their methyl esters (FAMEs) and analyzed by gas chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS) to separate and quantify the substrate and product.
d. Calculation of Desaturase Activity:
Calculate the desaturase activity as the percentage of the radiolabeled substrate converted to the desaturated product per milligram of microsomal protein per minute. Inhibition by fatty acid isomers can be determined by comparing the activity in the presence and absence of the inhibitor.
Cellular Fatty Acid Desaturase Activity Assay in Cultured Cells
This protocol describes a method to measure desaturase activity in intact cultured cells.
a. Cell Culture and Treatment:
Culture cells (e.g., hepatocytes, glioma cells) in appropriate growth medium until they reach a desired confluency (e.g., 80-90%).
Incubate the cells with a medium containing the fatty acid isomer of interest for a specified period (e.g., 24-48 hours).
Add a radiolabeled or stable isotope-labeled fatty acid substrate (e.g., [¹⁴C]-stearic acid or D₉-stearic acid for SCD1 activity) to the culture medium.
Incubate for an additional period (e.g., 4-24 hours) to allow for uptake and metabolism of the labeled substrate.
b. Lipid Extraction and Analysis:
Wash the cells with phosphate-buffered saline (PBS) to remove any unincorporated labeled substrate.
Lyse the cells and extract the total lipids using a method such as the Folch or Bligh-Dyer procedure.
Hydrolyze the lipids to release the fatty acids.
Analyze the fatty acid composition by High-Performance Liquid Chromatography (HPLC) with a radioactivity detector for radiolabeled fatty acids, or by Liquid Chromatography-Mass Spectrometry (LC-MS) for stable isotope-labeled fatty acids. This allows for the separation and quantification of the substrate and its desaturated product.
c. Calculation of Desaturase Activity:
The desaturase activity is typically expressed as the ratio of the labeled product to the sum of the labeled substrate and product.
Visualizations
Signaling Pathway: Transcriptional Regulation of Desaturase Genes by Fatty Acid Isomers
Differential Effects of Cis and Trans Isomers on Glucose Utilization in Adipocytes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The geometric isomerism of unsaturated fatty acids, specifically the cis and trans configurations, plays a pivotal role in adipocyte metabolism. While cis i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The geometric isomerism of unsaturated fatty acids, specifically the cis and trans configurations, plays a pivotal role in adipocyte metabolism. While cis isomers are the most common in nature and are associated with beneficial health effects, the consumption of industrially-produced trans isomers has been linked to adverse metabolic outcomes, including insulin (B600854) resistance. This guide provides an objective comparison of the effects of cis and trans fatty acid isomers on glucose utilization in adipocytes, supported by experimental data and detailed methodologies.
Key Findings on Glucose Metabolism in Adipocytes
Experimental evidence consistently demonstrates that trans fatty acid isomers exert inhibitory effects on glucose metabolism in adipocytes when compared to their cis counterparts. These effects manifest as reduced glucose uptake, decreased conversion of glucose to lipids (lipogenesis), and impaired glucose oxidation.
A key study comparing the effects of oleic acid (cis-18:1), elaidic acid (trans-18:1), and vaccenic acid (trans-18:1) on isolated rat adipocytes found that both trans isomers significantly reduced the conversion of glucose to cellular lipids and its oxidation to carbon dioxide.[1] Conversely, these trans isomers were shown to increase the rate of lipolysis, suggesting a catabolic effect on adipocyte metabolism.[1]
Further research on specific conjugated linoleic acid (CLA) isomers has revealed similar differential effects. The trans-10, cis-12 CLA isomer, in particular, has been shown to attenuate lipogenesis in human adipocytes, partly by decreasing the incorporation of glucose into total lipids.[2][3] This stands in contrast to the cis-9, trans-11 CLA isomer, which did not exhibit the same inhibitory effect on lipid synthesis.
The impairment of glucose uptake by certain trans fatty acids, such as elaidic acid, has been observed in the 3T3-L1 adipocyte cell line, a widely used model for studying fat cell biology. This suggests a direct interference with the cellular machinery responsible for glucose transport.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies, highlighting the differential impact of cis and trans fatty acid isomers on critical aspects of adipocyte glucose metabolism.
Table 1: Effect of C18:1 Isomers on Glucose Utilization in Rat Adipocytes
*Data are presented as mean ± SEM. *P < 0.05, *P < 0.01 compared to Oleic Acid. Data extrapolated from Cromer et al., 1995.
Table 2: Effect of Conjugated Linoleic Acid (CLA) Isomers on Lipogenesis in Human Adipocytes
Fatty Acid Isomer (10 µM)
Glucose Incorporation into Lipids (% of control)
Triglyceride Content (% of control)
Linoleic Acid (Control)
100 ± 8
100 ± 7
cis-9, trans-11 CLA
105 ± 9
110 ± 8
trans-10, cis-12 CLA
62 ± 5
58 ± 6
*Data are presented as mean ± SEM. *P < 0.01 compared to Linoleic Acid control. Data extrapolated from Brown et al., 2001.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Isolation of Primary Adipocytes
This protocol is adapted from methods utilizing collagenase digestion to isolate mature adipocytes from rodent adipose tissue.
Materials:
Epididymal fat pads from rats
Krebs-Ringer bicarbonate buffer (KRB) with 4% bovine serum albumin (BSA), pH 7.4
Collagenase (Type I)
Nylon mesh (250 µm and 20 µm)
Plastic vials and water bath
Procedure:
Excise epididymal fat pads from euthanized rats and place them in warm KRB buffer.
Mince the adipose tissue into fine pieces (approximately 1-2 mm³).
Transfer the minced tissue to a plastic vial containing KRB buffer with 1 mg/mL collagenase.
Incubate at 37°C in a shaking water bath for 45-60 minutes.
Following digestion, filter the cell suspension through a 250 µm nylon mesh to remove undigested tissue.
Allow the adipocytes to float to the surface, and wash the infranatant containing the stromal-vascular fraction with warm KRB buffer.
Collect the floating adipocyte layer and wash three times with fresh KRB buffer.
Filter the isolated adipocytes through a 20 µm nylon mesh to remove any remaining smaller cells.
Resuspend the mature adipocytes in fresh KRB buffer for subsequent assays.
Glucose Uptake Assay
This assay measures the rate of glucose transport into adipocytes using a radiolabeled glucose analog.
Materials:
Isolated primary adipocytes or cultured 3T3-L1 adipocytes
Krebs-Ringer-HEPES (KRH) buffer
D-[U-¹⁴C]glucose or [³H]-2-deoxyglucose
Insulin
Silicone oil
Microcentrifuge tubes and scintillation counter
Procedure:
Wash isolated adipocytes with KRH buffer.
Pre-incubate the adipocytes in KRH buffer at 37°C for 30 minutes.
Add the desired concentrations of cis or trans fatty acid isomers and incubate for the specified time.
Stimulate a subset of cells with insulin (e.g., 100 nM) for 15-20 minutes to measure insulin-stimulated glucose uptake.
Initiate the glucose uptake by adding radiolabeled glucose to the cell suspension and incubate for a defined period (e.g., 10 minutes).
Terminate the assay by adding ice-cold KRH buffer and centrifuging the adipocytes through a layer of silicone oil to separate them from the incubation medium.
Collect the cell pellet and measure the incorporated radioactivity using a scintillation counter.
Lipogenesis Assay
This assay quantifies the conversion of glucose into cellular lipids.
Incubate isolated adipocytes in a buffer containing D-[U-¹⁴C]glucose and the respective cis or trans fatty acid isomers for a set duration (e.g., 2 hours).
Stop the incubation by adding Dole's extraction mixture.
Add heptane and water to separate the phases.
Collect the upper heptane layer containing the lipids.
Wash the heptane layer with water to remove any unincorporated radiolabeled glucose.
Pass the heptane extract through a column of activated alumina to isolate the neutral lipids.
Measure the radioactivity in the lipid extract using a scintillation counter.
Lipolysis Assay
This assay measures the breakdown of triglycerides by quantifying the release of glycerol into the incubation medium.
Materials:
Isolated adipocytes
Incubation buffer (e.g., KRB)
Glycerol determination kit (enzymatic assay)
Procedure:
Incubate isolated adipocytes in a buffer with the specified cis or trans fatty acid isomers.
Collect aliquots of the incubation medium at various time points.
Measure the concentration of glycerol in the medium using a commercial enzymatic assay kit.
The rate of lipolysis is expressed as the amount of glycerol released per unit of time per number of cells.
Visualizing the Impact: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key cellular processes affected by cis and trans fatty acid isomers.
Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.
Caption: Workflow for assessing fatty acid isomer effects on adipocyte metabolism.
A Comparative Analysis of Oxidation and Esterification Reactions of Cis- and Trans-Octadecenoic Acids
For Immediate Release This guide provides a detailed comparison of the oxidation and esterification of cis- and trans-octadecenoic acids, commonly known as oleic acid and elaidic acid, respectively. The distinct stereoch...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This guide provides a detailed comparison of the oxidation and esterification of cis- and trans-octadecenoic acids, commonly known as oleic acid and elaidic acid, respectively. The distinct stereochemistry of these isomers imparts significant differences in their physical properties and chemical reactivity, which is of paramount importance in various fields, including biochemistry, food science, and industrial chemistry. This document summarizes key experimental findings, presents detailed methodologies for relevant reactions, and offers visual representations of the underlying chemical processes to support researchers, scientists, and professionals in drug development.
Executive Summary
The geometry of the double bond in octadecenoic acids—cis in oleic acid and trans in elaidic acid—profoundly influences their susceptibility to oxidation and their reaction rates in esterification. In biological systems, evidence suggests that the cis-isomer, oleic acid, is often more readily metabolized and incorporated into complex lipids. Conversely, in non-enzymatic chemical reactions, the steric accessibility of the double bond in the trans-isomer, elaidic acid, can influence reaction kinetics. This guide delves into the nuances of these differences through a review of experimental data.
Oxidation of Cis- vs. Trans-Octadecenoic Acids
The oxidation of unsaturated fatty acids can proceed through various mechanisms, including autoxidation, ozonolysis, and enzymatic oxidation. The configuration of the double bond plays a critical role in the rate and products of these reactions.
In biological contexts, the oxidation of these fatty acids can differ. For instance, studies on heart muscle homogenates have shown that oleic acid may be oxidized at a faster rate than elaidic acid in some species.
Caption: Table 1. Comparison of oxidation rates of oleic and elaidic acids in biological systems.
Experimental Protocols for Oxidation
This method provides a means for the oxidative cleavage of the double bond in octadecenoic acids.
Protocol:
Preparation of Reagent: A stock solution of the oxidant is prepared containing sodium periodate (B1199274) (NaIO₄) and a catalytic amount of potassium permanganate (B83412) (KMnO₄) in water.
Reaction Setup: The octadecenoic acid isomer (e.g., 0.25 mmol) is dissolved in a suitable solvent like tert-butanol (B103910) and added to a flask containing the permanganate-periodate stock solution and potassium carbonate (K₂CO₃).
Reaction Execution: The mixture is stirred at a controlled temperature (e.g., 20°C) for a specified duration (e.g., 24 hours).
Work-up: The excess oxidant is quenched by adding a reducing agent like sodium bisulfite. The solution is then acidified, and the carboxylic acid products are extracted with an organic solvent such as ether.
Analysis: The resulting carboxylic acids (nonanoic acid and azelaic acid) can be quantified using gas chromatography after derivatization to their methyl esters.
Ozonolysis is a powerful technique for cleaving carbon-carbon double bonds to yield carbonyl compounds.
Protocol:
Reaction Setup: The octadecenoic acid isomer is dissolved in a non-participating solvent such as dichloromethane (B109758) or a participating solvent like methanol (B129727), and the solution is cooled to a low temperature (typically -78°C).
Ozonation: A stream of ozone-enriched oxygen is bubbled through the solution until the solution turns blue, indicating the presence of unreacted ozone.
Work-up:
Reductive Work-up: To obtain aldehydes, a reducing agent such as dimethyl sulfide (B99878) (DMS) or zinc dust is added to the reaction mixture.
Oxidative Work-up: To obtain carboxylic acids, an oxidizing agent like hydrogen peroxide is used during the work-up.
Analysis: The resulting aldehydes or carboxylic acids are identified and quantified using standard analytical techniques like GC-MS or NMR.
Caption: Experimental workflow for the oxidation of octadecenoic acids.
Esterification of Cis- vs. Trans-Octadecenoic Acids
Esterification, the reaction of a carboxylic acid with an alcohol to form an ester and water, is a fundamental reaction in organic chemistry and biochemistry. The geometric constraints of the cis and trans isomers can influence the accessibility of the carboxylic acid group and thus the rate of esterification.
In enzymatic esterification, the specificity of the lipase (B570770) enzyme plays a crucial role, with some enzymes showing a clear preference for one isomer over the other.
Comparative Data on Enzymatic Esterification Rates
Caption: Table 2. Substrate selectivity of various lipases in the esterification of cis- and trans-9-octadecenoic acid with n-butanol.
Experimental Protocols for Esterification
This is a classic method for producing esters from carboxylic acids and alcohols.
Protocol:
Reaction Setup: The octadecenoic acid isomer (e.g., 1 equivalent) is dissolved in an excess of an alcohol (e.g., methanol or ethanol). A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added.
Reaction Execution: The mixture is heated to reflux for a period of time to allow the reaction to reach equilibrium.
Work-up: The reaction mixture is cooled, and the excess alcohol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash.
Purification and Analysis: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude ester. The product can be purified by distillation or chromatography and analyzed by GC-MS to confirm its identity and purity.
Enzymatic esterification offers a milder and more selective alternative to acid catalysis.
Protocol:
Reaction Setup: The octadecenoic acid isomer and an alcohol (e.g., n-butanol) are dissolved in a non-polar organic solvent such as n-hexane.
Enzyme Addition: A commercially available immobilized lipase is added to the solution.
Reaction Execution: The mixture is incubated at a specific temperature (e.g., 40-60°C) with shaking for a set period.
Monitoring and Work-up: The progress of the reaction can be monitored by taking aliquots and analyzing them by gas chromatography. Once the reaction is complete, the immobilized enzyme is removed by filtration.
Product Isolation: The solvent is removed from the filtrate under reduced pressure to yield the ester product.
Caption: Generalized pathway for the esterification of octadecenoic acids.
Conclusion
The stereochemistry of cis- and trans-octadecenoic acids dictates their reactivity in both oxidation and esterification reactions. While biological systems often exhibit a preference for the naturally occurring cis-isomer (oleic acid), enzymatic catalysis can be highly selective for either isomer depending on the specific enzyme used. In chemical synthesis, the choice of reaction conditions and catalysts can be tailored to achieve desired outcomes for both oleic and elaidic acids. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers navigating the chemistry of these important fatty acid isomers.
Investigating the role of 8-Octadecenoic acid in facial skin redness compared to oleic acid
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the roles of 8-Octadecenoic acid and its isomer, oleic acid (cis-9-octadecenoic acid), in the context of faci...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the roles of 8-Octadecenoic acid and its isomer, oleic acid (cis-9-octadecenoic acid), in the context of facial skin redness. The information presented is supported by experimental data to aid in research and development efforts targeting inflammatory skin conditions.
Introduction
Facial skin redness, or erythema, is a common inflammatory response that can be triggered by a variety of internal and external factors. Among the endogenous molecules implicated in skin inflammation are free fatty acids present in sebum. This guide focuses on two specific monounsaturated fatty acids: 8-Octadecenoic acid (a less common isomer) and oleic acid. While both share the same chemical formula, their structural differences may lead to distinct biological activities, particularly concerning skin inflammation and redness.
Comparative Efficacy in Inducing Inflammatory Markers
Recent in vitro studies have begun to elucidate the differential effects of 8-Octadecenoic acid and oleic acid on keratinocytes, the primary cell type in the epidermis. A key study investigated their impact on the expression of pro-inflammatory (IL-36γ) and anti-inflammatory (IL-37) cytokines.
Data Summary: In Vitro Cytokine mRNA Expression in Human Keratinocytes
Note: Data is approximated from graphical representations in the cited source. The ratio of IL-36γ to IL-37 is a critical indicator of the inflammatory state.
These findings suggest that while both fatty acids can induce a pro-inflammatory response in keratinocytes, oleic acid appears to be more potent at lower concentrations.[1]
Correlation with and Direct Induction of Facial Skin Redness
Observational studies have linked the presence of these fatty acids in sebum to visible skin redness. Furthermore, controlled in vivo studies have demonstrated the capacity of oleic acid to directly induce erythema.
Data Summary: Skin Redness Assessment
Fatty Acid
Study Type
Key Findings
8-Octadecenoic Acid
Correlational (Human Sebum Analysis)
A positive correlation was observed between the percentage of cis-8-octadecenoic acid in sebum and facial skin redness, as measured by the erythema index (EI) and a* values.[3]
Oleic Acid
In vivo (Human Volunteers)
Occlusive application of 0.16 M oleic acid in propylene (B89431) glycol for 3 and 24 hours produced visible redness and swelling.[4] An irritation index of 2 and 4, respectively, was measured using Laser Doppler Velocimetry.[4]
Signaling Pathway
Both 8-Octadecenoic acid and oleic acid appear to exert their pro-inflammatory effects on keratinocytes through the activation of the N-methyl-D-aspartate (NMDA)-type glutamate (B1630785) receptor.[3] This activation leads to an influx of calcium ions (Ca2+) into the keratinocytes, which in turn triggers a downstream signaling cascade culminating in the increased expression of pro-inflammatory cytokines like IL-36γ.[1][3][5]
Caption: Signaling pathway of 8-Octadecenoic acid and Oleic Acid in keratinocytes.
Experimental Protocols
In Vitro Keratinocyte Culture and Treatment
Cell Culture: Normal human epidermal keratinocytes (NHEK) are cultured in a serum-free keratinocyte growth medium.[6] The cells are maintained in a humidified incubator at 37°C with 5% CO2.[7]
Fatty Acid Treatment: Stock solutions of 8-Octadecenoic acid and oleic acid are prepared in an appropriate solvent (e.g., ethanol).[1] NHEK are seeded in culture plates and allowed to adhere. Subsequently, the culture medium is replaced with fresh medium containing the desired concentrations of the fatty acids or vehicle control.[1]
Gene Expression Analysis: After the incubation period (e.g., 8 hours), total RNA is extracted from the keratinocytes.[1] The mRNA expression levels of target genes (e.g., IL-36γ, IL-37) and a housekeeping gene are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).[1]
In Vivo Assessment of Skin Redness
Subject Recruitment: Healthy human volunteers with no pre-existing skin conditions on the test area are recruited.
Test Substance Application: A defined concentration of the test fatty acid (e.g., 0.16 M oleic acid in a vehicle like propylene glycol) is applied to a specific area of the skin under an occlusive patch for a set duration (e.g., 3 or 24 hours).[4] A control patch with the vehicle alone is applied to a contralateral site.
Erythema Measurement: Skin redness is assessed both visually and instrumentally.[4]
Visual Scoring: Erythema is graded on a standardized scale (e.g., 0 = no erythema, 4 = severe erythema).
Instrumental Measurement: A spectrophotometer or a colorimeter is used to measure the erythema index (EI) or the a* value (red-green chromaticity).[3] Laser Doppler Velocimetry can also be used to measure changes in cutaneous blood flow, providing an irritation index.[4]
Experimental Workflow for Skin Irritation Assessment
Caption: A typical workflow for in vivo human skin irritation testing.
Conclusion
The available evidence indicates that both 8-Octadecenoic acid and oleic acid can contribute to skin inflammation and redness by activating NMDA receptors on keratinocytes and inducing pro-inflammatory cytokine expression. Oleic acid appears to be a more potent inducer of this inflammatory cascade at lower concentrations in vitro and has been shown to directly cause erythema in vivo. The positive correlation between 8-Octadecenoic acid in sebum and facial redness suggests its involvement in baseline skin inflammation.
These findings are critical for the formulation of dermatological products and the development of novel therapeutics for inflammatory skin conditions. Further research is warranted to fully elucidate the downstream signaling pathways and to explore the potential of NMDA receptor antagonists in mitigating fatty acid-induced skin redness.[6][8]
Proper Disposal of 8-Octadecenoic Acid in a Laboratory Setting
The proper management and disposal of 8-Octadecenoic acid, a common monounsaturated fatty acid, is crucial for maintaining laboratory safety and environmental compliance. Adherence to established protocols prevents conta...
Author: BenchChem Technical Support Team. Date: December 2025
The proper management and disposal of 8-Octadecenoic acid, a common monounsaturated fatty acid, is crucial for maintaining laboratory safety and environmental compliance. Adherence to established protocols prevents contamination, ensures the well-being of personnel, and aligns with regulatory standards. This guide provides detailed, step-by-step procedures for the safe handling and disposal of 8-Octadecenoic acid for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before handling 8-Octadecenoic acid, it is imperative to be familiar with its safety requirements. The substance may cause skin, eye, and respiratory irritation[1].
Personal Protective Equipment (PPE):
Personnel must wear appropriate PPE to minimize exposure. This includes:
Gloves: Nitrile or other chemically resistant gloves. Contaminated gloves should be disposed of after use in accordance with applicable laws and good laboratory practices[1].
Eye Protection: Safety glasses with side shields or a face shield, approved under government standards such as NIOSH (US) or EN 166 (EU)[1].
Lab Coat: A standard lab coat or other protective clothing to prevent skin contact[2][3].
Ventilation:
Always handle 8-Octadecenoic acid in a well-ventilated area. Use of a chemical fume hood or other local exhaust ventilation is recommended to minimize inhalation of vapors or mists[1][4].
Step-by-Step Disposal Procedure
The primary method for disposing of 8-Octadecenoic acid is through a licensed professional waste disposal service. It should not be discharged into drains or the environment[1][4].
Waste Identification and Segregation:
Identify the waste as 8-Octadecenoic acid.
If it is mixed with other substances, especially hazardous materials like solvents or heavy metals, it must be managed as hazardous waste[5]. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on mixed waste streams.
Containerization:
Place waste 8-Octadecenoic acid into a suitable, sealable, and chemically compatible container.
Ensure the container is in good condition and free from leaks.
Clearly label the container with the words "Waste 8-Octadecenoic Acid" or as directed by your institution's waste management policy. If using the original product container, you can write "Used Oil" or "Waste" on the label[5].
Include the date of accumulation and any other information required by local or institutional regulations.
Storage:
Store the waste container in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials like strong oxidizing agents[2][4].
The storage area should be secure and accessible only to authorized personnel.
Arranging for Disposal:
Contact your institution's EHS department or a licensed professional waste disposal company to arrange for pickup and disposal[1].
Provide them with accurate information about the waste material. Chemical waste generators are responsible for consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification[2][3].
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
For Small Spills:
Ensure adequate ventilation and wear the appropriate PPE.
Contain the spill using a non-combustible, inert absorbent material such as sand, earth, vermiculite, or diatomaceous earth[4][6].
Carefully sweep or shovel the absorbed material into a suitable, closed container for disposal[1][2].
Clean the spill area thoroughly with soap and water.
For Large Spills:
Evacuate all non-essential personnel from the immediate area[4].
If it is safe to do so, stop the source of the leak. Do not perform any action involving personal risk without suitable training[4].
Prevent the spill from entering drains, sewers, or waterways[4][7].
Contact your institution's emergency response team or EHS office immediately for assistance.
Data Presentation: Safety and Spill Kit Summary
The following table outlines the essential equipment for safely handling and managing spills of 8-Octadecenoic acid.
Equipment Category
Item
Purpose
Personal Protective Gear
Chemical-resistant gloves (e.g., Nitrile)
Prevents skin contact.
Safety glasses or goggles
Protects eyes from splashes.
Face shield
Provides full-face protection during spill cleanup or transfers.
Lab coat or protective clothing
Prevents contamination of personal clothing.
Spill Control Materials
Inert absorbent (sand, vermiculite)
To absorb and contain liquid spills for safe collection.
Chemical waste bags or sealable container
For collecting and storing contaminated absorbent material.
Shovel or scoop (spark-proof recommended)
To safely transfer absorbed material into a waste container.
"Caution" or "Hazard" signs
To cordon off the spill area and alert personnel.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of 8-Octadecenoic acid in a laboratory environment.
Caption: Workflow for the safe disposal of 8-Octadecenoic acid.
Essential Safety and Logistics for Handling 8-Octadecenoic Acid
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information fo...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for 8-Octadecenoic acid, including personal protective equipment (PPE), operational plans, and disposal procedures.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling 8-Octadecenoic acid to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
Operation Scenario
Eye and Face Protection
Hand Protection
Body Protection
Respiratory Protection
Bench-top operations (small quantities)
Safety glasses with side shields
Nitrile or Neoprene gloves
Laboratory coat
Not generally required if handled in a well-ventilated area or chemical fume hood.
Bulk handling or transfers
Chemical safety goggles and a face shield
Chemical-resistant gloves (e.g., Butyl rubber)
Chemical-resistant apron or coveralls over a lab coat
Air-purifying respirator with organic vapor cartridges if ventilation is inadequate.
Operations with potential for aerosol generation
Chemical safety goggles and a face shield
Chemical-resistant gloves (e.g., Butyl rubber)
Chemical-resistant coveralls
Air-purifying respirator with organic vapor cartridges.
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of 8-Octadecenoic acid and ensuring a safe laboratory environment.
Handling:
Always handle in a well-ventilated area, preferably within a chemical fume hood.
Avoid contact with skin, eyes, and clothing.[1][2]
Take off contaminated clothing and wash it before reuse.[3]
Storage:
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3]
Store away from incompatible materials such as strong oxidizing agents.[1]
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is essential.
Exposure Route
First-Aid Procedure
Inhalation
Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][3]
Skin Contact
Immediately wash off with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[3]
Eye Contact
Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2][3]
Ingestion
Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[2] Seek medical attention.
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is necessary to prevent chemical contamination and environmental hazards.
Spill Response:
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.[3]
Containment: For small spills, absorb with an inert material (e.g., sand, vermiculite). For large spills, dike the area to prevent spreading.[1]
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[1]
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Disposal:
Dispose of 8-Octadecenoic acid and contaminated materials as hazardous waste.
All disposal practices must be in accordance with federal, state, and local regulations.
Do not dispose of down the drain or into the environment.
Logical Workflow for Handling 8-Octadecenoic Acid
Caption: Logical workflow for the safe handling and disposal of 8-Octadecenoic acid.